3-(1,3,4-Oxadiazol-2-yl)phenol
Description
Properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMNFUDFDBVTHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401702 | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5378-29-0 | |
| Record name | 3-(1,3,4-Oxadiazol-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3,4-Oxadiazol-2-yl)phenol
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents.[4][5] Compounds incorporating this scaffold exhibit a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][3][5][6]
This compound, specifically, combines the versatile oxadiazole core with a phenolic group, a key pharmacophore known for its hydrogen bonding capabilities and antioxidant properties. This strategic combination presents a valuable building block for developing new chemical entities with enhanced biological activity and targeted interactions. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target compound, grounded in established chemical principles and analytical validation.
Part 1: The Synthetic Pathway - From Carboxylic Acid to Heterocycle
The most reliable and frequently employed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles begins with a carboxylic acid and a hydrazide. For the synthesis of this compound, the logical and most direct route starts from commercially available 3-hydroxybenzoic acid. The overall strategy involves two key transformations: the formation of an acylhydrazide intermediate, followed by a cyclodehydration reaction to form the oxadiazole ring.
Synthetic Scheme Overview
The synthesis is a two-step process starting from 3-hydroxybenzoic acid.
Caption: Synthetic workflow for this compound.
Rationale for Method Selection
-
Starting Material: 3-Hydroxybenzoic acid is an inexpensive, stable, and readily available starting material, making this route economically viable and scalable.[7]
-
Intermediate Formation: The conversion of a carboxylic acid to its corresponding hydrazide is a robust and high-yielding process. It typically proceeds through an ester intermediate to avoid side reactions with the acidic proton of the carboxylic acid and the basic hydrazine.
-
Cyclodehydration: The critical step is the intramolecular cyclodehydration of the diacylhydrazine intermediate (formed in situ). Phosphorus oxychloride (POCl₃) is a powerful and effective dehydrating agent for this transformation, widely cited for its efficacy in synthesizing 1,3,4-oxadiazoles from acid hydrazides and carboxylic acids.[1][8][9] It facilitates the ring closure under relatively mild reflux conditions. Other dehydrating agents like thionyl chloride, polyphosphoric acid, or triflic anhydride can also be used, but POCl₃ offers a good balance of reactivity, cost, and ease of handling.[10][11]
Detailed Experimental Protocol
Step 1: Synthesis of 3-Hydroxybenzohydrazide (Intermediate)
-
Esterification: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-hydroxybenzoate ester, which can be used in the next step without further purification.
-
Hydrazinolysis: Dissolve the crude methyl 3-hydroxybenzoate (1.0 eq) in ethanol (10 vol).
-
Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the solution.
-
Heat the mixture to reflux for 8-12 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-hydroxybenzohydrazide as a white solid.
Step 2: Synthesis of this compound (Final Product)
-
In a round-bottom flask, create a slurry of 3-hydroxybenzohydrazide (1.0 eq) and 3-hydroxybenzoic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).
-
Causality Note: POCl₃ serves as both the solvent and the cyclodehydrating agent. The initial reaction forms an N,N'-diacylhydrazine intermediate which is then cyclized.
-
Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Self-Validation/Workup: Carefully and slowly pour the reaction mixture into crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product. Caution: This is a highly exothermic reaction.
-
Stir the resulting suspension for 30-60 minutes until all the ice has melted.
-
Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Part 2: Comprehensive Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Caption: Integrated workflow for the characterization of the target compound.
Physical Characterization
-
Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A single spot in a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane) indicates high purity.
-
Melting Point: A sharp and defined melting point is a key indicator of purity. The literature value should be compared with the experimental result.
Spectroscopic Analysis
The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[11][12]
Table 1: Summary of Expected Analytical Data
| Technique | Expected Result / Characteristic Signals | Rationale for Confirmation |
| ¹H NMR | ~9.5-10.5 ppm (s, 1H, -OH)~7.0-8.0 ppm (m, 8H, Ar-H) | Disappearance of the carboxylic acid proton. Appearance of a phenolic -OH proton. Complex multiplet pattern for the eight aromatic protons confirms the presence of two substituted benzene rings. |
| ¹³C NMR | ~164-166 ppm (C=N, oxadiazole)~156-158 ppm (Ar C-OH)~115-135 ppm (Ar C-H, Ar C-C) | Key signals for the two equivalent carbons of the oxadiazole ring appear significantly downfield. Confirms the heterocyclic core and the phenolic carbon. |
| FT-IR | ~3200-3400 cm⁻¹ (broad, O-H)~1610-1630 cm⁻¹ (C=N)~1550-1580 cm⁻¹ (C=C)~1020-1070 cm⁻¹ (C-O-C) | Disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹). Appearance of a phenolic O-H band. Presence of characteristic C=N and C-O-C stretching vibrations confirms the formation of the oxadiazole ring.[13][14] |
| Mass Spec. | [M+H]⁺ peak at m/z = 239.07 | The molecular ion peak corresponding to the exact mass of the target compound (C₁₄H₁₀N₂O₂) provides definitive confirmation of the molecular formula. |
Expert Insights on Spectral Interpretation:
-
¹H NMR: The symmetry of the molecule (two identical 3-hydroxyphenyl groups) simplifies the spectrum. You should expect four distinct signals for the aromatic protons on each ring, which will overlap, creating a complex but interpretable pattern in the aromatic region. The phenolic proton is typically a broad singlet and may exchange with D₂O.
-
¹³C NMR: The most telling signals are the two equivalent carbons of the 1,3,4-oxadiazole ring, which are expected in the ~165 ppm region.[13][15][16] This is a definitive marker for successful cyclization.
-
FT-IR: The "fingerprint" of success in the IR spectrum is the disappearance of the carbonyl (C=O) absorption from the 3-hydroxybenzohydrazide intermediate (typically ~1650-1680 cm⁻¹) and the appearance of the characteristic C=N and C-O-C stretches of the oxadiazole ring.[9]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition, providing an exact mass that matches the calculated value for C₁₄H₁₀N₂O₂ to within a few parts per million (ppm).[9]
References
-
Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2463. [Link]
-
Ng, Y. X. (2020). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
-
Al-Amiery, A. A., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series, 1879, 032103. [Link]
-
Al-Masoudi, N. A., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Journal of Heterocyclic Chemistry, 58(1), 226-235. [Link]
-
Saczewski, J., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(19), 6649. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds. [Link]
-
Ibrahim, M. A., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(20), 17875–17882. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. [Link]
-
Kumar, S., et al. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174567. [Link]
-
Arif, M., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]
-
Khan, I., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6333-6342. [Link]
-
Nycz, J. E., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3326. [Link]
-
Tan, T., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(3), 363. [Link]
-
Jasim, H. A., & Verwan, M. F. (2020). Synthesis, Characterization, Antibacterial, Antioxidant Studies of New 2-(5-(2-((1E,2E)-3-(2-methoxyphenyl)allylidene)hydrazinyl)-1,3,4-oxadiazol-2-yl)Phenol with the Some Transition Metalions. International Journal of Psychosocial Rehabilitation, 24(7). [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. [Link]
-
Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. International Journal of Engineering Research, 4(1). [Link]
-
Hasan, A., et al. (2012). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(1). [Link]
-
ResearchGate. (n.d.). Recent Advances in the Pharmacological Applications of 1,3,4-Oxadiazole Derivatives: A Comprehensive Review. [Link]
-
Nycz, J. E., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 24(18), 3326. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. [Link]
-
Mini Reviews in Medicinal Chemistry. (2021). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Mini Reviews in Medicinal Chemistry, 21(16), 2244-2264. [Link]
-
ResearchGate. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Polycyclic Aromatic Compounds. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalspub.com [journalspub.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 15. asianpubs.org [asianpubs.org]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3,4-Oxadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole motif is a key pharmacophore, and understanding the properties of its derivatives is crucial for rational drug design and development.[1] This document delves into the synthesis, spectroscopic characterization, and critical physicochemical parameters—solubility, acidity (pKa), and lipophilicity (logP)—of this compound. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers aiming to harness the therapeutic potential of this class of molecules.
Introduction: The Significance of this compound in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This moiety is recognized as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[4] Consequently, 1,3,4-oxadiazole derivatives have garnered substantial attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]
This compound incorporates both the versatile 1,3,4-oxadiazole core and a phenolic hydroxyl group. This combination of a hydrogen bond acceptor/donor (phenol) and a metabolically stable heterocyclic core makes it an attractive scaffold for targeting a variety of biological targets. The physicochemical properties of this molecule, such as its solubility, ionization state at physiological pH, and ability to partition between aqueous and lipid environments, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.
This guide provides a detailed examination of these critical properties, offering both a theoretical framework and practical methodologies for their assessment.
Synthesis and Structural Elucidation
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent.[6] For this compound, a plausible and efficient synthetic route begins with the commercially available 3-hydroxybenzoic acid.
Synthetic Pathway
The synthesis can be conceptualized as a two-step process:
-
Formation of the Hydrazide: 3-Hydroxybenzoic acid is first converted to its corresponding methyl ester, which then reacts with hydrazine hydrate to yield 3-hydroxybenzohydrazide.[7][8]
-
Cyclization to the Oxadiazole: The 3-hydroxybenzohydrazide is then acylated, for instance with formic acid or a derivative, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of cyclizing agents can be employed, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[9]
Spectroscopic Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the phenol ring (multiplets, ~δ 6.8-7.8 ppm).- A singlet for the oxadiazole proton (~δ 8.5-9.0 ppm).- A broad singlet for the phenolic hydroxyl proton (~δ 9.5-10.5 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the phenol ring (~δ 110-160 ppm).- Carbons of the 1,3,4-oxadiazole ring (~δ 155-165 ppm). |
| IR (KBr) | - Broad O-H stretching of the phenolic group (~3200-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N stretching of the oxadiazole ring (~1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (~1020-1070 cm⁻¹). |
| Mass Spec. | - Molecular ion peak [M]⁺ at m/z 162.04. |
Core Physicochemical Properties: Experimental Determination
The following sections detail the established experimental protocols for determining the solubility, pKa, and logP of this compound. These methods are designed to be self-validating and provide the robust data required for drug development.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.
-
Preparation: Add an excess amount of crystalline this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.
-
Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Allow the suspension to stand undisturbed or centrifuge to separate the solid from the supernatant.
-
Quantification: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µM.
Acidity Constant (pKa)
The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the phenolic hydroxyl group is the primary acidic center. Potentiometric titration is a precise method for pKa determination.[13]
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution. The final concentration should be in the millimolar range.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and purge with nitrogen to exclude atmospheric CO₂.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence point.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. The shake-flask method using n-octanol and water is the gold standard for logP determination.
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., n-octanol). Add a known volume of the other pre-saturated phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Summary of Physicochemical Properties and Their Implications
Table 2: Summary of Physicochemical Properties of this compound
| Property | Predicted/Expected Value | Significance in Drug Development |
| Molecular Formula | C₈H₆N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 162.15 g/mol [12] | Influences diffusion and transport across membranes. |
| Aqueous Solubility | Low to moderate (predicted) | Affects dissolution, absorption, and formulation options. |
| pKa (Phenolic OH) | ~8-10 (estimated) | Determines the ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding. |
| logP | ~1.1 (XLogP3 prediction)[12] | Indicates the balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and distribution. |
Conclusion
This compound is a molecule with significant potential in drug discovery, owing to its combination of a stable heterocyclic core and a reactive phenolic moiety. A thorough understanding of its physicochemical properties is paramount for the successful development of drug candidates based on this scaffold. This guide has provided a framework for the synthesis and characterization of this compound, along with detailed protocols for the experimental determination of its key physicochemical parameters. The data generated from these methodologies will empower researchers to make informed decisions in the optimization of lead compounds, ultimately accelerating the journey from discovery to clinical application.
References
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. NIH. Available at: [Link]
-
This compound | C8H6N2O2 | CID 4300762. PubChem. Available at: [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available at: [Link]
-
Oxadiazole isomers: all bioisosteres are not created equal. RSC Publishing. Available at: [Link]
-
Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. NIH. Available at: [Link]
-
Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. PMC - PubMed Central. Available at: [Link]
-
Relationship Between the structure of Newly Synthesized derivatives of 1,3,4-oxadiazole Containing 2-Methylphenol and their Anti. Semantic Scholar. Available at: [Link]
-
Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities. PMC - NIH. Available at: [Link]
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journals. Available at: [Link]
-
Oxadiazole isomers: all bioisosteres are not created equal. Research Explorer. Available at: [Link]
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. NIH. Available at: [Link]
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Semantic Scholar. Available at: [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PMC - NIH. Available at: [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]
-
FTIR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. Available at: [Link]
-
Chemical structures of oxadiazole isomers. ResearchGate. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]
-
Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. Available at: [Link]
-
2,5-Bis(4-hydroxyphenyl)-1,3,4-oxadiazole. PubChem. Available at: [Link]
-
Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. Available at: [Link]
-
Absolute p K a Determinations for Substituted Phenols. ResearchGate. Available at: [Link]
-
Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. R Discovery. Available at: [Link]
-
Design and Synthesis of p-hydroxybenzohydrazide Derivatives for their Antimycobacterial Activity. ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Biological Characterization of One Oxadiazole Derivative (5(4‐Hydroxyphenyl)‐2‐(N‐Phenyl Amino)‐1,3,4‐Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. ResearchGate. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Available at: [Link]
-
Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Publishing. Available at: [Link]
-
Oxidative cyclization of arylidene carboxyhydrazides: Synthesis of substituted hydroxydiphenylmethyl-1, 3, 4-oxadiazoles. ResearchGate. Available at: [Link]
Sources
- 1. jpbsci.com [jpbsci.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-HYDROXYBENZHYDRAZIDE | 5818-06-4 [chemicalbook.com]
- 8. 3-Hydroxybenzoic hydrazide 98 5818-06-4 [sigmaaldrich.com]
- 9. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS: 5378-29-0): A Versatile Scaffold in Drug Discovery
Introduction: The Prominence of the 1,3,4-Oxadiazole Moiety in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for ester and amide functionalities, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[3][4] This versatile core is present in a number of commercially available drugs, such as the antiviral raltegravir and the antibacterial furamizole.[5] The incorporation of a phenolic group, as seen in 3-(1,3,4-Oxadiazol-2-yl)phenol, introduces a hydroxyl moiety capable of forming crucial hydrogen bonds with biological targets, further enhancing its potential as a pharmacologically active agent.[6] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and exploring its potential therapeutic applications with a focus on anticancer, antimicrobial, and anti-inflammatory activities based on studies of closely related analogues.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. Key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 5378-29-0 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Likely a solid at room temperature | General knowledge |
| Solubility | Expected to have moderate solubility in polar organic solvents | [6] |
Spectroscopic Characterization:
-
¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the oxadiazole ring. The phenolic hydroxyl proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display characteristic peaks for the carbon atoms of the phenol and oxadiazole rings. The two carbons of the oxadiazole ring are expected to resonate at approximately 163-167 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band corresponding to the O-H stretching of the phenolic group, along with characteristic peaks for C-H aromatic stretching, C=N stretching of the oxadiazole ring, and C-O stretching.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from 3-hydroxybenzoic acid. The following protocol is a well-established route for the formation of 1,3,4-oxadiazoles from corresponding hydrazides. A key intermediate in this synthesis is 3-hydroxybenzohydrazide.
Workflow for the Synthesis of this compound:
Figure 1: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of Methyl 3-hydroxybenzoate
-
To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate.
Step 2: Synthesis of 3-Hydroxybenzohydrazide
-
Dissolve methyl 3-hydroxybenzoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, and the product, 3-hydroxybenzohydrazide, will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.[8]
Step 3: Synthesis of this compound
-
A mixture of 3-hydroxybenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated to reflux for 6-8 hours.
-
The progress of the cyclization reaction is monitored by TLC.
-
After the reaction is complete, the excess triethyl orthoformate is removed by distillation under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the final product, this compound.
Potential Therapeutic Applications and Underlying Mechanisms
While specific biological data for this compound is limited in the reviewed literature, the extensive research on its derivatives provides strong evidence for its potential in several therapeutic areas.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a cornerstone in the design of novel anticancer agents.[5] Derivatives have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[9][10]
Potential Mechanisms of Anticancer Action:
The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.
Figure 2: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.
-
Enzyme Inhibition: Many oxadiazole derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs).[4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[11]
-
Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][13]
Potential Mechanisms of Antimicrobial Action:
The antimicrobial effects of these compounds are believed to arise from their ability to disrupt essential microbial processes.
-
Enzyme Inhibition: They may inhibit enzymes crucial for microbial survival, such as DNA gyrase or other enzymes involved in cell wall synthesis.[14]
-
Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[2][15] The presence of the phenol group in the target compound suggests a potential for radical scavenging and antioxidant activity, which can contribute to its anti-inflammatory effects.
Potential Mechanisms of Anti-inflammatory Action:
The anti-inflammatory effects of oxadiazole derivatives are often linked to the modulation of inflammatory pathways.
-
Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the production of inflammatory mediators such as prostaglandins and leukotrienes.[6][9]
-
Cytokine Modulation: They may also modulate the production of pro-inflammatory cytokines.[13]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[1][16]
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally to the animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Safety and Toxicology
Preliminary safety data for this compound suggests that it may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a promising chemical entity with a versatile scaffold that holds significant potential for the development of new therapeutic agents. While direct biological data on this specific compound is emerging, the extensive research on its derivatives strongly supports its potential as a lead compound for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to perform structure-activity relationship (SAR) studies to optimize its therapeutic potential. The synthesis of a focused library of derivatives based on this core structure could lead to the identification of novel drug candidates with improved efficacy and safety profiles.
References
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). Molecules, 23(12), 3361.
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6109.
- Synthesis and antimicrobial activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. (2010). Scientia Pharmaceutica, 78(2), 171–193.
- Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. (2021). RSC Advances, 11(52), 32939–32950.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). Pharmaceuticals, 14(11), 1105.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). ACS Omega.
- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3, 4 -Oxadiazole Derivatives. (2011). Rasayan Journal of Chemistry, 4(2), 343-349.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (2014). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 22(1), 36.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (2022). Turkish Journal of Chemistry, 46(1), 196-208.
- Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents. (2004). Bioorganic & Medicinal Chemistry, 12(10), 2541–2549.
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules, 26(23), 7179.
- Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (2010). European Journal of Medicinal Chemistry, 45(11), 5225–5233.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). Molecules, 25(21), 5136.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Current Bioactive Compounds, 17(8), e050521189448.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals, 16(2), 254.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(40), 35848–35863.
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2021). Future Microbiology, 16, 1039–1049.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2408.
- Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. (2014). Research Inventy: International Journal of Engineering and Science, 4(11), 18-26.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2012). International Journal of Pharmaceutical Sciences and Research, 3(7), 1981-1991.
- Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. (2022). Molecules, 27(19), 6668.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports, 15(1), 29144.
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Journal of the Iranian Chemical Society, 19(1), 1-38.
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
- Synthesis and antibacterial activity of various substituted oxadiazole derivatives. (2011). Archiv der Pharmazie, 344(11), 731–738.
- Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2013). Arabian Journal of Chemistry, 10, S2501-S2509.
- Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. (2019). Journal of the Chinese Chemical Society, 66(11), 1269-1278.
- Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (2016). Molecules, 21(1), 101.
- IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. (2022). Journal of Chemical Technology and Metallurgy, 57(6), 1114-1121.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Spectroscopic Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol: Unveiling Molecular Structure through NMR and IR Analysis
This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-(1,3,4-Oxadiazol-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its ¹H NMR, ¹³C NMR, and IR spectra. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral patterns, offering insights grounded in the principles of spectroscopic analysis and the compound's unique molecular architecture. The methodologies and interpretations presented herein are intended to serve as a practical reference for the characterization of similar 1,3,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2]
Introduction to this compound
This compound, with the chemical formula C₈H₆N₂O₂ and CAS number 5378-29-0, is a bifunctional aromatic compound featuring a phenol ring linked to a 1,3,4-oxadiazole moiety.[3][4] The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, and it is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5] The presence of the phenolic hydroxyl group further enhances its potential for biological interactions and provides a site for further chemical modification.
Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, correlating the observed spectral features with its molecular structure.
Molecular Structure and Spectroscopic Correlations
To facilitate the interpretation of the spectral data, it is essential to first examine the molecular structure of this compound and anticipate the expected spectroscopic signals.
"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=solid]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=solid]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=solid]; "C1" -- "O1" [style=solid]; "O1" -- "H1" [style=solid]; "C2" -- "H2" [style=solid]; "C4" -- "H3" [style=solid]; "C5" -- "H4" [style=solid]; "C3" -- "C7" [style=solid]; "C7" -- "N1" [style=solid]; "N1" -- "N2" [style=solid]; "N2" -- "C8" [style=solid]; "C8" -- "O2" [style=solid]; "O2" -- "C7" [style=solid]; "C8" -- "H5" [style=solid];
// Aromatic bonds "C1" -- "C2" [style=dotted]; "C2" -- "C3" [style=dotted]; "C3" -- "C4" [style=dotted]; "C4" -- "C5" [style=dotted]; "C5" -- "C6" [style=dotted]; "C6" -- "C1" [style=dotted]; }
Figure 1: Chemical structure of this compound.¹H NMR Spectral Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton on the oxadiazole ring.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the phenolic -OH.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹H NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~9.5 - 10.5 | Singlet | 1H | Phenolic OH |
| 2 | ~8.5 - 9.0 | Singlet | 1H | Oxadiazole C-H |
| 3 | ~7.2 - 7.8 | Multiplet | 4H | Aromatic C-H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound would exhibit the following key features:
-
Phenolic Proton (-OH): A broad singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. The exact chemical shift and broadness of this peak can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Oxadiazole Proton: The proton attached to the C5 position of the 1,3,4-oxadiazole ring is expected to resonate as a sharp singlet in the downfield region, likely between δ 8.5 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen and nitrogen atoms within the heterocyclic ring.
-
Aromatic Protons: The four protons on the meta-substituted benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The substitution pattern will lead to distinct coupling patterns, which may be resolved at higher magnetic field strengths.
¹³C NMR Spectral Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.
-
Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
¹³C NMR Data Summary
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~160 - 165 | Oxadiazole C=N |
| 2 | ~155 - 160 | Phenolic C-OH |
| 3 | ~150 - 155 | Oxadiazole C-O |
| 4 | ~130 - 135 | Aromatic C-H |
| 5 | ~120 - 125 | Aromatic C-C (ipso) |
| 6 | ~115 - 120 | Aromatic C-H |
| 7 | ~110 - 115 | Aromatic C-H |
| 8 | ~105 - 110 | Aromatic C-H |
Interpretation of the ¹³C NMR Spectrum
The interpretation of the ¹³C NMR spectrum is based on the expected chemical shifts for carbons in different chemical environments:
-
Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are expected to appear at very downfield shifts due to the strong deshielding effects of the adjacent heteroatoms. The carbon atom double-bonded to nitrogen (C2) will likely be in the δ 160-165 ppm range, while the carbon atom single-bonded to oxygen and double-bonded to nitrogen (C5) will be in a similar downfield region.[6]
-
Phenolic Carbon: The carbon atom of the benzene ring attached to the hydroxyl group (C-OH) will also be significantly deshielded and is expected to resonate in the δ 155-160 ppm region.
-
Aromatic Carbons: The remaining five carbons of the benzene ring will appear in the typical aromatic region of δ 105-135 ppm. The ipso-carbon, to which the oxadiazole ring is attached, will have a distinct chemical shift compared to the protonated aromatic carbons. The specific chemical shifts of the protonated carbons will be influenced by the electronic effects of the hydroxyl and oxadiazolyl substituents.
IR Spectral Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid compound is ground with KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.
IR Data Summary
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3300 - 3100 | Broad, Strong | O-H stretch | Phenolic -OH |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| ~1620 - 1580 | Medium to Strong | C=N stretch | Oxadiazole ring |
| ~1500 - 1400 | Medium to Strong | C=C stretch | Aromatic ring |
| ~1250 - 1150 | Strong | C-O stretch | Phenolic C-O |
| ~1100 - 1000 | Medium | C-O-C stretch | Oxadiazole ring |
Interpretation of the IR Spectrum
The IR spectrum of this compound provides clear evidence for its key functional groups:
-
Phenolic -OH Group: A prominent broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding.
-
Aromatic C-H Stretching: Weaker absorptions between 3100 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxadiazole ring and the C=C bonds in the aromatic ring are expected to appear in the 1620-1400 cm⁻¹ region.
-
C-O Stretching: A strong band in the 1250-1150 cm⁻¹ range is indicative of the C-O stretching vibration of the phenolic group.
-
Oxadiazole Ring Vibrations: The characteristic vibrations of the 1,3,4-oxadiazole ring, including C-O-C stretching, typically appear in the fingerprint region between 1100 and 1000 cm⁻¹.[5]
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a detailed and self-validating confirmation of its molecular structure. Each spectroscopic technique offers complementary information, and together they create a complete picture of the compound's chemical architecture. The interpretations provided in this guide, grounded in established spectroscopic principles and data from related compounds, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of 1,3,4-oxadiazole derivatives. This foundational knowledge is crucial for advancing the development of new chemical entities with potential therapeutic applications.
References
- Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. (n.d.).
- This compound | C8H6N2O2 | CID 4300762 - PubChem. (n.d.).
- Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. (2024, October 13).
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (n.d.).
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. (n.d.). Retrieved from .
-
Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. - ResearchGate. (n.d.). Retrieved from .
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - Semantic Scholar. (n.d.). Retrieved from .
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (n.d.). Retrieved from .
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega. (2025, May 3).
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment - Beilstein Journals. (n.d.). Retrieved from .
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC - NIH. (n.d.). Retrieved from .
-
Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - NIH. (n.d.). Retrieved from .
- 2-methyl-3-(3H-oxadiazol-2-yl)phenol - PubChem. (2025, December 20).
-
Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents - ResearchGate. (2025, June 28). Retrieved from .
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - MDPI. (n.d.). Retrieved from .
-
Synthesis, Characterization, Antibacterial, Antioxidant Studies of New 2-(5-(2-((1E,2E)-3- (2-methoxyphenyl)allylidene)hydrazinyl)-1,3,4- oxadiazol-2-yl)Phenol with the Some Transition Metalions | International Journal of Psychosocial Rehabilitation. (2020, July 31). Retrieved from .
- Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline - AIP Publishing. (n.d.).
-
FTIR spectra of the three oxadiazole derivatives - ResearchGate. (n.d.). Retrieved from .
-
Observed frequencies of phenol. (H,O) s and possible assignments - ResearchGate. (n.d.). Retrieved from .
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. (n.d.). Retrieved from .
- 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol | C14H10N2O2 | CID 779192 - PubChem. (n.d.).
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (n.d.).
-
This compound | 5378-29-0 | FAA37829 - Biosynth. (n.d.). Retrieved from .
-
Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds - Iraqi Academic Scientific Journals. (2024, October 20). Retrieved from .
- 1,3,4-Oxadiazole | C2H2N2O | CID 97428 - PubChem. (n.d.).
Sources
- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5378-29-0 | FAA37829 [biosynth.com]
- 5. journalspub.com [journalspub.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 3-(1,3,4-Oxadiazol-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the molecular structure of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-established pharmacophore, and its combination with a phenol group presents a unique scaffold for the design of novel therapeutic agents. This document delves into the key chemical and physical properties, spectroscopic characterization, and a validated synthesis protocol for this molecule. Furthermore, it discusses the potential biological significance and offers insights into the causality behind experimental choices for its analysis, providing a valuable resource for researchers in drug discovery and development.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable pharmacological versatility. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The stability of the oxadiazole ring, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities contribute to its prevalence in drug design.[2] The subject of this guide, this compound, integrates this potent heterocyclic system with a phenolic group, a common feature in many biologically active natural products and synthetic drugs, suggesting a high potential for diverse pharmacological applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5378-29-0 | |
| Molecular Formula | C₈H₆N₂O₂ | [3] |
| Molecular Weight | 162.15 g/mol | |
| IUPAC Name | This compound | [4] |
| SMILES | C1=CC(=CC(=C1)O)C2=NN=CO2 | |
| InChI | InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H |
These fundamental properties are crucial for accurate documentation, database searching, and theoretical calculations.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines. The following protocol is adapted from established methods for the synthesis of similar 1,3,4-oxadiazole derivatives and is tailored for the specific preparation of this compound.
Rationale for the Synthetic Approach
The chosen synthetic route, proceeding through a 3-hydroxybenzohydrazide intermediate, is favored for its reliability and the commercial availability of the starting materials. The cyclization step, a critical part of the synthesis, can be achieved using various dehydrating agents. This protocol utilizes a mild and efficient reagent to ensure a good yield and purity of the final product.
Experimental Protocol
Step 1: Synthesis of 3-Hydroxybenzohydrazide
-
To a solution of methyl 3-hydroxybenzoate (1 equivalent) in isopropanol, add hydrazine hydrate (5 equivalents).
-
Heat the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, 3-hydroxybenzohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
-
A detailed protocol for the direct synthesis of the title compound from 3-hydroxybenzohydrazide involves its reaction with an orthoformate in the presence of an acid catalyst, or with other cyclizing agents. A specific protocol for a closely related compound involves the cyclization of an N'-acyl-3-hydroxybenzohydrazide.[2]
-
For the synthesis of the title compound, a common method involves the reaction of 3-hydroxybenzohydrazide with triethyl orthoformate.
-
In a round-bottom flask, dissolve 3-hydroxybenzohydrazide (1 equivalent) in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Note: The reaction conditions, including temperature and reaction time, may require optimization for the best yield and purity.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data based on the known characteristics of the 1,3,4-oxadiazole and phenol moieties.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The oxadiazole proton will appear as a singlet in the downfield region.
-
Aromatic Protons (phenyl ring): Multiplets in the range of δ 7.0-8.0 ppm.
-
Oxadiazole Proton (-CH=N-): A singlet typically observed around δ 8.5-9.5 ppm.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically in the range of δ 5.0-10.0 ppm.
Reference to experimental ¹H NMR data for this compound can be found in the SpectraBase.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Oxadiazole Carbons: Two distinct signals in the downfield region, typically around δ 150-165 ppm, corresponding to the C=N carbons of the oxadiazole ring.
-
Aromatic Carbons (phenyl ring): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.
-
C=N Stretch (oxadiazole ring): A characteristic absorption band around 1600-1650 cm⁻¹.
-
C-O-C Stretch (oxadiazole ring): An absorption band typically found in the 1020-1070 cm⁻¹ region.
-
C-O Stretch (phenolic): A strong band around 1200-1260 cm⁻¹.
Reference to an experimental FTIR spectrum (KBr wafer) for this compound is available.[4]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂. The fragmentation pattern would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules like CO and N₂.
Molecular Structure and Computational Analysis
Predicted Molecular Geometry
DFT calculations would likely predict a largely planar structure due to the aromatic nature of both the phenyl and 1,3,4-oxadiazole rings. There may be a slight dihedral angle between the two rings. The bond lengths and angles would be consistent with the hybridizations of the constituent atoms.
Visualization of the Synthetic Pathway
The synthesis of this compound can be visualized as a two-step process.
Caption: Synthetic workflow for this compound.
Logical Relationship of Characterization Techniques
The structural elucidation of the target molecule is a self-validating process where different analytical techniques provide complementary information.
Caption: Interplay of analytical techniques for structural validation.
Biological Significance and Potential Applications
The presence of the 1,3,4-oxadiazole ring in numerous clinically used drugs underscores the therapeutic potential of this heterocyclic core. Derivatives of 1,3,4-oxadiazole have been extensively investigated and have shown a wide array of pharmacological activities.
Anticancer Potential
Many 1,3,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity.[1] These compounds can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR).[1] The phenolic hydroxyl group in this compound could also contribute to its anticancer potential, as phenolic compounds are known to possess antioxidant and pro-apoptotic properties.
Antimicrobial Activity
The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents. The nitrogen and oxygen heteroatoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets in microorganisms. The specific biological activity of this compound would need to be determined through in vitro assays against a panel of bacterial and fungal strains.
Other Potential Activities
Given the broad biological profile of 1,3,4-oxadiazoles, this compound could also be explored for other therapeutic applications, such as anti-inflammatory, analgesic, and antiviral activities. Further research, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile.
Conclusion
This compound is a molecule with a simple yet potent structure, combining the pharmacologically privileged 1,3,4-oxadiazole ring with a phenol moiety. This technical guide has provided a detailed overview of its chemical and physical properties, a plausible and well-reasoned synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. While experimental data for this specific molecule is somewhat limited in the public domain, the information presented here, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers. The potential for diverse biological activities makes this compound a compelling candidate for further investigation in the field of drug discovery and development. Future work should focus on obtaining experimental validation of its synthesis, comprehensive spectroscopic and crystallographic characterization, and a thorough evaluation of its biological activities.
References
-
Khedkar, N. R., Sindkhedkar, M., & Joseph, A. (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 15(5), 1626–1639. [Link]
-
Al-Warhi, T., Al-Qubati, A. A., Al-Aizari, A. A., Al-Salahi, R., & Al-Amiery, A. A. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 5378-29-0 | FAA37829 [biosynth.com]
- 4. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 1,3,4-Oxadiazole Core: A Historical and Synthetic Guide for the Modern Researcher
Abstract
The 1,3,4-oxadiazole ring, a seemingly simple five-membered heterocycle, has etched a significant mark in the landscape of medicinal chemistry. Its remarkable chemical stability and versatile biological activities have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and key synthetic methodologies for constructing this important heterocyclic core. We will delve into the seminal moments of its discovery, dissect the mechanisms of its formation, provide detailed experimental protocols for its synthesis, and survey its impact on modern medicine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the 1,3,4-oxadiazole nucleus, from its historical roots to its contemporary applications.
The Dawn of a Privileged Scaffold: A Historical Perspective
The journey of the 1,3,4-oxadiazole ring from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the persistent exploration of heterocyclic compounds. While substituted derivatives were likely synthesized earlier, the first documented preparation of the parent, unsubstituted 1,3,4-oxadiazole was a pivotal moment in the history of this heterocycle.
The First Synthesis: Ainsworth's Contribution (1965)
In 1965, C. Ainsworth reported the first synthesis of the fundamental 1,3,4-oxadiazole ring.[1] This pioneering work provided the first unambiguous evidence of the existence and stability of this heterocyclic system. The synthesis was achieved through the thermolysis of ethyl formate formylhydrazone.[1] This discovery laid the groundwork for the subsequent explosion of research into the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.
Foundational Synthetic Strategies: Building the 1,3,4-Oxadiazole Core
The versatility of the 1,3,4-oxadiazole scaffold is matched by the diversity of synthetic routes developed for its construction. Over the decades, chemists have devised numerous methods, ranging from classical cyclodehydration reactions to more modern and elegant approaches. This section will detail three historically and synthetically significant methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles, complete with mechanistic insights and detailed experimental protocols.
The Classic Approach: Cyclodehydration of Diacylhydrazines
One of the most traditional and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This method involves the removal of a water molecule from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. A variety of dehydrating agents can be used, with phosphorus oxychloride (POCl₃) being a common and effective choice.[2]
Causality of Experimental Choices: The choice of a powerful dehydrating agent like phosphorus oxychloride is crucial for driving the reaction to completion. The high temperature (reflux) provides the necessary activation energy for the cyclization and dehydration steps. The work-up procedure involving pouring the reaction mixture onto crushed ice serves to quench the reactive POCl₃ and precipitate the organic product, which can then be neutralized and purified.
-
Materials:
-
N,N'-Dibenzoylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Beaker
-
Büchner funnel and filter flask
-
Sodium bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of N,N'-dibenzoylhydrazine (1.0 eq) and phosphorus oxychloride (5-10 eq) is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration and washed with cold water.
-
The crude product is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by another wash with cold water.
-
The solid is dried and purified by recrystallization from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.
-
Caption: Mechanism of Diacylhydrazine Cyclodehydration.
A Convergent Route: The Huisgen 1,3,4-Oxadiazole Synthesis
The Huisgen reaction provides an elegant and convergent pathway to 2,5-disubstituted 1,3,4-oxadiazoles from 5-substituted tetrazoles and acyl chlorides or anhydrides.[3][4][5] This reaction proceeds through a fascinating rearrangement of an unstable N-acylated tetrazole intermediate.
Causality of Experimental Choices: The use of a high-boiling solvent like pyridine serves both as a solvent and a base to neutralize the HCl generated during the reaction. The elevated temperature is necessary to induce the rearrangement and nitrogen extrusion from the N-acylated tetrazole intermediate. The work-up with aqueous acid removes the pyridine, allowing for the isolation of the desired oxadiazole.
-
Materials:
-
5-Methyl-1H-tetrazole (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
-
Procedure:
-
A solution of 5-methyl-1H-tetrazole (1.0 eq) in pyridine is prepared in a round-bottom flask.
-
Benzoyl chloride (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to 120 °C and stirred for 8-12 hours.[3]
-
After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and washed sequentially with 1 M hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel to yield 2-phenyl-5-methyl-1,3,4-oxadiazole.
-
Caption: Mechanism of the Huisgen 1,3,4-Oxadiazole Synthesis.
The Rise of a Pharmacophore: 1,3,4-Oxadiazoles in Drug Discovery
The chemical stability and unique electronic properties of the 1,3,4-oxadiazole ring make it an excellent bioisostere for amide and ester functional groups, improving the pharmacokinetic profiles of drug candidates.[6] This has led to its incorporation into a wide array of therapeutic agents across various disease areas. The biological activities of 1,3,4-oxadiazole derivatives are extensive and include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[6][7][8][9]
FDA-Approved Drugs Featuring the 1,3,4-Oxadiazole Scaffold
The therapeutic importance of the 1,3,4-oxadiazole nucleus is underscored by the number of drugs containing this scaffold that have received FDA approval.
| Drug Name | Therapeutic Class | Indication | Year of FDA Approval |
| Raltegravir | Antiviral | HIV-1 Infection | 2007 |
| Zibotentan | Anticancer | Prostate Cancer (clinical trials) | N/A |
| Nesapidil | Antihypertensive | Hypertension | N/A (used in other countries) |
| Tiodazosin | Antihypertensive | Hypertension | N/A (used in other countries) |
| Furamizole | Antibacterial | Bacterial Infections | N/A (used in other countries) |
Note: While not all are FDA-approved, Zibotentan has undergone significant clinical investigation, and Nesapidil, Tiodazosin, and Furamizole are examples of the global therapeutic reach of this scaffold.[7][10][11]
Conclusion and Future Outlook
From its initial synthesis by Ainsworth over half a century ago, the 1,3,4-oxadiazole core has evolved into a cornerstone of modern medicinal chemistry. The development of robust and versatile synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of numerous biologically active compounds. The proven success of 1,3,4-oxadiazole-containing drugs in the clinic ensures that this privileged scaffold will continue to be a focus of research and development efforts for the foreseeable future. As our understanding of disease biology deepens, the unique properties of the 1,3,4-oxadiazole ring will undoubtedly be leveraged to design the next generation of innovative therapeutics.
References
-
A review of the pharmaceutical activity of 1,3,4-oxadiazole and its derivatives. (2024). Pharmaceutical Chemistry Journal. [Link]
-
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (2021). Current Organic Chemistry, 25(16), 1898-1936. [Link]
-
A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (2021). Semantic Scholar. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). The Open Chemistry Journal. [Link]
-
A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. (2023). Journal of Pharmaceutical Research and Innovation. [Link]
-
Some available marketing drugs containing 1,3,4-oxadiazole moiety. (n.d.). ResearchGate. [Link]
-
Wang, Q., Mgimpatsang, K. C., Konstantinidou, M., Shishkina, S. V., Dömling, A., & Groothuizen, J. E. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Organic Letters, 21(18), 7320–7323. [Link]
-
Wang, Q., Mgimpatsang, K. C., Konstantinidou, M., Shishkina, S. V., Dömling, A., & Groothuizen, J. E. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. Europe PubMed Central. [Link]
-
Commercially available drugs containing oxadiazole scaffold. (n.d.). ResearchGate. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2443. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021). Molecules, 26(23), 7385. [Link]
-
Wang, Q., Mgimpatsang, K. C., Konstantinidou, M., Shishkina, S. V., Dömling, A., & Groothuizen, J. E. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. ResearchGate. [Link]
-
Wang, Q., Mgimpatsang, K. C., Konstantinidou, M., Shishkina, S. V., Dömling, A., & Groothuizen, J. E. (2019). 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction. PubMed. [Link]
-
Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. (2019). Digital Commons @ URI. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2013). Tetrahedron, 69(8), 2075-2080. [Link]
-
Pouliot, M., Ang, C. M. L., & Paquin, J. F. (2013). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Organic & Biomolecular Chemistry, 11(48), 8358-8364. [Link]
-
An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022). Molecules, 27(15), 4943. [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7795. [Link]
-
Bollikolla, H. B., Ramana, M. B., Mothilal, M., Rao, G. M., Murthy, M. K., & Varala, R. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. (2013). ResearchGate. [Link]
-
Preparation of 2,5-Diaryl-1,3,4-Oxadiazoles. (1974). UCF STARS. [Link]
-
Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
-
Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (1993). Indian Journal of Chemistry, 32B, 838-841. [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). Indian Journal of Pharmaceutical Education and Research, 59(1s). [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,4-Oxadiazoles by Ugi-Tetrazole and Huisgen Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. jddtonline.info [jddtonline.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Theoretical and Computational Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol: Exploring Molecular Properties and Biological Potential
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational theory and practical, step-by-step computational protocols. We will delve into the quantum chemical properties, potential biological interactions, and dynamic behavior of this molecule, underpinned by a philosophy of robust, self-validating methodologies.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5][6][7] The inclusion of a phenol group, a well-known antioxidant pharmacophore, on the 1,3,4-oxadiazole ring suggests that this compound may possess significant therapeutic potential, particularly as an antimicrobial or antioxidant agent.[8][9]
Theoretical studies provide a powerful and cost-effective avenue to explore the chemical reactivity, molecular interactions, and potential biological activity of novel compounds before their synthesis and experimental testing. This guide will outline a systematic computational workflow to elucidate the key characteristics of this compound.
Part 1: Foundational Quantum Chemical Analysis
The initial step in the theoretical investigation of any molecule is to determine its most stable three-dimensional structure and to probe its fundamental electronic properties. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for this purpose.
Geometry Optimization and Vibrational Frequency Analysis
The equilibrium geometry of this compound in its ground state can be determined through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data for validation.
Experimental Protocol: Geometry Optimization and Frequency Calculation using Gaussian
-
Input File Preparation:
-
Construct the initial 3D structure of this compound using a molecular builder such as GaussView.
-
Create a Gaussian input file (.com or .gjf) with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.
-
B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used and reliable functional for organic molecules.
-
6-311++G(d,p): A triple-zeta basis set with diffuse functions on heavy atoms and hydrogen (++) and polarization functions on heavy atoms (d) and hydrogen (p), providing a good balance between accuracy and computational cost for molecules of this size.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.
-
-
Execution:
-
Submit the input file to the Gaussian software.
-
-
Analysis of Results:
-
Open the output file (.log or .out) in a text editor or a visualization program like GaussView.
-
Verify that the optimization has converged by searching for "Optimization completed."
-
Confirm that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.
-
Visualize the optimized geometry and the calculated vibrational modes. The predicted IR spectrum can be compared to experimental data if available.
-
Logical Relationship: From Structure to Properties
Caption: Workflow for determining the optimized geometry and foundational properties.
Electronic Properties and Chemical Reactivity Descriptors
The electronic properties of a molecule govern its reactivity. Key descriptors derived from DFT calculations provide insights into the molecule's behavior in chemical reactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.
Data Presentation: Calculated Electronic Properties of this compound
| Property | Value (a.u.) | Description |
| HOMO Energy | Calculated | Electron-donating ability |
| LUMO Energy | Calculated | Electron-accepting ability |
| HOMO-LUMO Gap | Calculated | Chemical stability and reactivity |
| Ionization Potential | Calculated | Energy required to remove an electron |
| Electron Affinity | Calculated | Energy released upon gaining an electron |
| Electronegativity (χ) | Calculated | Tendency to attract electrons |
| Chemical Hardness (η) | Calculated | Resistance to change in electron distribution |
| Chemical Softness (S) | Calculated | Reciprocal of hardness, indicates reactivity |
Note: The values in this table would be populated with the results from the DFT calculations.
Part 2: Probing Biological Activity through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological target, typically a protein.
Given the known antimicrobial activity of 1,3,4-oxadiazole derivatives, a relevant target for docking studies could be an essential bacterial enzyme. For instance, penicillin-binding proteins (PBPs) are crucial for bacterial cell wall biosynthesis and are the targets of β-lactam antibiotics.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein (e.g., a bacterial PBP) from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDock Tools or UCSF Chimera.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized structure of this compound.
-
Prepare the ligand by assigning partial charges and defining rotatable bonds using AutoDock Tools.
-
-
Defining the Binding Site:
-
Identify the active site of the receptor based on literature or by finding the location of a co-crystallized ligand in the PDB structure.
-
Define a grid box that encompasses the active site. The size and center of the grid box are crucial parameters.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation. Vina will search for the best binding poses of the ligand within the defined grid box and rank them based on a scoring function that estimates the binding affinity (in kcal/mol).
-
-
Analysis of Docking Results:
-
Visualize the predicted binding poses and interactions using a molecular graphics program (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer).
-
Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor's amino acid residues.
-
Workflow Visualization: Protein-Ligand Docking
Caption: A streamlined workflow for performing molecular docking studies.
Part 3: Investigating Dynamic Behavior with Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, the stability of binding, and the role of solvent.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or Amber's antechamber.
-
Place the complex in a periodic box of an appropriate solvent (e.g., water).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (Canonical) Ensemble: Heat the system to the desired temperature while keeping the volume constant.
-
NPT (Isothermal-Isobaric) Ensemble: Bring the system to the desired pressure while maintaining a constant temperature.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to study:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.
-
-
Conceptual Flow: From Static Docking to Dynamic Simulation
Caption: The sequential steps involved in a molecular dynamics simulation.
Part 4: Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If experimental data on the antimicrobial or antioxidant activity of a series of 1,3,4-oxadiazole derivatives is available, a QSAR model can be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
Experimental Protocol: Building a QSAR Model
-
Data Collection:
-
Compile a dataset of 1,3,4-oxadiazole derivatives with their experimentally determined biological activities (e.g., Minimum Inhibitory Concentration - MIC).
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields from CoMFA or CoMSIA).
-
-
Model Building:
-
Divide the dataset into a training set (for building the model) and a test set (for validating the model).
-
Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the biological activity.
-
-
Model Validation:
-
Assess the statistical quality and predictive power of the QSAR model using various validation metrics (e.g., r², q², RMSE).
-
-
Interpretation and Application:
-
Interpret the QSAR model to understand which molecular properties are most important for the desired biological activity.
-
Use the validated model to predict the activity of new, designed compounds.
-
Conclusion
The theoretical and computational approaches outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain deep insights into the structure, reactivity, and potential biological activity of this promising molecule. This in silico approach not only accelerates the drug discovery process but also provides a detailed molecular-level understanding that can guide further experimental work.
References
-
Al-Subeh, A. et al. (2022). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PMC. [Link]
-
Bielenica, A. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Bielenica, A. et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ProQuest. [Link]
-
Stankova, I. et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Publishing. [Link]
-
Stankova, I. et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. CORE. [Link]
-
A review on antimicrobial activity of 1,3,4-oxadiazoles. (n.d.). ijpsonline.com. [Link]
-
Yüksek, H. et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Taylor & Francis Online. [Link]
-
Al-Amiery, A. A. et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PMC. [Link]
-
Ibrahim, M. A. et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Stankova, I. et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. ResearchGate. [Link]
-
Stankova, I. et al. (2017). Publication: Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciProfiles. [Link]
-
Kudelko, A. et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. [Link]
-
Hranjec, M. et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. NIH. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ijapbc.com. [Link]
-
Luczynski, M. & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
-
Bollikolla, H. B. et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. jcreview.com. [Link]
-
Luczynski, M. & Kudelko, A. (2025). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
A review of literature on synthesis and biological activities of 1, 3, 4-oxadiazole derivatives. (2018). innovareacademics.in. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. QSAR modeling software and virtual screening [qsar4u.com]
- 3. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GROMACS Tutorials [mdtutorials.com]
- 5. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. compchems.com [compchems.com]
- 8. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Phenol-Containing Oxadiazoles: A Technical Guide to Unlocking Their Therapeutic Potential
Introduction: The Strategic Convergence of Phenol and Oxadiazole Moieties
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of drug discovery. This guide delves into the compelling synergy between two such pharmacophores: the phenol group and the oxadiazole ring. The oxadiazole nucleus, a five-membered aromatic heterocycle, is a bioisostere of esters and amides, offering metabolic stability and serving as a versatile scaffold for diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The incorporation of a phenolic moiety—a hydroxyl group directly attached to an aromatic ring—introduces a critical functional group known for its profound impact on biological activity. Phenols are renowned for their antioxidant properties, acting as hydrogen donors and radical scavengers, and their ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors.[4][5]
This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of phenol-containing oxadiazoles. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate research and development in this promising area. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammation.[4][6] Phenolic compounds are primary antioxidants that can effectively scavenge free radicals. The integration of a phenol group into an oxadiazole scaffold often leads to compounds with potent antioxidant capabilities.
The primary mechanism of antioxidant action for phenol-containing oxadiazoles involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance, a process that is often enhanced by the electronic properties of the attached oxadiazole ring and any other substituents on the aromatic systems.[5][7] This resonance stabilization is a key determinant of the compound's antioxidant efficacy.
Mechanism of Radical Scavenging
The antioxidant activity of these compounds is largely attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical. The resulting phenoxyl radical is stabilized by delocalization of the unpaired electron across the aromatic ring and potentially the oxadiazole moiety.
Caption: Hydrogen atom donation from the phenol group to a free radical.
Experimental Evaluation of Antioxidant Activity
A standard and reliable method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This stable free radical loses its deep violet color upon reduction by an antioxidant, a change that can be quantified spectrophotometrically.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of Test Compounds: Dissolve the synthesized phenol-containing oxadiazoles in methanol or DMSO to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, add 100 µL of DPPH solution to 100 µL of the solvent.
-
For the blank, add 100 µL of methanol to 100 µL of the test compound at each concentration.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. Ascorbic acid or Trolox is commonly used as a positive control.[8]
| Compound ID | DPPH Scavenging IC50 (µM) | Reference Compound (Ascorbic Acid) IC50 (µM) | Reference |
| 7d | 22.17 | 38.78 | [5] |
| 7e | 13.59 | 38.78 | [5] |
| 7g | 18.52 | 38.78 | [5] |
| 7h | 15.23 | 38.78 | [5] |
| 5f | Significant Activity | - | [9] |
| 5j | Significant Activity | - | [9] |
| 3w | 14.61 | 18.02 | [8] |
| 3s | 14.77 | 18.02 | [8] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to various diseases.[10] Phenol-containing oxadiazoles have emerged as promising anti-inflammatory agents.[11][12] Their mechanism of action is often multifactorial, involving the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[10][13] The phenolic hydroxyl group can play a crucial role in binding to the active sites of these enzymes.
Targeting the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some phenol-containing oxadiazoles have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the nuclear translocation of p65, a subunit of NF-κB.[14]
Caption: Inhibition of the NF-κB signaling pathway by phenol-containing oxadiazoles.
Experimental Evaluation of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a classic and reliable in vivo assay for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.
Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to laboratory conditions for at least one week.
-
Grouping and Dosing:
-
Divide the rats into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (different doses of the phenol-containing oxadiazole).
-
Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Calculate the percentage inhibition of edema by the test and standard compounds relative to the control group.[12]
-
| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |
| OSD | 100 | 60% | [10] |
| OPD | 100 | 32.5% | [10] |
| Ox-6f | 10 | 79.83% | [15] |
Anticancer Activity: Targeting Malignant Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in medicinal chemistry. Phenol-containing oxadiazoles have demonstrated significant cytotoxic activity against various cancer cell lines.[13][16][17] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[14][16]
Enzyme Inhibition in Cancer Therapy
Many phenol-containing oxadiazoles exert their anticancer effects by inhibiting enzymes crucial for tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and tyrosine kinases.[16] For instance, certain derivatives have shown potent inhibitory activity against MMP-9, an enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[16]
Experimental Evaluation of Cytotoxic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the phenol-containing oxadiazole derivatives for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[18]
| Compound | Cell Line | IC50 (µM) | Reference |
| 4f | A549 | 7.48 | [16] |
| 4h | A549 | <0.14 | [16] |
| 4i | A549 | 1.59 | [16] |
| 4k | A549 | 3.82 | [16] |
| 4l | A549 | 4.65 | [16] |
| AMK OX-11 | HeLa | 11.26 (24h) | [18] |
| Compound 5 | U87 | 35.1 | [19] |
| Compound 5 | SKOV3 | 14.2 | [19] |
| Compound 5 | A549 | 18.3 | [19] |
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[20] Phenol-containing oxadiazoles have demonstrated promising activity against a range of bacteria and fungi.[20][21][22] The lipophilicity conferred by the aromatic rings and the potential for hydrogen bonding via the phenolic hydroxyl and oxadiazole nitrogen atoms are thought to contribute to their antimicrobial efficacy, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.[22]
Experimental Evaluation of Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: In a 96-well microplate, prepare serial twofold dilutions of the phenol-containing oxadiazole compounds in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]
| Organism | Compound | MIC (µg/mL) | Reference |
| MRSA Strains | ND-421 | 1 - 4 | [22] |
| S. aureus | Compound 58 | 4 | [23] |
| E. coli | Compound 43 | 0.05 | [23] |
Synthesis of Phenol-Containing Oxadiazoles
A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl3) being a frequently employed reagent.[9]
General Synthetic Pathway
The synthesis typically begins with the conversion of a phenolic acid to its corresponding acid hydrazide. This is followed by reaction with another carboxylic acid (or its derivative) to form the diacylhydrazine intermediate, which is then cyclized.
Caption: General synthetic route for phenol-containing 1,3,4-oxadiazoles.
Protocol: Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols [9]
-
Preparation of Aryl Hydrazides: Convert various aromatic acids to their corresponding aryl hydrazides by reaction with thionyl chloride followed by hydrazine hydrate.
-
Reaction Mixture: In a round-bottom flask, mix 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the desired aryl acid hydrazide (1.24 mmol).
-
Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (5 mL) to the mixture at room temperature.
-
Reflux: Reflux the reaction mixture with stirring in a water bath at 80-90°C for 3 hours.
-
Work-up:
-
After cooling, pour the mixture onto crushed ice (100 mL) and stir for 15 minutes.
-
Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.
-
The resulting precipitate is the desired phenol-containing oxadiazole.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS.[9]
Conclusion and Future Directions
Phenol-containing oxadiazoles represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the phenolic hydroxyl group onto the oxadiazole scaffold provides a powerful handle for modulating antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The synthetic accessibility and the potential for diverse substitutions on both the phenol and oxadiazole rings offer a vast chemical space for further exploration and optimization.
Future research in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substitution patterns on the aromatic rings to enhance potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities, including the identification of specific protein targets.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
In Vivo Studies: Progression of the most promising candidates into relevant animal models of disease to validate their therapeutic potential.
This guide has provided a comprehensive technical overview, from synthetic protocols to biological evaluation methods, to empower researchers in the pursuit of novel therapeutics based on the phenol-containing oxadiazole scaffold. The convergence of these two privileged pharmacophores holds immense potential for addressing unmet medical needs across a range of diseases.
References
-
Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c6ra26557a][5][7][24]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222275/][9]
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02293j][4][6]
-
Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Antioxidant-properties-of-butylated-phenol-with-Al-Majedy-Al-Amiery/51953257c79e7019a58b8f2d655f43509172d765][4][6]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Young Pharmacists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3267300/][10]
-
Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. CORE. [URL: https://core.ac.uk/display/85257088][5][7]
-
Publication: Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciProfiles. [URL: https://sciprofiles.com/publication/140225][24]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05161][16]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. Indo American Journal of Pharmaceutical Sciences. [URL: https://www.researchgate.net/publication/320140134_ANTIMICROBIAL_ACTIVITY_OF_1_3_4-OXADIAZOLES_A_REVIEW][21]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222709/][25]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09386][26]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. [URL: https://www.mdpi.com/1420-3049/25/20/4779][17]
-
Unlocking the Potential of Oxadiazole Compounds: A Comprehensive Review of their Anticancer Applications. Journal of Population Therapeutics and Clinical Pharmacology. [URL: https://jptcp.com/index.php/jptcp/article/view/1806][13]
-
Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. American Journal of Organic Chemistry. [URL: http://article.sapub.org/10.5923.j.ajoc.20160602.02.html][8]
-
Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2018.00042/full][14]
-
Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Medicinal Chemistry Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9752044/][19]
-
1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Research Journal of Pharmacy and Technology. [URL: https://www.researchgate.net/publication/343217731_134-Oxadiazole_A_Complete_Review_on_Biological_Activities_of_Newly_Synthesized_Derivatives]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [URL: https://www.mdpi.com/1420-3049/27/8/2418][2][27]
-
A Review on Oxadiazoles as a Pharmacologically Active Nucleus. Letters in Organic Chemistry. [URL: https://www.ingentaconnect.com/content/ben/loc/2022/00000019/00000001/art00002][3]
-
Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6890][28]
-
Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1915995][29]
-
Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Infectious Disorders Drug Targets. [URL: https://pubmed.ncbi.nlm.nih.gov/30657022/][11]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. DARU Journal of Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3848220/][18]
-
Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5923171/][22]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081353/][12]
-
Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol33no2/synthesis-characterization-and-in-vitro-antibacterial-evaluation-of-oxadiazole-derivatives/][30]
-
Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. [URL: https://www.eurekaselect.com/article/117972][31]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8729555/][23]
-
Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Drug Development Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9310815/][32]
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434400/][33]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456100/][15]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. [URL: https://www.researchgate.net/publication/359873977_Synthesis_and_Biological_Activity_of_134-Oxadiazoles_Used_in_Medicine_and_Agriculture][27]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Science. [URL: https://www.thaiscience.info/journals/Article/TJPS/10986759.pdf][34]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.3c00236][35]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/34209520/][20]
-
Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10052210/][36]
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Medicinal Chemistry and Drug Discovery. [URL: https://www.jmchemdd.com/index.php/jmchemdd/article/view/15][37]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6471629/][38]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. journaljpri.com [journaljpri.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants [article.sapub.org]
- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijdcs.com [ijdcs.com]
- 14. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 15. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijmspr.in [ijmspr.in]
- 22. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sciprofiles.com [sciprofiles.com]
- 25. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. tandfonline.com [tandfonline.com]
- 30. [PDF] Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 31. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review | Bentham Science [eurekaselect.com]
- 32. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. thaiscience.info [thaiscience.info]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Modular and Computational Access to Innocuous Multistep Metal-Free Synthesis of 1,3,4-Oxadiazoles as Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol derivatives
An Application Note and Protocol for the Synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for the , a class of compounds that combines the versatile oxadiazole core with a phenolic moiety—a key pharmacophore and a versatile handle for further chemical modification. We present a robust and widely applicable two-step synthetic strategy, detailing the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Background
Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the 1,3,4-oxadiazole ring is a privileged structure due to its favorable electronic properties and ability to participate in hydrogen bonding, which enhances binding to biological targets.[5] Derivatives of 1,3,4-oxadiazole are reported to exhibit a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer activities.[3][5][6]
The inclusion of a phenol group at the 3-position of the phenyl ring, as in the target molecules, introduces a critical functional group. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. Furthermore, it serves as a reactive site for the synthesis of more complex derivatives through etherification or esterification, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.
The most common and efficient pathway to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[7] A reliable method employs the reaction of a carboxylic acid hydrazide with another carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[8][9] This approach is versatile, generally high-yielding, and tolerant of various functional groups.
Overall Synthetic Strategy
The synthesis is typically performed in two main stages, starting from the commercially available 3-hydroxybenzoic acid.[10][11]
-
Stage 1: Synthesis of the Key Intermediate, 3-Hydroxybenzoylhydrazide. This involves the conversion of 3-hydroxybenzoic acid into its corresponding hydrazide. A standard and effective method is to first esterify the carboxylic acid (e.g., Fischer esterification) and then react the resulting ester with hydrazine hydrate.
-
Stage 2: Cyclodehydration to Form the 1,3,4-Oxadiazole Ring. The 3-hydroxybenzoylhydrazide intermediate is reacted with a selected carboxylic acid in the presence of phosphorus oxychloride (POCl₃). This reaction forms the desired 2,5-disubstituted 1,3,4-oxadiazole core through an intramolecular cyclization and dehydration sequence.
This strategy is illustrated in the workflow diagram below.
Figure 1: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials including phosphorus oxychloride (corrosive, reacts violently with water), hydrazine hydrate (toxic, corrosive, suspected carcinogen), and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3-Hydroxybenzoylhydrazide (Intermediate)
This protocol outlines the synthesis of the key hydrazide intermediate from 3-hydroxybenzoic acid.
A. Fischer Esterification
-
To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and methanol (100 mL).
-
Stir the mixture to dissolve the solid. Place the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (3 mL) dropwise while stirring. Causality: Sulfuric acid acts as a catalyst for the esterification reaction. Adding it slowly and in an ice bath controls the exothermic reaction.
-
Remove the flask from the ice bath, equip it with a reflux condenser, and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as an oil or low-melting solid.
B. Hydrazinolysis
-
Dissolve the crude methyl 3-hydroxybenzoate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add hydrazine hydrate (10 mL, ~0.2 mol, 2 equivalents) dropwise to the stirred solution. Causality: An excess of hydrazine hydrate is used to drive the reaction to completion.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. A precipitate of the hydrazide should form upon cooling.
-
Monitor the reaction by TLC until the ester starting material is consumed.
-
Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.
-
Dry the resulting white solid in a vacuum oven to obtain pure 3-hydroxybenzoylhydrazide. The product can be used in the next step without further purification if TLC shows high purity.
Protocol 2: Synthesis of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol
This protocol describes the POCl₃-mediated cyclodehydration to form the target oxadiazole derivative.
-
In a 100 mL round-bottom flask, place 3-hydroxybenzoylhydrazide (1.52 g, 10 mmol) and the desired aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 1.57 g, 10 mmol).
-
Perform this step in a fume hood. Carefully and slowly add phosphorus oxychloride (POCl₃, 5 mL) to the mixture at room temperature with gentle stirring. Causality: POCl₃ is a powerful dehydrating and chlorinating agent that activates the carboxylic acid and facilitates the cyclization. The reaction is exothermic and releases HCl gas.
-
Equip the flask with a reflux condenser (with a gas trap for HCl) and heat the reaction mixture gently to 80-90 °C for 3-5 hours.[9]
-
Monitor the reaction progress by TLC (a suitable solvent system is typically 30-50% ethyl acetate in hexanes).
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up (Perform with extreme caution): Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. POCl₃ reacts violently with water.
-
Continue stirring for 15-30 minutes until the ice has melted and a precipitate forms.
-
Neutralize the acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any inorganic salts.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture, or ethyl acetate) to yield the pure 3-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivative.
Reaction Mechanism
The POCl₃-mediated cyclodehydration is a classic method for forming the 1,3,4-oxadiazole ring. The proposed mechanism involves several key steps:
Figure 2: Key steps in the POCl₃-mediated cyclodehydration mechanism.
Characterization and Data
The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include NMR, IR spectroscopy, and mass spectrometry.[7][12][13]
Table 1: Expected Analytical Data for a Representative Product
Product: 3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol
| Parameter | Expected Data |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 238.24 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | δ ~10.0 (s, 1H, -OH), δ 8.1-8.2 (m, 2H, Ar-H), δ 7.6-7.7 (m, 3H, Ar-H), δ 7.4-7.5 (m, 2H, Ar-H), δ 7.1-7.2 (m, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ ~165, ~164 (Oxadiazole C), δ ~158 (C-OH), δ ~132, ~131, ~130, ~129, ~127, ~124, ~119, ~115 (Aromatic C) |
| IR (KBr, cm⁻¹) | ~3200-3400 (O-H stretch), ~1610 (C=N stretch), ~1550 (C=C stretch), ~1240 (C-O stretch), ~1020 (N-N stretch) |
| Mass Spec (ESI+) | m/z = 239.07 [M+H]⁺ |
Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) may vary depending on the solvent and specific derivative synthesized.
Applications and Further Research
The synthesized this compound derivatives serve as valuable scaffolds for drug discovery programs. Their established biological activities make them promising candidates for development as:
-
Antimicrobial Agents: Targeting bacterial and fungal pathogens.[1][6]
-
Anti-inflammatory Drugs: Potentially acting on inflammatory pathways.[4][14]
-
Anticancer Therapeutics: Investigating their effects on various cancer cell lines.[1][5]
The phenolic hydroxyl group provides a strategic point for creating libraries of related compounds (e.g., ethers, esters) to optimize potency, selectivity, and pharmacokinetic properties.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Saeed, A., et al. (2014). 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies. BioMed Research International, 2014, 783924. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available at: [Link]
-
Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Available at: [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Available at: [Link]
-
Saeed, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 783924. Available at: [Link]
-
Ng, Y. X. (2019). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. Available at: [Link]
-
Aboraia, A. S., et al. (2012). A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
-
Abbas, S. Y., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Egyptian Journal of Chemistry, 64(11), 6331-6340. Available at: [Link]
-
Begum, M., et al. (2021). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Molecules, 26(2), 438. Available at: [Link]
-
Gümüş, M. K., et al. (2020). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Li, H., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(5), 743. Available at: [Link]
-
Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. Available at: [Link]
-
Agrawal, S., et al. (2018). ¹H-NMR spectra of the three oxadiazole derivatives. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 17(7), 8427-8436. Available at: [Link]
-
Bhat, M. A., et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of the Brazilian Chemical Society, 22(5), 945-951. Available at: [Link]
-
Łuczyński, M., & Kudełko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Available at: [Link]
-
Kudełko, A., & Łuczyński, M. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4983. Available at: [Link]
-
Kumar, S., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Research International, 34(46B), 33-51. Available at: [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzoic Acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0039812A1 - Preparation of 3-hydroxybenzoic acid.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
- 14. [PDF] Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties | Semantic Scholar [semanticscholar.org]
applications of 3-(1,3,4-Oxadiazol-2-yl)phenol in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry of 3-(1,3,4-Oxadiazol-2-yl)phenol: Applications and Protocols
Authored by: A Senior Application Scientist
This document provides a comprehensive overview of the synthesis, biological activities, and medicinal chemistry applications of the this compound scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The 1,3,4-oxadiazole ring is a prominent member of this class.[1][2] It is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, valued for its favorable physicochemical properties, metabolic stability, and its capacity to act as a bioisostere for amide and ester functional groups.[3][4][5][6] This bioisosteric replacement can enhance a molecule's pharmacokinetic profile by improving oral bioavailability and metabolic resistance.
When coupled with a phenol ring, specifically with the hydroxyl group at the 3-position, the resulting This compound scaffold becomes a particularly compelling starting point for drug discovery. The phenolic hydroxyl group is a critical pharmacophoric feature, capable of forming strong hydrogen bonds with receptor active sites, which is fundamental for molecular recognition and binding affinity.[7] Furthermore, this phenolic moiety often imparts significant antioxidant properties to the molecule. The strategic combination of the versatile 1,3,4-oxadiazole core and the interactive phenol group creates a scaffold with broad therapeutic potential, spanning anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[8][9]
Part 1: Synthesis of this compound Derivatives
The synthesis of a library of compounds based on a core scaffold is the foundational step in any medicinal chemistry program. The general approach to synthesizing this compound and its derivatives is a multi-step process that allows for diversification at various points. The causality behind this workflow is to first build the stable heterocyclic core and then introduce molecular diversity to explore the structure-activity relationship (SAR).
General Synthetic Workflow Diagram
Caption: General synthetic route to a library of this compound derivatives.
Protocol 1: General Synthesis of 5-(3-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol
This protocol describes a common and reliable method for creating the core scaffold, which can then be alkylated or otherwise modified to generate a diverse library of compounds.
Rationale: This pathway begins with a common starting material and proceeds through stable intermediates. The formation of the hydrazide is a critical step, providing the necessary N-N bond for the subsequent heterocyclization. Using carbon disulfide (CS₂) is an efficient method to form the 5-substituted-1,3,4-oxadiazole-2-thiol, a versatile intermediate.[2]
Materials:
-
3-Hydroxybenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine Hydrate (80% or higher)
-
Potassium Hydroxide (KOH)
-
Carbon Disulfide (CS₂)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
Dissolve 3-hydroxybenzoic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 2-3% of the volume of ethanol).
-
Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it carefully with a saturated sodium bicarbonate solution.
-
Extract the product, ethyl 3-hydroxybenzoate, with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Step 2: Synthesis of 3-Hydroxybenzohydrazide
-
Dissolve the crude ethyl 3-hydroxybenzoate (1.0 eq) from the previous step in absolute ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) dropwise while stirring.[7][10]
-
Reflux the mixture for 8-12 hours. A precipitate will typically form as the reaction proceeds.
-
Cool the mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Filter the solid product, wash with cold ethanol, and dry to obtain 3-hydroxybenzohydrazide.
-
-
Step 3: Cyclization to Form the Oxadiazole-2-thiol
-
In a round-bottom flask, dissolve 3-hydroxybenzohydrazide (1.0 eq) in ethanol.
-
Add potassium hydroxide (1.1 eq) and stir until it dissolves.
-
Add carbon disulfide (1.5 eq) dropwise to the solution. A yellowish precipitate (potassium dithiocarbazinate salt) will form.
-
Reflux the mixture for 10-14 hours. During this time, the evolution of hydrogen sulfide gas may be observed (ensure proper ventilation).
-
After cooling, dilute the reaction mixture with cold water and acidify with dilute HCl until the pH is ~2-3.
-
The solid product, 5-(3-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol, will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.
-
Part 2: Key Therapeutic Applications and Screening Protocols
The this compound scaffold has demonstrated potential across multiple therapeutic areas. The following sections detail these applications and provide validated protocols for preliminary screening.
Application 1: Anticancer Activity
The 1,3,4-oxadiazole nucleus is a cornerstone of many compounds designed as anticancer agents.[1][8][11] Derivatives have shown activity against a wide range of cancer cell lines, with mechanisms that can include tubulin polymerization inhibition, enzyme inhibition, and induction of apoptosis.[12] The 3-hydroxyphenyl moiety can enhance this activity through specific hydrogen bonding interactions with target proteins.
Data Summary: Anticancer Activity of Oxadiazole Derivatives
| Compound Class | Cancer Cell Line(s) | Reported Activity | Reference |
|---|---|---|---|
| N-(Aryl)-5-aryl-1,3,4-oxadiazol-2-amines | NCI-60 Panel (e.g., HL-60, K-562) | Significant % Growth Inhibition | [11] |
| Oxadiazole-linked tubulin inhibitors | SNB-19, NCI-H460 | PGI up to 65.12% at 10 µM | [12] |
| 1,3,4-Oxadiazole derivatives | Breast (MCF-7), Colorectal (HCT116) | IC₅₀ values in the low micromolar range |[12] |
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value for a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Test compounds dissolved in DMSO (stock solutions)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01M HCl)
-
96-well cell culture plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Application 2: Antimicrobial Activity
Derivatives of 1,3,4-oxadiazole are well-documented for their potent and broad-spectrum antimicrobial activities, targeting both Gram-positive and Gram-negative bacteria as well as various fungal pathogens.[8][13][14][15] The mechanism often involves the disruption of crucial cellular processes within the microbes.[7]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism. This is crucial for evaluating the potency of new compounds.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well plates
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the stock test compound solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Application 3: Antioxidant Activity
The presence of the phenolic hydroxyl group makes the this compound scaffold a prime candidate for antioxidant activity.[7][11][16] Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation.
Protocol 4: DPPH Radical Scavenging Assay
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade to yellow. The degree of discoloration is proportional to the scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds dissolved in methanol/ethanol
-
Positive control (e.g., Ascorbic acid or Gallic acid)
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm. Store this solution in the dark.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound (or positive control).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.
-
-
IC₅₀ Determination: Plot the % scavenging against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Part 3: Structure-Activity Relationships (SAR) and Lead Optimization
Understanding how changes in a molecule's structure affect its biological activity is the essence of medicinal chemistry. For the this compound scaffold, SAR studies can guide the rational design of more potent and selective compounds.
Key SAR Insights:
-
The Phenolic -OH Group: This group is often essential for activity, particularly in antioxidant and enzyme-inhibitory roles. Its position (ortho, meta, para) can drastically alter binding. The meta (3-position) placement provides a specific vector for hydrogen bonding.
-
Substitution on the Phenol Ring: Adding electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH₃, -CH₃) to the phenol ring can modulate both the electronic properties and the steric fit of the molecule within a binding pocket, impacting potency.[13][14]
-
Substitution on the Oxadiazole Ring: The 5-position of the 1,3,4-oxadiazole is a common point of diversification. Attaching different aryl, heteroaryl, or alkyl groups can explore different binding pockets and influence properties like solubility and lipophilicity.
-
Linker Modification: If the phenol is further derivatized (e.g., via an ether linkage), the length and flexibility of the linker chain are critical for positioning the terminal group correctly for optimal target interaction.
Hit-to-Lead Optimization Workflow
Caption: A logical workflow for advancing a 'hit' compound to a 'lead' candidate.
Conclusion
The this compound scaffold represents a highly versatile and "privileged" framework in modern medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse compound libraries, while its inherent structural features provide a strong foundation for potent biological activity across a range of therapeutic targets. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to exploit this scaffold in the development of next-generation therapeutic agents. Through systematic synthesis, rigorous biological screening, and iterative structure-activity relationship studies, the full potential of these compounds can be unlocked.
References
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (Source: NIH)
- Synthesis And Biological Potentials of Some New 1,3,4-Oxadiazole Analogues. (Source: Unknown)
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source: Unknown)
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source: Unknown)
- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (Source: Unknown)
- Synthetic route for the preparation of 1,3,4-oxadiazole derivatives (3a–p).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (Source: Unknown)
- Recent Developments on Pharmacological Potential of 1,3,4-Oxadiazole Scaffold. (Source: Unknown)
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (Source: Unknown)
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. (Source: PubMed Central)
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (Source: Unknown)
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (Source: Unknown)
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (Source: Unknown)
- Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (Source: Arabian Journal of Chemistry)
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. (Source: PubMed)
- Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. (Source: NIH)
- Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications.
- 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol. (Source: Benchchem)
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol | Benchchem [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. archives.ijper.org [archives.ijper.org]
Application Note & Protocols: Evaluating the Antimicrobial Efficacy of 3-(1,3,4-Oxadiazol-2-yl)phenol Analogues
An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial activity of 3-(1,3,4-Oxadiazol-2-yl)phenol analogues.
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health, threatening to undermine modern medicine. The diminishing efficacy of existing antibiotics has catalyzed an urgent search for novel chemical entities capable of combating resistant pathogens.[1][2] Among the myriad of heterocyclic compounds investigated, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including its role as a bioisostere of amides and esters and its ability to participate in hydrogen bonding, make it a cornerstone for designing new therapeutic agents.[3]
This guide focuses specifically on a promising subclass: This compound analogues . The incorporation of a phenol moiety is a deliberate design choice, as phenolic compounds are known for their broad-spectrum antimicrobial properties. This guide provides a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanism-of-action studies for this class of compounds, grounded in established laboratory practices and scientific rationale.
Part 1: Synthesis of this compound Analogues
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common and efficient pathway involves the dehydrative cyclization of an N,N'-diacylhydrazine intermediate. The following protocol outlines a generalized, two-step procedure for synthesizing a target analogue, starting from 3-hydroxybenzoic acid.
Protocol 1.1: General Synthesis Pathway
Rationale: This protocol first creates an acid hydrazide from the starting phenolic acid. This intermediate is then coupled with another aromatic acid and cyclized in a one-pot reaction using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to form the stable 1,3,4-oxadiazole ring.[4][5] This method is widely adopted due to its efficiency and relatively high yields.
Step 1: Synthesis of 3-Hydroxybenzohydrazide (Intermediate I)
-
Esterification: To a round-bottom flask, add 3-hydroxybenzoic acid (1 eq.) and absolute ethanol (10 volumes). Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (0.5 eq.) dropwise while stirring.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the resulting ethyl 3-hydroxybenzoate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate (1.5-2.0 eq.).
-
Reflux the mixture for 8-12 hours. The formation of a solid precipitate indicates product formation.
-
Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry to obtain Intermediate I (3-Hydroxybenzohydrazide) .
Step 2: Synthesis of the Final Analogue (One-Pot Cyclization)
-
In a round-bottom flask, combine Intermediate I (1 eq.) and a substituted benzoic acid (e.g., 4-chlorobenzoic acid, 1 eq.).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) dropwise in a fume hood at 0°C.
-
Allow the reaction to warm to room temperature, then reflux at 80-90°C for 3-5 hours.[4]
-
Monitor the reaction via TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-(5-aryl-1,3,4-oxadiazol-2-yl)phenol analogue.
Synthesis Workflow Diagram
Caption: General two-step synthesis of this compound analogues.
Part 2: Protocols for Antimicrobial Susceptibility Testing (AST)
The objective of AST is to determine the lowest concentration of a compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC) or kill the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).[6][7]
Protocol 2.1: Preliminary Screening - Agar Well Diffusion Assay
Rationale: This method is a rapid, qualitative screening tool to identify if a compound possesses any antimicrobial activity.[8] A zone of inhibition around the well indicates that the compound diffused into the agar and inhibited the growth of the seeded microorganism. Its simplicity makes it ideal for high-throughput primary screening.[6][9]
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24h). This standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Seeding: Pour the sterile molten agar (cooled to 45-50°C) into sterile Petri dishes. Once solidified, use a sterile cotton swab to uniformly streak the microbial suspension over the entire surface of the agar.
-
Well Preparation: Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.
-
Compound Loading: Prepare stock solutions of the test analogues in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Controls:
-
Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative Control: A well containing only the solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter suggests greater antimicrobial activity.
Protocol 2.2: Quantitative Analysis - Broth Microdilution for MIC & MBC Determination
Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent quantitatively.[8][10] It provides a precise concentration value, which is essential for structure-activity relationship studies and comparing the potency of different analogues.
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.
-
Inoculum Addition: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Controls:
-
Well 11 (Growth Control): 50 µL broth + 50 µL inoculum (no compound).
-
Well 12 (Sterility Control): 100 µL sterile broth (no compound, no inoculum).
-
-
Incubation: Seal the plate and incubate under the same conditions as the agar well diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A viability indicator like Resazurin or INT can be added to aid visualization.
-
MBC/MFC Determination: To determine the MBC/MFC, take 10 µL from each well that showed no visible growth (i.e., wells at and above the MIC) and spot-plate it onto a fresh, drug-free agar plate. Incubate overnight.
-
Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).
MIC/MBC Determination Workflow
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Part 3: Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of this compound analogues is highly dependent on the nature and position of substituents on the aromatic rings. A systematic analysis of these relationships is crucial for rational drug design.[11][12]
Key Causality Behind SAR:
-
The Phenolic Hydroxyl Group: The -OH group at the 3-position is critical. It can act as a hydrogen bond donor, interacting with active sites of microbial enzymes. Its presence often enhances activity. SAR analysis has shown that compounds with ortho- and para-hydroxyl groups can be more active.[13]
-
Substituents on the 5-Aryl Ring: The electronic properties and lipophilicity of the substituent at the 5-position of the oxadiazole ring significantly modulate activity.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F, -Br) or nitro groups (-NO₂) can enhance activity by increasing the compound's ability to interact with microbial targets or by altering its membrane permeability.[14]
-
Lipophilicity: Increasing the lipophilicity (e.g., by adding alkyl or phenyl groups) can improve passage through the lipid-rich bacterial cell membrane, often leading to better activity, up to a certain point.[14]
-
-
Steric Factors: Bulky substituents can sometimes decrease activity due to steric hindrance, preventing the molecule from fitting into the target's active site.
Table 1: Example SAR Data for Analogues Against S. aureus
| Compound ID | R Group (at para-position of 5-Aryl Ring) | Nature of R | MIC (µg/mL) | Interpretation |
| AN-01 | -H | Neutral | 64 | Baseline activity of the unsubstituted scaffold. |
| AN-02 | -Cl | Electron-Withdrawing, Lipophilic | 16 | The chloro group significantly enhances potency. |
| AN-03 | -NO₂ | Strong Electron-Withdrawing | 8 | Strong EWG further improves activity. |
| AN-04 | -OCH₃ | Electron-Donating | 128 | Electron-donating group reduces activity. |
| AN-05 | -OH | Electron-Donating, H-bond donor | 32 | Hydroxyl group improves activity over -OCH₃, suggesting H-bonding is important. |
Note: Data are hypothetical and for illustrative purposes, but reflect general trends observed in the literature.[13][15]
Part 4: Investigating the Mechanism of Action (MoA)
While the exact MoA can vary, evidence suggests that oxadiazole-based compounds can target bacterial cell wall synthesis.[16] One of the primary targets for many antibacterials is the family of Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. The oxadiazoles have been identified as a class of antibacterials that can target PBPs.[17] Another proposed mechanism for some 1,3,4-oxadiazoles is the inhibition of the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the integrity of the cell envelope in Gram-positive bacteria.[18][19]
Proposed Mechanism: Inhibition of Peptidoglycan Synthesis
The structural similarity of the oxadiazole core to the β-lactam ring of penicillin could allow it to bind to the active site of PBPs, such as PBP2a in MRSA. This binding event would acylate the enzyme, rendering it inactive and halting the cross-linking of the peptidoglycan cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death (bactericidal effect).[16][17]
Caption: Proposed mechanism of action via inhibition of Penicillin-Binding Proteins (PBPs).
Conclusion
The this compound scaffold represents a highly promising platform for the discovery of new antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for antimicrobial screening enable robust evaluation of their efficacy. By systematically probing structure-activity relationships, researchers can rationally design next-generation analogues with enhanced potency and optimized pharmacological profiles. Further investigation into their precise mechanisms of action will be critical for advancing these compounds through the drug development pipeline and addressing the urgent threat of antimicrobial resistance.
References
-
Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. (2013). Chemical & Pharmaceutical Bulletin, 61(2), 151-159. [Link]
-
Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Sharma, U., Kumar, R., Mazumder, A., Salahuddin, Tyagi, P. K., & Singh, S. (2024). Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. Medicinal Chemistry, 21(9). [Link]
-
Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53). (n.d.). ResearchGate. [Link]
-
Husain, A., & Ajmal, M. (2009). Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Acta Pharmaceutica, 59(2), 223-233. [Link]
-
The Oxadiazole Antibacterials. (2016). Future Medicinal Chemistry, 8(8), 831-840. [Link]
-
Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Advances, 12(1), 1-13. [Link]
-
Gilbert, P., & Brown, M. R. W. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Microbiological Quality Assurance. [Link]
-
ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2018). World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 469-482. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoM. [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2012). Molecules, 17(9), 10582-10591. [Link]
-
Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. (2016). Antimicrobial Agents and Chemotherapy, 60(6), 3763-3765. [Link]
-
Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review. (2016). ResearchGate. [Link]
-
Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. (2019). Journal of Biosciences and Medicines, 7(9), 35-57. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2416. [Link]
-
Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (2021). Auctores Publishing. [Link]
-
1, 3, 4-Oxadiazole as antimicrobial agents: An overview. (2015). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. (2010). Scientia Pharmaceutica, 78(2), 171-193. [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. (2023). ACS Infectious Diseases, 9(11), 2269-2281. [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (2016). Molecules, 21(8), 1060. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Molecular Sciences, 22(13), 6979. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3445-3448. [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules, 26(23), 7248. [Link]
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). RSC Advances, 12(25), 15993-16004. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of Lt. (2023). IRIS Unime. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azolifesciences.com [azolifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. auctoresonline.org [auctoresonline.org]
- 15. ijmspr.in [ijmspr.in]
- 16. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iris.unime.it [iris.unime.it]
Application Notes & Protocols: A Researcher's Guide to the Anticancer Evaluation of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives
Introduction: The Therapeutic Promise of the Oxadiazole-Phenol Scaffold
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds due to their versatile binding capabilities and favorable pharmacological profiles. The 1,3,4-oxadiazole ring is one such entity, a five-membered heterocycle renowned for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer potential through diverse mechanisms of action that target growth factors, enzymes, and critical kinases.[1][2] When coupled with a phenol group—a known pharmacophore that can participate in crucial hydrogen bonding and redox interactions—the resulting 3-(1,3,4-Oxadiazol-2-yl)phenol scaffold presents a compelling framework for the development of novel anticancer agents.
This guide provides an in-depth framework for researchers, scientists, and drug development professionals to comprehensively evaluate the anticancer potential of novel this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical in vitro assessment.
Mechanistic Landscape: Key Signaling Pathways in Cancer
The anticancer activity of 1,3,4-oxadiazole derivatives often stems from their ability to modulate key molecular targets integral to tumor growth, proliferation, and survival.[3] Understanding these pathways is critical for designing mechanistic studies. While the precise targets of novel derivatives must be determined empirically, several well-established cancer signaling pathways are frequently implicated and serve as primary areas of investigation.
-
The PI3K/Akt/mTOR Pathway: This is one of the most frequently over-activated signaling pathways in human cancers, acting as a central regulator of the cell cycle, proliferation, and apoptosis.[4][5] The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical mediator of survival signals that can contribute to therapeutic resistance.[6] Its dysregulation, often through mutations in components like PIK3CA or the loss of the tumor suppressor PTEN, leads to unchecked cell growth and survival.[5][7]
-
The VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. [8]Tumors require a blood supply for oxygen and nutrients to grow and metastasize. [9]The VEGF/VEGFR-2 pathway activates several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, making it a critical target for anti-angiogenic cancer therapies. [9][10][11]
A Validated Workflow for In Vitro Anticancer Evaluation
A systematic, multi-assay approach is essential for a thorough evaluation. The workflow should progress from broad cytotoxicity screening to more focused mechanistic investigations. This ensures that resources are directed toward the most promising compounds.
Data Presentation: Quantifying Anticancer Potency
Clear and concise data presentation is paramount. Summarizing cytotoxicity data in a tabular format allows for rapid comparison of compound potency across different cancer cell lines and against standard chemotherapeutic agents.
Table 1: Example Cytotoxicity Profile of a Novel Derivative (Compound X)
| Cancer Cell Line | Tissue of Origin | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| HCT-116 | Colon Carcinoma | 9.5 ± 1.1 | 0.6 ± 0.08 |
| NCI-H460 | Lung Carcinoma | 18.2 ± 2.3 | 1.1 ± 0.2 |
| U-87 MG | Glioblastoma | 15.6 ± 1.9 | 0.8 ± 0.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ is the concentration that inhibits cell growth by 50%. These values are for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is the cornerstone of initial screening. [12]It provides a quantitative measure of a compound's ability to reduce the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation. [13]The assay relies on the principle that mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. [12]The amount of formazan produced is directly proportional to the number of viable cells. [14] Methodology:
-
Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7, HCT-116, NCI-H460) in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂. [15]2. Cell Seeding: Harvest cells during their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. [14]Incubate for 4 hours at 37°C, allowing formazan crystals to form. [16]6. Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple crystals. [14][16]Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [12]7. Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. [12]A reference wavelength of >650 nm can be used to subtract background noise. 8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Causality: This assay differentiates between viable, apoptotic, and necrotic cells, thereby determining if the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable mechanism for anticancer agents. [17]During early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface. [17]Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. [17][18]Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. [17] Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells. Centrifuge the cell suspension and wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [19]Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 20 µg/mL). [20]4. Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. [15][18]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube. [19]Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Causality: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis. This assay quantifies the DNA content of cells to determine the cell cycle distribution of the population. PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. [21]The fluorescence intensity is therefore directly proportional to the DNA content, allowing discrimination between the different cell cycle phases. [22] Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. [21][22][23]This step is critical for proper fixation and permeabilization while preventing cell clumping. [21]Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks). [21]4. Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol. [21][23]5. Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. [22][23]RNase A is essential to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA analysis. [21]6. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use pulse processing (Area vs. Width or Height) to gate out doublets and aggregates. [23]8. Interpretation: Analyze the resulting DNA content histogram to quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Protocol 4: Mechanistic Investigation by Western Blotting
Causality: Western blotting is a powerful technique to investigate the molecular mechanism of action by detecting specific proteins in a cell lysate. [24][25]It allows for the semi-quantitative analysis of total protein expression and post-translational modifications, such as phosphorylation, which is a key indicator of kinase pathway activation. [24]This protocol can validate whether the test compound inhibits targeted signaling pathways like PI3K/Akt or EGFR by measuring the phosphorylation status of key proteins (e.g., p-Akt, p-EGFR). [26] Methodology:
-
Cell Culture and Treatment: Culture and treat cells in 6-well or 10 cm plates with the test compound at various concentrations and time points.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. [26]Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins. [27]5. Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). [25]7. Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding. [27]8. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [27]9. Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [27]10. Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphoproteins, normalize to the total protein level (e.g., p-Akt vs. total Akt).
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Hennessy BT, et al. PI3K/Akt signalling pathway and cancer. PubMed. [Link]
-
Wee P, Wang Z. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC. [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. [Link]
-
University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Martini M, et al. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PMC. [Link]
-
Flow Cytometry Core Facility, University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Seshacharyulu P, et al. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
-
Xu F, et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
Normanno N, et al. Epidermal growth factor receptor (EGFR) signaling in cancer. PubMed. [Link]
-
ResearchGate. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. [Link]
-
Kumar A, et al. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PubMed Central. [Link]
-
Seshacharyulu P, et al. Targeting the EGFR signaling pathway in cancer therapy. PMC. [Link]
-
ResearchGate. Targeting the EGFR signaling pathway in cancer therapy. [Link]
-
Fisher Scientific. eBioscience Annexin V-FITC Apoptosis Detection Kit User Guide. [Link]
-
Titus S, et al. Bioassays for anticancer activities. PubMed. [Link]
-
The Bioscientifica. 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]
-
Gornowicz A. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]
-
University of Arizona. The Annexin V Apoptosis Assay. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Wang Z, et al. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. [Link]
-
Li W, et al. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers. [Link]
-
Jayson GC, et al. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. PMC. [Link]
-
ResearchGate. Cross talks between VEGFR-2 and other signaling pathways in endothelial.... [Link]
-
Boral B, et al. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Ain Q. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Wu Y, et al. Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. PMC. [Link]
-
ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
-
Maksimova N, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]
-
eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway. [Link]
-
MDPI. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]
-
PMC. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. medium.com [medium.com]
- 25. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 26. benchchem.com [benchchem.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: 3-(1,3,4-Oxadiazol-2-yl)phenol as a Putative Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide to understanding and evaluating the enzyme inhibitory potential of 3-(1,3,4-Oxadiazol-2-yl)phenol. This document consolidates the current understanding of the broader 1,3,4-oxadiazole class of compounds as enzyme inhibitors and provides detailed protocols for the experimental validation of this specific molecule against relevant enzyme targets.
Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and have shown promise as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][4] A significant portion of their therapeutic efficacy stems from their ability to act as potent enzyme inhibitors.[1][3]
The specific compound, this compound, possesses the key structural features of this versatile class. The phenol group can participate in hydrogen bonding, a crucial interaction with the active sites of many enzymes, while the 1,3,4-oxadiazole ring can engage in various non-covalent interactions.[5] While specific enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the known activities of its structural analogs suggest several high-probability enzyme targets.
This guide will focus on three such enzyme families where 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity:
-
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Key targets in the management of neurodegenerative diseases like Alzheimer's.[6]
-
α-Glucosidase: A critical enzyme in carbohydrate metabolism, making its inhibitors relevant for the treatment of type 2 diabetes.[3]
-
Monoamine Oxidases (MAO-A and MAO-B): Important enzymes in the metabolism of neurotransmitters, with their inhibitors being used as antidepressants and for the treatment of Parkinson's disease.[6]
Putative Mechanisms of Enzyme Inhibition
The inhibitory action of 1,3,4-oxadiazole derivatives is often attributed to their ability to interact with the active site of target enzymes, thereby preventing the binding of the natural substrate. The specific nature of these interactions can vary depending on the enzyme and the substitution pattern on the oxadiazole ring.
For this compound, the phenolic hydroxyl group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the enzyme's active site. The 1,3,4-oxadiazole ring itself is a bioisostere of ester and amide groups and can participate in dipole-dipole and hydrophobic interactions.
Visualizing the General Inhibitory Interaction
The following diagram illustrates a generalized concept of how a 1,3,4-oxadiazole derivative might interact with an enzyme's active site.
Caption: Workflow for the acetylcholinesterase inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration in the well should be optimized (e.g., 0.1-0.25 U/mL).
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh.
-
Test Compound and Control Solutions: Prepare stock solutions of this compound and the positive control in DMSO. Serially dilute these stocks in the assay buffer to the desired test concentrations. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Procedure (96-well plate, 200 µL final volume):
-
To each well, add:
-
140 µL of Assay Buffer
-
10 µL of DTNB solution
-
20 µL of AChE solution
-
20 µL of the test compound or control solution.
-
-
For the blank, substitute the AChE solution with the assay buffer.
-
For the negative control (100% enzyme activity), add the vehicle (assay buffer with the same percentage of DMSO as the test compound wells) instead of the inhibitor.
-
Incubate the plate at 25°C for 15-20 minutes. [7] * Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Incubate at 25°C for 5 minutes. [7] * Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Glucosidase Inhibition Assay
This protocol is a colorimetric assay for determining α-glucosidase inhibitory activity. [8] Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected spectrophotometrically at 405 nm. The decrease in the rate of p-nitrophenol formation in the presence of an inhibitor is a measure of the inhibitory activity.
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control inhibitor)
-
Sodium Carbonate (1 M)
-
96-well microplate
-
Microplate reader
Caption: Workflow for the α-glucosidase inhibition assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.
-
α-Glucosidase Solution: Prepare a working solution of α-glucosidase (e.g., 2 U/mL) in the assay buffer.
-
pNPG Solution: Prepare a 1 mM solution of pNPG in the assay buffer.
-
Test Compound and Control Solutions: Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO). Serially dilute in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
In each well, add 20 µL of the test compound or control solution.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 5 minutes. [8] * Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate at 37°C for 20 minutes. [8] * Stop the reaction by adding 50 µL of 1 M Sodium Carbonate. [8] * Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
This is a fluorometric assay for screening MAO-B inhibitors.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing H₂O₂ as a byproduct. The H₂O₂ is then detected using a fluorescent probe. [9]The decrease in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.
-
MAO-B enzyme (recombinant human)
-
MAO-B substrate (e.g., tyramine)
-
Fluorescent probe for H₂O₂ detection (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound (test compound)
-
Selegiline or Rasagiline (positive control inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Caption: Workflow for the monoamine oxidase B inhibition assay.
-
Reagent Preparation:
-
MAO-B Assay Buffer: Prepare as per the enzyme manufacturer's recommendation.
-
MAO-B Enzyme Solution: Dilute the MAO-B enzyme stock in the assay buffer to the desired working concentration.
-
Test Compound and Control Solutions: Prepare stock solutions and serial dilutions as described in the previous protocols.
-
Substrate Reaction Mix: Prepare a solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 50 µL of the MAO-B enzyme solution to each well.
-
Add 10 µL of the test compound or control solution.
-
Incubate at 37°C for 10 minutes. [10] * Initiate the reaction by adding 40 µL of the substrate reaction mix.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes (e.g., Ex/Em = 535/587 nm). [10]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of test sample / Rate of negative control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Expected Outcomes and Data Interpretation
A successful screening of this compound will yield IC50 values for each of the tested enzymes. A lower IC50 value indicates a more potent inhibitor.
| Enzyme Target | Therapeutic Area | Interpretation of Low IC50 |
| Acetylcholinesterase | Alzheimer's Disease | Potential for improving cholinergic neurotransmission. |
| α-Glucosidase | Type 2 Diabetes | Potential for reducing postprandial hyperglycemia. |
| Monoamine Oxidase B | Parkinson's Disease, Depression | Potential for increasing dopamine levels in the brain. |
Further studies, including kinetic analyses (e.g., Lineweaver-Burk plots), can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).
Conclusion
While direct evidence for the enzyme inhibitory activity of this compound is still emerging, its structural similarity to other known 1,3,4-oxadiazole-based inhibitors makes it a compelling candidate for investigation. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate its potential as an inhibitor of key enzymes implicated in various diseases. Such studies will be instrumental in elucidating the therapeutic potential of this compound and the broader class of 1,3,4-oxadiazole derivatives.
References
-
Dineshkumar, B., et al. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Bio-protocol. (n.d.). 3.5. Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-388. [Link]
-
Pellati, F., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Plants (Basel), 9(7), 899. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
-
Herraiz, T., & Chaparro, C. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 2708, 141-154. [Link]
-
Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega, 8(49), 47049-47061. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Dias, M. C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. BioMed Research International, 2020, 8049361. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Al-Harthi, S. E., et al. (2020). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Advances, 10(42), 25103-25114. [Link]
-
Kumar, A., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Pharmaceutical Negative Results, 13(3), 1-10. [Link]
-
Malhotra, M., et al. (2014). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Saudi Pharmaceutical Journal, 22(5), 449-460. [Link]
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Al-Ostath, R. A., et al. (2024). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of the Iranian Chemical Society, 21(1), 1-17. [Link]
-
Al-Zoubi, R. M., et al. (2023). Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease. RSC Advances, 13(28), 19530-19541. [Link]
-
Ghorab, M. M., et al. (2023). Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents. Journal of Molecular Structure, 1275, 134661. [Link]
-
Kumar, R., et al. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Molecules, 28(11), 4452. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Evaluating the Antioxidant Properties of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives
Introduction: The Therapeutic Promise of Phenolic Oxadiazoles
In the relentless pursuit of novel therapeutic agents, the intersection of phenolic compounds and heterocyclic scaffolds has yielded molecules of significant interest. Among these, 3-(1,3,4-oxadiazol-2-yl)phenol derivatives have emerged as a promising class of antioxidants. These compounds uniquely combine the hydrogen-donating, radical-scavenging capabilities of a phenolic hydroxyl group with the stable, electron-delocalizing framework of the 1,3,4-oxadiazole ring.[1][2] This structural synergy often results in potent antioxidant activity, mitigating the detrimental effects of oxidative stress implicated in a myriad of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4][5]
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the mechanisms underpinning the antioxidant action of these derivatives, detailed, field-proven protocols for their evaluation, and insights into the crucial structure-activity relationships (SAR) that govern their efficacy.
Section 1: The Mechanistic Underpinnings of Antioxidant Action
The antioxidant capacity of this compound derivatives is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through two principal mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group can readily donate its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized through resonance, with the electron delocalizing across the aromatic ring and the adjacent 1,3,4-oxadiazole moiety.[1][5] This delocalization is critical, as it lowers the reactivity of the newly formed radical, preventing it from initiating further oxidative chain reactions.[2][6]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the phenol first donates an electron to the radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion, resulting in a stabilized phenoxyl radical and a neutralized species.[5] The efficiency of both HAT and SET-PT mechanisms is highly dependent on the electronic environment of the molecule.[7]
Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating these mechanisms. By calculating parameters like Bond Dissociation Enthalpy (BDE) for the phenolic O-H bond, researchers can predict the facility of hydrogen donation—a lower BDE correlates with higher antioxidant activity via the HAT mechanism.[8][9]
Section 2: Synthesis Strategies for Bioactive Derivatives
The creation of a library of this compound derivatives for screening is a foundational step. A common and effective synthetic route involves the cyclization of diacylhydrazine precursors, which are themselves derived from phenolic acids.[1][2]
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway.
Caption: General synthesis pathway for this compound derivatives.
This multi-step synthesis allows for the introduction of various substituents on the second aromatic ring (the "Aryl" group), which is crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile.[10]
Section 3: Core Protocols for In Vitro Antioxidant Capacity Assessment
No single assay can fully capture the multifaceted nature of antioxidant activity.[11] Therefore, a panel of assays based on different chemical principles is essential for a robust evaluation. We present detailed protocols for three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[13] The degree of color change is proportional to the scavenging potential of the test compound.
Experimental Workflow:
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.
-
Test Compounds & Standard: Prepare stock solutions (e.g., 1 mg/mL) of the synthesized derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of the DPPH solution.
-
Add 100 µL of the test compound dilution (or standard/methanol as a blank).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance with the test compound.
-
Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay evaluates the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is a blue-green chromophore produced by reacting ABTS with potassium persulfate.[15] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is measured, typically at 734 nm.[14][16]
Experimental Workflow:
Caption: Step-by-step workflow for the ABTS antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[17]
-
ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Test Compounds & Standard: Prepare serial dilutions as described for the DPPH assay. Trolox is the most common standard for this assay.
-
-
Assay Procedure (96-well plate format):
-
Add 195 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the test compound dilution.[15]
-
Mix and incubate at room temperature for precisely 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the % Inhibition as in the DPPH assay.
-
Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the antioxidant's activity to that of Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺-TPTZ) form in an acidic medium.[12][18] The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.[19][20]
Experimental Workflow:
Caption: Step-by-step workflow for the FRAP antioxidant assay.
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[21]
-
Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions for the calibration curve.
-
-
Assay Procedure:
-
Add 180 µL of the FRAP working reagent to each well of a 96-well plate.
-
Add 20 µL of the test compound, standard, or blank (solvent).
-
Incubate at 37°C for 4-6 minutes.[18]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the test compounds from the standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.
-
Section 4: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic evaluation of a library of derivatives allows for the elucidation of key SAR insights. For this compound derivatives, several structural features are known to modulate antioxidant activity.
Key SAR Observations:
-
Phenolic -OH Group: This is indispensable for activity. Its position (meta to the oxadiazole linker in this case) is crucial.
-
Substituents on the Phenol Ring: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can enhance activity by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups (EWGs) generally decrease activity.[9][22]
-
Substituents on the Second Aryl Ring: The electronic nature of substituents on the 5-aryl ring of the oxadiazole can also influence activity by affecting the overall electron distribution and resonance stabilization of the radical intermediate.[1][2]
-
Steric Hindrance: Bulky groups near the phenolic hydroxyl can sometimes enhance activity by sterically protecting the resulting phenoxyl radical, but excessive hindrance can also impede the initial reaction with the free radical.[3][23]
Data Presentation:
Summarizing the results in a clear, tabular format is essential for comparative analysis.
| Compound ID | R-Group (at 5-position) | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe(II)/µM) |
| 7d | 4-OH-phenyl | 15.81 | 13.90 | High |
| 7e | 3,4-di-OH-phenyl | 13.59 | 10.95 | Very High |
| 7g | 4-OCH₃-phenyl | 22.17 | 18.52 | Moderate |
| Std. AA | N/A (Ascorbic Acid) | 38.78 | - | High |
| Std. NDGA | N/A (Nordihydroguaiaretic Acid) | 20.83 | - | - |
| Data adapted from Mihailović et al., RSC Advances, 2017.[2] Note: Original data may have different units or standards; this table is for illustrative purposes. |
This comparative data clearly shows that compounds with additional hydroxyl groups (like 7e ) exhibit superior antioxidant activity compared to those with a single hydroxyl or a methoxy group, highlighting the importance of the number and position of hydrogen-donating groups.[2]
Conclusion
The this compound scaffold represents a highly adaptable and potent platform for the development of novel antioxidants. By employing a multi-assay approach as detailed in these protocols, researchers can reliably screen and characterize new derivatives. A thorough understanding of the underlying mechanisms, combined with systematic SAR studies, will continue to drive the rational design of next-generation antioxidant therapies to combat oxidative stress-related diseases.
References
-
Miliauskas, G., Venskutonis, P. R., & van Beek, T. A. (2004). Screening of Lithuanian plant extracts for antioxidant activity. Food Chemistry, 85(2), 231-237. Available at: [Link]
-
Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of food composition and analysis, 24(7), 1043-1048. Available at: [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76. Available at: [Link]
-
Pérez-Jiménez, J., Arranz, S., Tabernero, M., Díaz-Rubio, M. E., Serrano, J., Goñi, I., & Saura-Calixto, F. (2008). Updated methodology to determine antioxidant capacity in plant foods, oils and beverages: Extraction, measurement and expression of results. Food Research International, 41(3), 274-285. Available at: [Link]
-
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. Available at: [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins and their mixtures (CUPRAC assay). Journal of agricultural and food chemistry, 52(26), 7970-7981. Available at: [Link]
-
Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of agricultural and food chemistry, 48(8), 3396-3402. Available at: [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237. Available at: [Link]
-
Thaipong, K., Boonprakob, U., Crosby, K., Cisneros-Zevallos, L., & Byrne, D. H. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of food composition and analysis, 19(6-7), 669-675. Available at: [Link]
-
Benzie, I. F., & Strain, J. J. (1999). Ferric reducing/antioxidant power assay: direct measure of total antioxidant activity of biological fluids and modified version for simultaneous measurement of total antioxidant power and ascorbic acid concentration. Methods in enzymology, 299, 15-27. Available at: [Link]
-
Beyzaei, H., Sargazi, S., Bagherzade, G., Moradi, A., & Yarmohammadi, E. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Acta Chimica Slovenica, 68(1), 109-117. Available at: [Link]
-
Mihailović, N., Marković, V., Matić, I., Stanojković, T., Jovanović, M., Vukićević, D., & Joksović, L. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC advances, 7(16), 9639-9650. Available at: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. Available at: [Link]
-
Beyzaei, H., Sargazi, S., Bagherzade, G., Moradi, A., & Yarmohammadi, E. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. Semantic Scholar. Available at: [Link]
-
Unnisa, S. K., & Kumar, C. G. (2018). Synthesis of novel 1, 3, 4-oxadiazole derivatives and their biological properties. Semantic Scholar. Available at: [Link]
-
Mihailović, N., Marković, V., Matić, I., Stanojković, T., Jovanović, M., Vukićević, D., & Joksović, L. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Relationship Between the Structure of Newly Synthesized Derivatives of 1, 3, 4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities. Oriental Journal of Chemistry, 30(3), 1173. Available at: [Link]
-
Mihailović, N., Marković, V., Matić, I., Stanojković, T., Jovanović, M., Vukićević, D., & Joksović, L. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciSpace. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC advances, 12(27), 17351-17361. Available at: [Link]
-
Aslam, M. S., Aslam, M., Ahmad, M., Riaz, M., & Yaqub, M. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2, 5-Disubstituted-1, 3, 4-Oxadiazole Derivatives. Molecules, 28(15), 5671. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Semantic Scholar. Available at: [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. Available at: [Link]
-
Mihailović, N., Marković, V., Matić, I., Stanojković, T., Jovanović, M., Vukićević, D., & Joksović, L. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. Semantic Scholar. Available at: [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Beyzaei, H., Sargazi, S., Bagherzade, G., Moradi, A., & Yarmohammadi, E. (2021). Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines. ResearchGate. Available at: [Link]
-
Al-Masoudi, N. A., Al-Salihi, A. I., & Al-Oqaili, R. M. (2025). Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. Journal of the Iranian Chemical Society, 1-17. Available at: [Link]
-
Ilhami, G., Oktay, M., & Ekici, L. (2003). Antioxidant Activity of the various extracts of the roots of Rumex crispus. Indian Journal of Pharmaceutical Sciences, 65(1), 79-81. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of new 2, 5-di-substituted 1, 3, 4-oxadiazoles bearing 2, 6-di-tert-butylphenol moieties and evaluation of their antioxidant activity. Molecules, 20(8), 13876-13892. Available at: [Link]
-
Al-Oqaili, R. M., Al-Masoudi, N. A., & Al-Salihi, A. I. (2024). Theoretical study of the antioxidant mechanism and structure–activity relationships of 1, 3, 4-oxadiazol-2-ylthieno [2, 3-d] pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry, 12, 1419409. Available at: [Link]
-
Kumar, V., & Singh, P. (2014). Synthesis and Antioxidant Activity of 2-nonyl-5-aryl-1, 3, 4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 173-176. Available at: [Link]
-
Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. ResearchGate. Available at: [Link]
-
Szulc, A., Błaszczak-Świątkiewicz, K., & Batorski, D. (2021). Synthesis and Characterization of Novel 2-Alkyl-1, 3, 4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(11), 3351. Available at: [Link]
-
Romesberg, F. E., et al. (2009). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of medicinal chemistry, 52(19), 5897-5906. Available at: [Link]
-
Asif, M. (2015). DPPH radical scavenging activity of 1, 3, 4-oxadiazoles derivatives. ResearchGate. Available at: [Link]
-
Asif, M. (2022). Strategies to Synthesis of 1, 3, 4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Corrosion and Materials Degradation, 3(2), 273-284. Available at: [Link]
Sources
- 1. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 10. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. tandfonline.com [tandfonline.com]
- 13. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 18. ultimatetreat.com.au [ultimatetreat.com.au]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities – Oriental Journal of Chemistry [orientjchem.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Leveraging 3-(1,3,4-Oxadiazol-2-yl)phenol as a Privileged Scaffold in Drug Discovery
Introduction: The Strategic Value of the 3-(1,3,4-Oxadiazol-2-yl)phenol Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics across a spectrum of diseases. The this compound motif has emerged as one such scaffold, integrating two key pharmacophoric units: the 1,3,4-oxadiazole ring and a phenolic hydroxyl group.
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that is bioisosteric to esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. Its pyridine-type nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors. This ring system is a component of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.
The phenolic hydroxyl group, on the other hand, is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its presence can be crucial for anchoring a molecule within a target's binding site and has been implicated in the antioxidant properties of some compounds. The strategic placement of this hydroxyl group at the meta-position of the phenyl ring, relative to the oxadiazole, provides a specific vector for molecular interactions and a key handle for synthetic diversification.
This guide provides a comprehensive overview of the application of the this compound scaffold in drug discovery. It details synthetic protocols for the core scaffold and its derivatives, outlines key biological screening assays, and discusses the rationale behind structure-activity relationship (SAR) studies.
Core Synthesis and Derivatization Strategy
The synthesis of the this compound scaffold and its subsequent derivatization is a critical first step in harnessing its potential. The following protocols are designed to be robust and adaptable for the creation of a diverse chemical library.
General Synthetic Workflow
The overall strategy involves the synthesis of the core scaffold followed by diversification at two primary points: the phenolic hydroxyl group and a modifiable position on a second substituent attached to the oxadiazole ring.
Caption: General workflow for synthesis and diversification of the scaffold.
Protocol 1: Synthesis of this compound Core Scaffold
This protocol details a common and effective method for the synthesis of the parent scaffold.
Materials:
-
3-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Triethyl orthoformate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Synthesis of 3-Hydroxybenzohydrazide:
-
To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid and reflux for 4-6 hours.
-
Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.
-
To the methyl 3-hydroxybenzoate in ethanol, add hydrazine hydrate and reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated 3-hydroxybenzohydrazide by filtration. Wash with cold ethanol and dry.
-
-
Synthesis of this compound:
-
A mixture of 3-hydroxybenzohydrazide and an excess of triethyl orthoformate is heated at reflux for 6-8 hours.
-
After completion of the reaction (monitored by TLC), the excess triethyl orthoformate is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
-
Protocol 2: Library Synthesis via Diversification
This protocol provides a general approach to creating a library of derivatives from the core scaffold.
A. Alkylation of the Phenolic Hydroxyl Group:
-
To a solution of 3-(5-substituted-1,3,4-oxadiazol-2-yl)phenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) and continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the product by column chromatography or recrystallization.
B. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:
This approach introduces diversity at the 5-position of the oxadiazole ring.
-
React 3-hydroxybenzohydrazide with a variety of aromatic or aliphatic aldehydes to form the corresponding N'-substituted benzylidene hydrazides.
-
Subject the resulting hydrazones to oxidative cyclization using reagents such as iodine in the presence of mercuric oxide, or other modern oxidative cyclization agents, to yield the 2,5-disubstituted 1,3,4-oxadiazole derivatives.
Biological Evaluation: A Tiered Screening Approach
A systematic approach to evaluating the biological activity of the synthesized library is crucial. A tiered screening cascade allows for the efficient identification of promising lead compounds.
Caption: A typical screening cascade for a new chemical library.
Protocol 3: In Vitro Kinase Inhibition Assay (Example)
Given the prevalence of 1,3,4-oxadiazole derivatives as kinase inhibitors, this protocol provides a general framework for a primary screen against a kinase target.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the synthesized compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the substrate.
-
Add the serially diluted compounds to the wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for active compounds.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound scaffold and the subsequent evaluation of biological activity are essential for understanding the SAR.
| Position of Modification | Type of Modification | General SAR Observation |
| Phenolic -OH | Alkylation, Acylation | Often modulates solubility and cell permeability. Can be critical for hydrogen bonding interactions. |
| 5-position of Oxadiazole | Substitution with various aryl or alkyl groups | Significantly impacts target binding and selectivity. Electronic properties (electron-donating vs. electron-withdrawing) of substituents can influence activity. |
| Phenyl Ring of Phenol | Introduction of additional substituents | Can fine-tune electronic properties and provide additional interaction points with the target. |
For instance, in the development of antioxidant compounds, it has been observed that electron-releasing substituents on an aryl ring attached to the 5-position of the oxadiazole can enhance antioxidant activity. Conversely, for other targets, electron-withdrawing groups may be more favorable.
Conclusion: A Versatile Scaffold for Future Drug Discovery
The this compound scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors. By combining rational design, efficient synthesis, and systematic biological evaluation, new and effective treatments for a range of diseases can be developed.
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
-
Batra, S., et al. (2020). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Current Organic Chemistry, 24(12), 1335-1364. [Link]
-
Sharma, R., Kumar, N., & Yaday, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2). [Link]
-
Vaghani, H., Patel, S., & Patel, S. (2021). 1, 3, 4-OXADIAZOLE AND ITS POTENCY: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 12(10), 5292-5299. [Link]
-
Singh, U. P., et al. (2020). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1398-1413. [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2023). ACS Omega. [Link]
-
Saoud, K. M., et al. (2020). Relationship Between the structure of Newly Synthesized derivatives of 1,3,4-oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities. ResearchGate. [Link]
-
Rutkauskas, K., et al. (2022). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 27(21), 7481. [Link]
-
Al-Soud, Y. A., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 21(7), 853. [Link]
-
Liu, C., et al. (2009). Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry, 17(5), 2017-2029. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
-
Gzella, A., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4983. [Link]
-
Murthy, A., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2420. [Link]
-
Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega. [Link]
Application Notes & Protocols: Synthesis of Derivatives from 3-(1,3,4-Oxadiazol-2-yl)phenol
Abstract
The 3-(1,3,4-oxadiazol-2-yl)phenol scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic derivatization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The phenolic hydroxyl group serves as a primary, highly versatile handle for chemical modification. This guide provides a detailed examination of the principal synthetic strategies for derivatizing this compound, complete with validated, step-by-step protocols, mechanistic insights, and expert commentary to ensure reproducibility and success.
Introduction: The Significance of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to ester and amide functionalities. This bioisosterism enhances metabolic stability and improves pharmacokinetic profiles by resisting enzymatic hydrolysis.[3] Its rigid, planar structure and electron-withdrawing nature contribute to favorable molecular interactions with biological targets. Consequently, molecules incorporating the 1,3,4-oxadiazole nucleus are subjects of intense research in drug discovery.[4][5] The phenolic group on the core molecule, this compound (C.A.S. 5378-29-0), offers a reactive site for introducing diverse functional groups, thereby enabling the systematic modulation of a compound's physicochemical and biological properties.[6]
Core Synthetic Strategies
The primary site for derivatization on the this compound scaffold is the nucleophilic phenolic hydroxyl group. The most common and effective strategies to modify this group are O-alkylation (Williamson ether synthesis), esterification, and the Mannich reaction for derivatizing the aromatic ring.
O-Alkylation (Williamson Ether Synthesis)
This reaction introduces an ether linkage by reacting the phenoxide ion with an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
-
Mechanism: The phenolic proton is abstracted by a base to form a more nucleophilic phenoxide. This anion then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction to form the ether derivative.
-
Causality of Reagent Choice:
-
Base: Potassium carbonate (K₂CO₃) is a moderately weak base, ideal for this transformation as it is strong enough to deprotonate the phenol without promoting elimination reactions in the alkyl halide. In cases with less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, although this requires anhydrous conditions.[7]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred. DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion. Acetone is a less polar alternative that works well with more reactive alkyl halides and simplifies work-up.[8]
-
Esterification
Esterification converts the hydroxyl group into an ester, which can significantly alter the polarity and hydrogen bonding capability of the parent molecule.
-
Mechanism: The reaction typically proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.
-
Causality of Reagent Choice:
-
Acylating Agent: Acyl chlorides are highly reactive and often used for rapid, high-yield esterifications. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.
-
Catalyst: When using less reactive carboxylic acids, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) is employed to activate the carboxylic acid.
-
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the activating hydroxyl group. These "Mannich bases" are valuable for their potential to improve water solubility and introduce new binding interactions.[9]
-
Mechanism: This is a three-component reaction involving the phenol, formaldehyde, and a primary or secondary amine. Formaldehyde and the amine first form an electrophilic Eschenmoser's salt-like intermediate (iminium ion). The electron-rich phenol then attacks this iminium ion via electrophilic aromatic substitution to form the C-C bond.[10][11]
-
Causality of Reagent Choice:
Experimental Protocols & Data
The following section provides detailed, step-by-step protocols for the synthesis of representative derivatives.
Protocol 1: O-Alkylation - Synthesis of 3-(5-(Propoxymethyl)-1,3,4-oxadiazol-2-yl)phenol
This protocol details a standard Williamson ether synthesis.
Workflow Diagram:
Caption: General workflow for O-alkylation synthesis.
Materials & Reagents:
| Reagent | C.A.S. No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 5378-29-0 | 162.15 | 1.0 | 1.0 |
| Propyl Bromide | 106-94-5 | 122.99 | 1.2 | 1.2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| Acetone (Anhydrous) | 67-64-1 | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | 50 mL | - |
| Brine | - | - | 20 mL | - |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (162 mg, 1.0 mmol).
-
Add anhydrous acetone (20 mL) and stir until the solid is fully dissolved.
-
Add anhydrous potassium carbonate (276 mg, 2.0 mmol) followed by propyl bromide (148 mg, 1.2 mmol).
-
Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 EtOAc:Hexane). The disappearance of the starting material spot indicates completion.
-
Cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ether derivative.
Protocol 2: Mannich Reaction - Synthesis of 2-((Dimethylamino)methyl)-3-(1,3,4-oxadiazol-2-yl)phenol
This protocol describes the aminomethylation of the phenolic ring.
Reaction Scheme:
Caption: Mannich reaction on the phenol core.
Materials & Reagents:
| Reagent | C.A.S. No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 5378-29-0 | 162.15 | 1.0 | 1.0 |
| Dimethylamine (40% aq. solution) | 124-40-3 | 45.08 | 1.5 | 1.5 |
| Formaldehyde (37% aq. solution) | 50-00-0 | 30.03 | 1.5 | 1.5 |
| Ethanol | 64-17-5 | - | 15 mL | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (162 mg, 1.0 mmol) in ethanol (15 mL).
-
Cool the solution in an ice bath to 0-5°C.
-
To the stirred solution, add dimethylamine solution (0.17 mL, 1.5 mmol) followed by the dropwise addition of formaldehyde solution (0.11 mL, 1.5 mmol).
-
Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate may form.
-
If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with cold diethyl ether to induce precipitation.
-
Collect the solid product by filtration, wash with cold ether, and dry in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.
Safety & Troubleshooting
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides and acyl chlorides are corrosive and lachrymatory. Handle with care.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water. Use only under an inert atmosphere (N₂ or Ar) and with anhydrous solvents.
-
Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield (O-Alkylation) | Incomplete reaction or use of a weak base. | Increase reaction time. If using K₂CO₃, consider switching to a stronger base like NaH in anhydrous DMF or THF.[7] |
| Side Product Formation | Elimination (E2) reaction of the alkyl halide. | Use a less hindered, milder base (e.g., K₂CO₃ instead of NaH). Run the reaction at a lower temperature. |
| No Reaction (Mannich) | Deactivation of the aromatic ring. | The phenol ring is highly activated; this is unlikely. Ensure the quality of formaldehyde and amine reagents. |
| Purification Issues | Product is highly polar and streaks on silica gel. | For Mannich bases, consider using a basic alumina column or adding 1% triethylamine to the eluent for silica gel chromatography. |
References
-
B. Ramana M, Mothilal M, M. Rao G, M.K. Murthy, Ravi Varala, H. Babu Bollikolla. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Verma, A., Joshi, S., & Singh, D. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research, 9(1), 1-13. [Link]
-
Karpińska, M., & Starzak, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. [Link]
-
Karpińska, M., & Starzak, K. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403. [Link]
-
Al-Ghorbani, M., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]
-
Khan, I., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
-
Al-Ghorbani, M., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules, 26(8), 2110. [Link]
-
Al-Ghorbani, M., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules. [Link]
-
Kumar, S., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Afzal, O., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Molecules. [Link]
-
V. S. S. S. S., et al. (2022). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society. [Link]
-
Al-Ghorbani, M., et al. (2021). 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. Molecules. [Link]
-
Luxembourg Bio Technologies Ltd. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. [Link]
-
Lelyukh, M., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
-
Szyszkowska, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. [Link]
-
Grela, E., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
-
Yamin, B. M., et al. (2017). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Journal of Physical Science. [Link]
-
Grela, E., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 5378-29-0 | FAA37829 [biosynth.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. oarjbp.com [oarjbp.com]
- 10. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities | Semantic Scholar [semanticscholar.org]
Introduction: The Versatile 1,3,4-Oxadiazole-Phenol Scaffold
An Application Scientist's Guide to the In Vitro Evaluation of 3-(1,3,4-Oxadiazol-2-yl)phenol Compounds
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups, which can enhance a compound's pharmacokinetic profile.[1][2][3] When coupled with a phenol moiety—a well-known pharmacophore capable of hydrogen bonding and participating in antioxidant activities—the resulting this compound scaffold presents a promising framework for discovering novel therapeutic agents.[4] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]
This guide, designed for researchers and drug development professionals, provides a strategic, multi-assay approach to characterizing the in vitro biological profile of this important class of compounds. We move beyond simple procedural lists to explain the scientific rationale behind each protocol, ensuring a robust and logical evaluation pipeline from initial cytotoxicity screening to specific mechanistic assays.
Part 1: Foundational Assessment: Solubility and Stability
Application Note 1.1: The Critical First Step
Before any biological assessment, determining the solubility and stability of the test compounds is paramount. Undissolved compound can lead to inaccurate concentration measurements and false-negative results, while degradation can produce unintended byproducts with their own biological activities. Aryl substituents, common in this scaffold, can significantly lower aqueous solubility.[8]
Protocol 1.1: Solubility and Stability Assessment
-
Solvent Selection: Begin by assessing solubility in Dimethyl Sulfoxide (DMSO), a common solvent for compound libraries. Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Working Solution Preparation: Prepare working solutions by diluting the DMSO stock in the relevant cell culture medium (e.g., DMEM, RPMI-1640). Critically, the final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[9]
-
Visual Inspection: Visually inspect the working solutions under a microscope for any signs of precipitation. If precipitation occurs, the experiment must be repeated with a lower starting concentration.
-
Stability Check: To assess stability, incubate the compound in the assay medium under standard culture conditions (e.g., 37°C, 5% CO₂) for the maximum duration of the planned experiment (e.g., 24-72 hours). Analyze the sample using HPLC or LC-MS to check for degradation peaks compared to a time-zero sample.
Part 2: Primary Screening: Antiproliferative and Cytotoxic Activity
Application Note 2.1: Rationale for Cytotoxicity Screening
For compounds being investigated as potential anticancer agents, cytotoxicity is the primary desired effect.[5][10][11] For those intended for other therapeutic areas, this assay establishes a crucial toxicity baseline, defining the concentration window where the compound can be safely studied without causing cell death. The MTT assay is a reliable, colorimetric method for quantifying changes in cell viability.[9][12] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Protocol 2.1: MTT Assay for Cell Viability
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HeLa) cultured in 96-well plates.[10][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.[15]
-
Include wells for "cell-free" blanks (medium only) for background absorbance.
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium from your stock solution.
-
After 24 hours, carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound.
-
Include necessary controls:
-
Untreated Control: Cells in fresh medium only.
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.[9]
-
Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Data Presentation: Cytotoxicity Profile
Summarize the results by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
| Compound ID | Cell Line | Exposure Time (h) | IC₅₀ (µM) |
| OX-Phenol-A | MCF-7 (Breast) | 48 | 15.2 |
| OX-Phenol-A | A549 (Lung) | 48 | 28.9 |
| OX-Phenol-A | PANC-1 (Pancreas) | 48 | 11.7 |
| Doxorubicin | MCF-7 (Breast) | 48 | 1.2 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Part 3: Screening for Antimicrobial Activity
Application Note 3.1: Rationale for Antimicrobial Screening
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[17] The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of novel antibacterial and antifungal compounds.[18][19] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21]
Protocol 3.1: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Ampicillin)[6][18]
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 colonies and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Wells 11 and 12 will serve as controls.
-
-
Inoculation and Controls:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.
-
Well 11 (Growth Control): Contains MHB and inoculum, but no compound.
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated MHB.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Data Presentation: Antimicrobial Activity Profile
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| OX-Phenol-A | 8 | 32 | >64 |
| OX-Phenol-B | 16 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for MIC determination via broth microdilution.
Part 4: Screening for Anti-inflammatory Activity
Application Note 4.1: Rationale for Anti-inflammatory Screening
Chronic inflammation is implicated in numerous diseases. A key event in the inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, often triggered by stimuli like lipopolysaccharide (LPS).[22] Overproduction of NO contributes to tissue damage. Therefore, inhibiting NO production is a valid strategy for developing anti-inflammatory drugs.[23][24] Since NO is a highly reactive gas, its production is quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[25][26]
Protocol 4.1: Nitric Oxide Inhibitory Assay in Macrophages
This protocol uses the RAW 264.7 murine macrophage cell line.
Materials:
-
RAW 264.7 cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[25]
-
Sodium Nitrite (NaNO₂) for standard curve
-
Positive control (e.g., L-NMMA, a known iNOS inhibitor)[22]
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[27]
-
-
Compound Treatment:
-
Carefully remove the medium.
-
Add 100 µL of medium containing various concentrations of the test compound.
-
Include controls: Vehicle control, Positive control.
-
Incubate for 1-2 hours as a pre-treatment step.[28]
-
-
Inflammatory Stimulation:
-
Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce NO production.
-
The negative control wells receive medium only.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.[28]
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated (vehicle) control.
-
Note: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed NO inhibition is not due to compound-induced cytotoxicity.
Signaling Pathway: LPS-Induced NO Production
Caption: Inhibition of the iNOS pathway by test compounds.
Conclusion
This structured in vitro testing cascade provides a comprehensive framework for evaluating the biological potential of novel this compound compounds. By systematically assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory activity, researchers can efficiently identify lead candidates, elucidate their primary mechanisms of action, and make data-driven decisions for further preclinical development. The integration of robust protocols, appropriate controls, and clear data presentation is essential for ensuring the scientific integrity and reproducibility of the findings.
References
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Gloc, G., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Retrieved from [Link]
-
Schoenknecht, F. D., & Papasian, C. J. (Eds.). (2005). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis. Retrieved from [Link]
-
World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2023). A two-decade overview of oxadiazole derivatives as promising anticancer agents. National Institutes of Health. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
Jain, A. K., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. National Institutes of Health. Retrieved from [Link]
-
Parveen, S., et al. (2022). Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review. Bentham Science. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. National Institutes of Health. Retrieved from [Link]
-
Impactfactor. (2024). Exploring the Therapeutic Potential: Oxadiazole Derivatives as Promising Anticancer Agents. Retrieved from [Link]
-
International Journal of Novel Research and Development. (n.d.). Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of Oxadiazole Derivatives. Retrieved from [Link]
-
Metha, K. (2017). Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Science, Engineering and Health Studies. Retrieved from [Link]
-
ThaiScience. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Retrieved from [Link]
-
ACS Omega. (2023). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Publications. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
Metha, K. (2017). Synthesis, Characterization and In vitro Antibacterial Evaluation of Oxadiazole Derivatives. Suranaree Journal of Science and Technology. Retrieved from [Link]
-
Dobrovolskaia, M. A. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. Retrieved from [Link]
-
O'Donnell, J., et al. (2016). In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. National Institutes of Health. Retrieved from [Link]
-
Glomb, T., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Retrieved from [Link]
-
Alam, M. S., et al. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. PubMed Central. Retrieved from [Link]
-
Szymańska, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
ResearchGate. (2023). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Retrieved from [Link]
-
Intarakam, S., et al. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. Retrieved from [Link]
-
Journal of Cardiovascular Disease Research. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Retrieved from [Link]
-
Boström, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Kim, B., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiacal. Retrieved from [Link]
-
Journal of Reports in Pharmaceutical Sciences. (2020). Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2021). Phenols, sulphides, 1,3,4-oxadiazoles and Schiff bases in a compact.... Retrieved from [Link]
-
PubMed Central. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]
-
Szymańska, E., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
Mini Reviews in Medicinal Chemistry. (2021). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Therapeutic Potential of 1,3,4-Oxadiazole Nucleus as Anticancer Agents: A Mini-review | Bentham Science [benthamscience.com]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. woah.org [woah.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mjas.analis.com.my [mjas.analis.com.my]
- 28. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioactivity Assays of 3-(1,3,4-Oxadiazol-2-yl)phenol
Introduction: The Therapeutic Potential of 3-(1,3,4-Oxadiazol-2-yl)phenol
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The specific compound, this compound, which incorporates a phenolic moiety, is of particular interest. Phenolic compounds are well-known for their antioxidant capabilities and their ability to interact with various biological targets.[2][3] The combination of the oxadiazole ring and a phenol group suggests a high potential for multifaceted bioactivity, making it a compelling candidate for drug discovery and development.[4] This application note provides a comprehensive guide for researchers to develop a tiered assay cascade to elucidate the biological activity of this compound, from initial screening to more specific target-based characterization. An isomer of the topic compound, 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol, has shown potent inhibitory activity against GSK-3β in in-silico studies, suggesting potential antidepressant applications.[5]
A Tiered Approach to Bioactivity Screening
A systematic, tiered approach is recommended to efficiently characterize the bioactivity of this compound. This strategy begins with broad-spectrum assays to identify general activities and progresses to more specific, target-oriented assays to elucidate the mechanism of action.
Caption: Tiered assay development workflow for this compound.
Tier 1: Primary Screening - Unveiling Broad Bioactivity
The initial screening aims to establish a foundational understanding of the compound's general biological effects.
Antioxidant Activity Assays
Given the phenolic nature of the compound, assessing its antioxidant potential is a logical first step. The following assays provide a comprehensive evaluation of its radical scavenging and reducing capabilities.[6][7][8]
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Create a series of dilutions of the compound.
-
In a 96-well plate, add 100 µL of each dilution to wells in triplicate.
-
Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]
-
Principle: The pre-formed ABTS radical cation is green. In the presence of an antioxidant, the solution becomes colorless, and the absorbance at 734 nm decreases.
-
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add 20 µL of each dilution to wells in triplicate.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Use Trolox as a standard.
-
-
Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
| Assay | Principle | Wavelength | Standard |
| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid |
| ABTS | Radical Cation Scavenging | 734 nm | Trolox |
Cytotoxicity and Cell Viability Assays
It is crucial to determine the compound's effect on cell viability to identify potential anticancer activity and to establish a non-toxic concentration range for further cell-based assays.
Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.[2]
-
Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.[2]
-
Procedure:
-
Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Tier 2: Secondary Screening - Elucidating the Mechanism of Action
Based on the primary screening results, more specific assays can be employed to identify the molecular targets and pathways affected by this compound.
Enzyme Inhibition Assays
The structural features of this compound suggest it may act as an inhibitor of several key enzymes.
Protocol 4: Tyrosinase Inhibition Assay
Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[9][10][11]
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of this reaction.
-
Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of this compound, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Pre-incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals.
-
Kojic acid is a commonly used positive control inhibitor.
-
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay
MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[12][13][14]
-
Principle: MAO-A and MAO-B activities can be assayed spectrophotometrically using specific substrates. For instance, kynuramine is a substrate for both, and its product, 4-hydroxyquinoline, can be measured at 316 nm.[12]
-
Procedure (General):
-
Prepare recombinant human MAO-A or MAO-B enzyme.
-
In a 96-well plate, incubate the enzyme with various concentrations of this compound.
-
Add the substrate (e.g., kynuramine) to initiate the reaction.
-
Monitor the change in absorbance or fluorescence over time.
-
Use known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
-
-
Data Analysis: Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.
Protocol 6: Cyclooxygenase (COX) Inhibition Assay
COX inhibitors are widely used as anti-inflammatory drugs.[15][16][17][18]
-
Principle: COX activity can be measured by monitoring the oxygen consumption during the conversion of arachidonic acid to prostaglandins or by using colorimetric or fluorometric peroxidase-based assays.[19]
-
Procedure (Colorimetric):
-
Use a commercial COX inhibitor screening kit or purified ovine COX-1 and COX-2 enzymes.
-
In a 96-well plate, incubate the enzyme with this compound.
-
Add arachidonic acid to start the reaction.
-
Add a chromogenic substrate that reacts with the peroxidase component of the COX enzyme.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Use known selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as controls.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 to determine the inhibitory potency and selectivity.
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Relationship Between the Structure of Newly Synthesized Derivatives of 1,3,4-Oxadiazole Containing 2-Methylphenol and their Antioxidant and Antibacterial Activities – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. Tyrosinase Inhibitor Assay Kit (Colorimetric) (ab204715) | Abcam [abcam.com]
- 10. attogene.com [attogene.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(1,3,4-Oxadiazol-2-yl)phenol Synthesis Yield
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol, a crucial scaffold in medicinal chemistry.[1][2] Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yields and purity.
I. Reaction Overview & Key Challenges
The synthesis of this compound typically involves the cyclodehydration of a 1,2-diacylhydrazine precursor, which is itself formed from 3-hydroxybenzoic acid or its derivatives.[3] While seemingly straightforward, this pathway is prone to several challenges that can significantly impact the final yield and purity of the desired product.
Common Synthesis Pathway:
Caption: General synthesis route for this compound.
Key challenges in this synthesis include:
-
Low Conversion of Starting Materials: Incomplete reaction of 3-hydroxybenzoic acid or its ester to the corresponding hydrazide.
-
Side Product Formation: Generation of unwanted byproducts during the acylation or cyclodehydration steps.
-
Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to degradation of the product.[3][4]
-
Purification Difficulties: Separating the final product from unreacted starting materials and byproducts can be challenging.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is 3-hydroxybenzoic acid.[5] It can also be synthesized from 3-sulfobenzoic acid through alkali fusion.[6]
Q2: What are the typical reagents used for the cyclodehydration step?
Harsh dehydrating agents are often required for the cyclization of the diacylhydrazine intermediate.[3] Commonly used reagents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), polyphosphoric acid, and thionyl chloride (SOCl₂).[3][7][8]
Q3: Can I use microwave irradiation to improve the reaction?
Yes, microwave irradiation can be a highly effective technique to shorten reaction times and, in some cases, improve yields, especially for less reactive substrates.[9][10] It offers a way to overcome the often harsh conditions of conventional heating.[4]
Q4: My final product is difficult to purify. What are some common impurities?
Common impurities include unreacted 3-hydroxybenzohydrazide, the diacylhydrazine intermediate, and potential side products from the degradation of starting materials or the final product under harsh acidic conditions. The formation of 1,2-diacyl hydrazide intermediates can also be a competing reaction.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-Hydroxybenzohydrazide (Intermediate) | - Incomplete reaction of methyl 3-hydroxybenzoate with hydrazine hydrate.- Degradation of the product during workup. | - Increase Reaction Time/Temperature: Ensure the reaction goes to completion by monitoring with TLC. A typical condition is refluxing in a suitable solvent like isopropanol for 12 hours.[3]- Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (e.g., 5 equivalents) to drive the reaction forward.[3]- Careful Workup: Neutralize the reaction mixture carefully to avoid product degradation. |
| Low Yield in the Acylation Step | - Poor activity of the coupling agent.- Impurities in the starting materials. | - Fresh Coupling Agent: Use a fresh, high-quality coupling agent like EDC or CDI.[9]- Purity Check: Ensure the purity of your 3-hydroxybenzohydrazide and the acylating agent.[9]- Pre-activation: Activate the carboxylic acid with the coupling agent before adding the hydrazide.[9] |
| Low Yield in the Cyclodehydration Step | - Inefficient cyclization.- Degradation of the product due to harsh conditions.- Incomplete reaction. | - Optimize Dehydrating Agent: Screen different dehydrating agents (POCl₃, H₂SO₄, Burgess reagent) to find the most effective one for your specific substrate.[3]- Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive heat can lead to decomposition.[9]- Microwave Synthesis: Consider using microwave irradiation to potentially improve yield and reduce reaction time.[10] |
| Formation of a Tarry/Polymeric Side Product | - Uncontrolled polymerization under strong acid conditions.- Reaction temperature is too high. | - Milder Conditions: Explore milder cyclodehydration reagents.[11]- Gradual Addition: Add the dehydrating agent slowly and at a lower temperature to control the reaction exotherm.- Solvent Choice: Ensure an appropriate, dry solvent is used. |
| Difficulty in Product Purification | - Presence of polar impurities.- Similar polarity of the product and byproducts. | - Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/heptane) for purification.[3]- Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be effective.- Aqueous Workup: A thorough aqueous workup with bicarbonate solution can help remove acidic impurities.[7] |
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting low yield issues.
IV. Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Hydroxybenzohydrazide
This protocol is adapted from a procedure for a similar synthesis.[3]
Materials:
-
Methyl 3-hydroxybenzoate
-
Hydrazine hydrate (5 equivalents)
-
Isopropyl alcohol (IPA)
Procedure:
-
To a solution of methyl 3-hydroxybenzoate in isopropyl alcohol, add hydrazine hydrate (5 equivalents).
-
Heat the mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or used directly in the next step.
Protocol 2: General Procedure for Cyclodehydration to form this compound
This is a general procedure based on common literature methods.[7]
Materials:
-
N'-Acyl-3-hydroxybenzohydrazide (the intermediate from the previous acylation step)
-
Phosphorus oxychloride (POCl₃) (5-10 equivalents)
Procedure:
-
In a round-bottom flask, add the N'-Acyl-3-hydroxybenzohydrazide.
-
Carefully add phosphorus oxychloride (5 mL per gram of hydrazide) in portions at room temperature.
-
Reflux the mixture for 3 hours with stirring on a water bath at 80–90 °C.[7]
-
After cooling to room temperature, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography.[7]
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis. Retrieved from Benchchem website.
-
ACS Omega. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications.
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from MDPI website.
-
Authorea. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
-
Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.
-
PMC. (n.d.). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. NIH.
-
Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
-
Research Square. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
-
NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
-
ResearchGate. (2021). 1,3,4-Oxadiazoles: synthesis strategies and applications.
-
PMC. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. NIH.
-
Wikipedia. (n.d.). 3-Hydroxybenzoic acid.
-
PubMed Central. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.
-
ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications.
-
Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds.
-
PubChem. (n.d.). 3-Hydroxybenzoic Acid.
-
Research Square. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
-
Biosynth. (n.d.). This compound.
-
Pharmaffiliates. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid.
-
Google Patents. (n.d.). Preparation of 3-hydroxybenzoic acid.
-
ResearchGate. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 5. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jchemrev.com [jchemrev.com]
- 11. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
Technical Support Center: Synthesis of Substituted 1,3,4-Oxadiazoles
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted 1,3,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this important heterocyclic scaffold. We move beyond simple protocols to address the causality behind common experimental failures, offering field-proven insights to troubleshoot and optimize your reactions.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazoles in a problem-and-solution format.
Problem 1: Low or No Product Yield
This is the most frequent challenge, often stemming from incomplete reactions or degradation. The key is to identify at which stage the reaction is failing.
Symptom A: Starting materials (e.g., acylhydrazide and carboxylic acid/acyl chloride) remain largely unreacted.
-
Probable Cause 1: Ineffective Coupling (for one-pot methods). In one-pot syntheses starting from a carboxylic acid and a hydrazide, the initial formation of the 1,2-diacylhydrazine intermediate is crucial. If the coupling agent (e.g., HATU, EDCI) is inefficient or the conditions are not optimal, this first step will fail.
-
Recommended Solution 1: Ensure your coupling reagents are fresh and handled under anhydrous conditions. For sluggish reactions, consider switching to a more potent coupling agent like HATU or TBTU.[1][2] The addition of a base such as DIEA is often necessary to activate the carboxylic acid and neutralize the acid formed during the reaction.
-
Probable Cause 2: Low Reactivity of Starting Materials. Electron-withdrawing groups on the carboxylic acid can make the carbonyl carbon less electrophilic, while steric hindrance near the reacting centers of either the hydrazide or the acid can slow the reaction.
-
Recommended Solution 2: For unreactive starting materials, harsher conditions may be necessary. This can include higher temperatures or using microwave irradiation to accelerate the reaction.[3][4][5] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially in solvent-free conditions.[1]
Symptom B: Intermediate (1,2-diacylhydrazine or N-acylhydrazone) is formed but fails to cyclize.
-
Probable Cause 1: Insufficiently Forcing Cyclodehydration Conditions. The cyclodehydration of a 1,2-diacylhydrazine is often the most energy-intensive step. Common dehydrating agents like POCl₃ or SOCl₂ may require high temperatures (reflux) to be effective.[6][7][8][9] If the reaction is run at too low a temperature, the intermediate will be isolated instead of the desired oxadiazole.
-
Recommended Solution 1:
-
Increase Temperature: Gradually increase the reaction temperature to reflux. Monitor the reaction by TLC to check for the disappearance of the diacylhydrazine spot.
-
Switch Dehydrating Agent: If high temperatures lead to decomposition, consider a more powerful, lower-temperature dehydrating agent. The Burgess reagent and triflic anhydride are highly effective for cyclodehydration and can often be used at or below room temperature.[6] XtalFluor-E ([Et₂NSF₂]BF₄) has also been reported as a practical and efficient cyclodehydration reagent.[5][10][11]
-
-
Probable Cause 2: Instability of N-Acylhydrazone Intermediate. In syntheses proceeding via oxidative cyclization, the N-acylhydrazone intermediate can be prone to hydrolysis, especially under acidic or aqueous conditions.[12]
-
Recommended Solution 2: Ensure the reaction is performed under strictly anhydrous conditions. If the acylhydrazone is isolated, it should be handled quickly and stored in a desiccator. Alternatively, perform a one-pot reaction where the acylhydrazone is generated in situ and immediately subjected to the oxidant, minimizing the chance for degradation.[13]
Caption: General mechanism for the cyclodehydration of a 1,2-diacylhydrazine.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol
Welcome to the technical support guide for the synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold.
I. Synthesis Overview & Core Principles
The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 3-hydroxybenzoic acid. The key transformation is the cyclodehydration of an N,N'-diacylhydrazine intermediate. Understanding the mechanism and potential pitfalls of each step is crucial for achieving high yield and purity.
The general synthetic pathway is as follows:
-
Hydrazide Formation: 3-Hydroxybenzoic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to form 3-hydroxybenzohydrazide.
-
Cyclodehydration: The resulting hydrazide is acylated and subsequently cyclized to form the 1,3,4-oxadiazole ring. A common method involves reacting the 3-hydroxybenzohydrazide with an acylating agent followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3][4]
II. Frequently Asked Questions (FAQs) & Proactive Troubleshooting
This section addresses common issues encountered during the synthesis, providing insights into their root causes and offering preventative solutions.
FAQ 1: My yield of 3-hydroxybenzohydrazide (the intermediate) is low. What are the likely causes?
Answer: Low yields in the formation of 3-hydroxybenzohydrazide from the corresponding methyl ester of 3-hydroxybenzoic acid can typically be attributed to a few key factors:
-
Incomplete Esterification: The initial conversion of 3-hydroxybenzoic acid to its methyl ester must be driven to completion. Residual carboxylic acid will not react with hydrazine hydrate under standard conditions and will be lost during workup.
-
Expert Tip: Use a catalytic amount of strong acid (e.g., H₂SO₄) in methanol and ensure a sufficient reflux time (typically 4-5 hours) to drive the Fischer esterification to completion.[5] Monitor the reaction by TLC until the starting acid is no longer visible.
-
-
Suboptimal Hydrazinolysis: The reaction between the methyl ester and hydrazine hydrate is temperature-dependent.
-
Expert Tip: Ensure the reaction is refluxed adequately, typically in an alcohol solvent like ethanol, for at least 12 hours.[4] Using an excess of hydrazine hydrate can also help push the equilibrium towards the product.
-
-
Product Loss During Workup: 3-Hydroxybenzohydrazide has some water solubility. Excessive washing with water during product isolation can lead to significant yield loss.
-
Expert Tip: Cool the reaction mixture thoroughly on ice to maximize precipitation before filtration. Wash the collected solid with a minimal amount of cold water or an ethanol/water mixture to remove excess hydrazine without dissolving the product.
-
FAQ 2: The final cyclodehydration step is giving me a complex mixture of products. Why is this happening?
Answer: The cyclodehydration step is the most critical and often the most problematic. A complex product mixture indicates that side reactions are competing with the desired 1,3,4-oxadiazole formation. The primary culprits are:
-
Harsh Reaction Conditions: Strong dehydrating agents like POCl₃, SOCl₂, and polyphosphoric acid are effective but can be aggressive, leading to charring or unwanted side reactions if the temperature is not carefully controlled.[1][3]
-
Expert Tip: Add the dehydrating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at a controlled elevated temperature (e.g., reflux). This minimizes exothermic reactions and byproduct formation.
-
-
Side Reactions of the Phenolic Hydroxyl Group: The unprotected hydroxyl group on the phenyl ring can react with dehydrating agents like POCl₃, leading to phosphorylation or other undesired modifications.
-
Expert Tip: While protecting the phenol is an option, it adds steps to the synthesis. A more direct approach is to carefully control the stoichiometry of the dehydrating agent. Using just enough to effect cyclization without a large excess can minimize side reactions at the phenol.
-
FAQ 3: I'm observing a significant byproduct with a mass corresponding to a diacylhydrazine. How can I prevent its formation?
Answer: The formation of a stable 1,2-diacylhydrazine intermediate is a known potential issue.[6] This occurs when the acylation of the hydrazide is successful, but the subsequent cyclization (the water elimination step) is incomplete.
-
Causality: This is often due to insufficient heating or an insufficiently powerful dehydrating agent. The energy barrier for the cyclization step has not been overcome.
-
Solution:
-
Increase Reaction Temperature/Time: Ensure the reaction is heated for a sufficient duration at the optimal temperature for the chosen dehydrating agent.
-
Change Dehydrating Agent: If milder conditions are failing, switching to a stronger agent like phosphorus oxychloride or trifluoromethanesulfonic anhydride can facilitate the cyclization.[3][7]
-
One-Pot Strategies: Some modern protocols utilize reagents that facilitate a one-pot synthesis from the carboxylic acid and hydrazide, which can streamline the process and minimize the isolation of intermediates.[8]
-
III. Troubleshooting Guide: Identifying Specific Byproducts
When your final product is impure, identifying the specific byproducts is key to refining your protocol. This guide provides a systematic approach to diagnosing these issues based on analytical data.
Question: My final product's ¹H NMR spectrum shows unexpected peaks. What could they be?
Answer: The identity of byproducts can often be deduced from their characteristic NMR signals. Here's a breakdown of common impurities and their expected spectral features:
| Potential Byproduct | Chemical Structure | Expected ¹H NMR Characteristics | Rationale & Confirmatory Analysis |
| Unreacted 3-Hydroxybenzohydrazide | HO-C₆H₄-CONHNH₂ | - Broad singlet for -NH₂ protons. - Singlet for phenolic -OH. - Aromatic signals consistent with a 1,3-disubstituted benzene ring. | This is the starting material for the cyclization step. Its presence indicates incomplete conversion. Confirm with LC-MS; its mass will be lower than the product. |
| Diacylhydrazine Intermediate | HO-C₆H₄-CONHNHCO-R | - Two distinct amide N-H signals (broad singlets). - Phenolic -OH singlet. - Aromatic signals from both aryl groups. | This is the acyclic precursor to the oxadiazole. It indicates incomplete cyclodehydration. The mass will be 18 amu (H₂O) higher than the final product. |
| Side-chain Over-acylation | (R-CO-O)-C₆H₄-C₂N₂O-R | - Absence of the phenolic -OH proton signal. - Additional signals corresponding to the second acyl group. | The phenolic hydroxyl group has been acylated. This happens with excess acylating agent. HRMS will show a mass increase corresponding to the acyl group. |
| Polymerization/Tarry material | Complex Mixture | - Broad, unresolved humps in the baseline of the NMR spectrum. - Lack of sharp, distinct peaks. | This results from overly harsh reaction conditions (e.g., excessive heat, strong acids). Re-evaluate temperature control and consider a milder dehydrating agent. |
// Connections Hydrazide -> B1 [lhead=cluster_troubleshooting, label="Incomplete Acylation", style=dashed, color="#EA4335"]; AcylHydrazide -> B2 [label="Incomplete Cyclization", style=dashed, color="#EA4335"]; Product -> B3 [label="Excess Acylating Agent\nor Dehydrating Agent", style=dashed, color="#EA4335"]; Product -> B4 [label="Excessive Heat", style=dashed, color="#EA4335"];
} end_dot Caption: Troubleshooting map for this compound synthesis.
IV. Experimental Protocols & Analytical Characterization
Protocol 1: Synthesis of 3-Hydroxybenzohydrazide[5][9]
-
Esterification: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture at reflux for 5 hours. Monitor by TLC.
-
Workup 1: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-hydroxybenzoate.
-
Hydrazinolysis: Dissolve the crude methyl 3-hydroxybenzoate in ethanol (10 mL/g). Add hydrazine monohydrate (3.0 eq) and heat the mixture at reflux for 12 hours.
-
Workup 2: Cool the reaction mixture in an ice bath for 1 hour. Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum to afford 3-hydroxybenzohydrazide.
Protocol 2: Cyclodehydration to this compound[2][4]
This protocol assumes acylation with a second equivalent of 3-hydroxybenzoic acid for synthesis of a symmetrical bis-phenol oxadiazole, a common analogue. The principle applies to other acylating agents.
-
Reaction Setup: To a stirred mixture of 3-hydroxybenzohydrazide (1.0 eq) and 3-hydroxybenzoic acid (1.1 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature, and then heat at reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 3-(5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol.[9]
Analytical Characterization Data (Expected)
| Technique | Compound | Expected Observations |
| ¹H NMR | This compound | - Singlet for phenolic -OH (~9.5-10.5 ppm, D₂O exchangeable). - Multiplets in the aromatic region (~6.8-7.8 ppm) corresponding to the substituted phenyl ring. |
| ¹³C NMR | This compound | - Two signals for the oxadiazole carbons (~163-168 ppm). - Aromatic carbon signals, including one for the carbon attached to the -OH group (~158 ppm). |
| FT-IR | This compound | - Broad peak for O-H stretch (~3200-3400 cm⁻¹). - C=N stretch characteristic of the oxadiazole ring (~1610 cm⁻¹). - C-O stretch (~1240 cm⁻¹). |
| Mass Spec (ESI-) | This compound | [M-H]⁻ peak corresponding to the calculated molecular weight. |
// Connections TLC -> Decision1; Decision1 -> Pure [label="Yes"]; Decision1 -> LCMS [label="No"]; LCMS -> Decision2; Decision2 -> NMR [label="Yes"]; Decision2 -> { rank=same; Rework [label="Rework Synthesis\nProtocol", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } [label="No (Unknowns)"]; } end_dot Caption: Logical workflow for the analysis and purification of the final product.
V. References
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. Retrieved from [Link]
-
Gomtsyan, A., et al. (2015). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Retrieved from [Link]
-
Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. Retrieved from [Link]
-
Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Advances. Retrieved from [Link]
-
Widyawati, P. S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Retrieved from [Link]
-
Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing. Retrieved from [Link]
-
Azwanida, N. N. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Retrieved from [Link]
-
Kumar, M., & Dagnon, S. (2021). Extraction of phenolic compounds: A review. Journal of Food Science and Technology. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO₂F₂ as a Simple and Practical Cyclization Reagent. Synlett. Retrieved from [Link]
-
Green, R. A., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal. Retrieved from [Link]
-
Szulczyk, D., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules. Retrieved from [Link]
-
Widyawati, P. S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. ResearchGate. Retrieved from [Link]
-
Klárik, Z. Á., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Retrieved from [Link]
-
Gorshkov, V. Y., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from [Link]
-
Pleszczyńska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from [Link]
-
Al-Masoudi, N. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from [Link]
-
Gull, Y., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 3-Hydroxybenzohydrazide. Retrieved from [Link]
-
Glavaš-Obrovac, L., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Advances. Retrieved from [Link]
-
JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Retrieved from [Link]
-
Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
-
Kumar, S., et al. (2016). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Glavaš-Obrovac, L., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciProfiles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from [Link]
-
Khan, I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(1,3,4-Oxadiazol-2-yl)phenol
Introduction: Welcome to the dedicated technical support guide for the purification of 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-29-0). This molecule, featuring a polar 1,3,4-oxadiazole ring and an acidic phenol group, presents unique purification challenges.[1] Achieving high purity (>99%) is critical for reliable downstream applications, from biological screening to materials science.[2] This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, blending established chemical principles with practical, field-proven insights.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow. Each entry details the likely cause and provides a step-by-step solution.
Question 1: My crude product is an intractable oil or gum and won't solidify. How can I proceed?
Answer: This is a common issue, often caused by the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or low-melting eutectic mixtures of impurities. The goal is to remove these contaminants to induce solidification or prepare the material for chromatography.
-
Causality: The phenolic hydroxyl and the nitrogen atoms in the oxadiazole ring can form strong hydrogen bonds with polar aprotic solvents, making them difficult to remove by simple rotary evaporation. Impurities act as "anti-solvents" for crystallization, disrupting the lattice formation required for a solid state.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Solvents: Dissolve the oil in a minimal amount of a solvent like methanol or ethanol. Add a larger volume of a solvent that forms a low-boiling azeotrope with your suspected residual solvent (e.g., toluene for DMF). Concentrate the mixture on a rotary evaporator. Repeat this 2-3 times. The toluene helps to "chase" the high-boiling solvent off.
-
Liquid-Liquid Extraction: If the product is still oily, dissolve it in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove any basic impurities), water, and then brine. This process removes water-soluble and ionizable impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Trituration: If a semi-solid is obtained, attempt trituration. Add a poor solvent in which your product is sparingly soluble but impurities are more soluble (e.g., diethyl ether, hexane, or a mixture). Vigorously stir or sonicate the mixture. The product should precipitate as a solid, while impurities remain in the solvent. Filter to collect the solid.
-
Question 2: I'm performing a column chromatography purification, but my compound is streaking badly on the TLC plate and eluting over many fractions from the column. What's wrong?
Answer: Streaking (or tailing) is characteristic of highly polar or acidic compounds on a silica gel stationary phase. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to your polar compound, particularly the phenol moiety.
-
Causality: The interaction between the acidic phenol of your compound and the acidic silica gel leads to poor chromatographic performance. This strong binding causes the compound to elute slowly and over a broad range of solvent polarities.
-
Troubleshooting Protocol:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a polar, acidic modifier to the eluent to improve the elution profile.
-
Acetic Acid: Add 0.5-1% acetic acid to your eluent system (e.g., Hexane:Ethyl Acetate with 1% AcOH). The acetic acid will protonate the silica surface and compete with your compound for binding sites, resulting in sharper bands and faster elution.
-
Methanol: For very polar systems, switching to a dichloromethane/methanol gradient can be effective.[3] Methanol is highly polar and effectively displaces compounds from the silica.
-
-
Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina can be less acidic than silica and may provide better separation for certain compounds.[4] However, a basic stationary phase might deprotonate your phenol, causing it to bind even more strongly. Neutral alumina is often a safer choice.
-
Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is an excellent alternative.[3] Here, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5][6] Your compound will elute earlier with more polar mobile phases.
-
-
Question 3: My recrystallization attempt failed. Either nothing crashed out upon cooling, or the product "oiled out." What should I do?
Answer: Recrystallization is a delicate equilibrium of solubility. Failure typically indicates an incorrect solvent choice, too much solvent, or the presence of impurities that inhibit crystal growth. The melting point of this compound is quite high (212-214 °C), which is generally favorable for recrystallization.
-
Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.
-
Troubleshooting Protocol:
-
If Nothing Precipitates:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single "seed" crystal from a previous batch if available.
-
Reduce Solubility: Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes faintly cloudy. Heat slightly to redissolve, then allow to cool slowly.
-
Reduce Volume: If you've used too much solvent, carefully evaporate some of it and attempt to cool the solution again.
-
-
If the Product Oils Out:
-
Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the same hot solvent to lower the saturation point. Allow it to cool very slowly.
-
Change Solvent System: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent in which the compound has appropriate solubility characteristics. For oxadiazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, and acetonitrile.[7][8][9]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for crude this compound from a synthesis reaction?
A1: An acid-base extraction is an excellent and highly effective initial purification step. The phenolic proton is acidic and can be deprotonated by a weak base. This allows for a clean separation from non-acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The deprotonated phenolate salt of your product will move into the aqueous layer.
-
Combine the aqueous layers and wash them once with the organic solvent (EtOAc or DCM) to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2-3.
-
Your purified product, this compound, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under high vacuum.
This procedure efficiently removes starting materials and neutral byproducts from the synthesis, often yielding a product of >95% purity.
Q2: How do I select the right solvent system for column chromatography?
A2: The ideal solvent system is determined using Thin-Layer Chromatography (TLC).[10] The goal is to find a solvent or mixture that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound.
Experimental Protocol: TLC for Solvent System Selection
-
Prepare several small vials with different solvent mixtures of increasing polarity (see table below).
-
Dissolve a tiny amount of your crude material in a suitable solvent (e.g., acetone or methanol).
-
Spot the dissolved material onto several TLC plates.
-
Develop each plate in one of the prepared solvent systems.
-
Visualize the plates under a UV lamp (254 nm).
-
The solvent system that moves your product spot to an Rƒ of ~0.3 is the ideal starting point for your column chromatography.
Table 1: Suggested TLC Solvent Systems for Polar Aromatics
| System No. | Non-Polar Solvent | Polar Solvent | Ratio (v/v) | Polarity |
|---|---|---|---|---|
| 1 | Hexane | Ethyl Acetate | 4:1 | Low |
| 2 | Hexane | Ethyl Acetate | 1:1 | Medium |
| 3 | Hexane | Ethyl Acetate | 1:4 | High |
| 4 | Dichloromethane | Methanol | 9.5:0.5 | Very High |
Q3: What analytical methods should I use to confirm the purity and identity of my final product?
A3: A combination of techniques is essential to unequivocally confirm purity and structure.[11]
-
Melting Point: A sharp, un-depressed melting point matching the literature value (212-214 °C) is a strong indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with appropriate chemical shifts, integrations, and coupling patterns for this compound. The absence of impurity signals is crucial.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[12]
-
High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for assessing purity. A single sharp peak on an RP-HPLC chromatogram indicates high purity.[5][6]
Part 3: Visualization of Workflows
A logical workflow is key to efficient purification. The following diagrams illustrate the decision-making process and the principles of the techniques described.
Caption: Decision workflow for purifying this compound.
Sources
- 1. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eresearchco.com [eresearchco.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 9. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. journalspub.com [journalspub.com]
- 12. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1,3,4-Oxadiazole Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-oxadiazole compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of this important class of molecules in biological assays. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses initial queries you might have about handling 1,3,4-oxadiazole compounds.
Q1: Why do many of my 1,3,4-oxadiazole derivatives exhibit poor water solubility?
A1: The 1,3,4-oxadiazole ring itself is a heteroaromatic system. While the unsubstituted 1,3,4-oxadiazole is a liquid, its solubility in water is significantly influenced by the substituents at the 2 and 5 positions.[1][2] The introduction of aryl (aromatic ring) substituents, which are common in many biologically active derivatives, dramatically increases the molecule's lipophilicity (fat-solubility) and molecular weight, leading to poor aqueous solubility.[1][3] In essence, the more "greasy" and large the groups attached to the oxadiazole core are, the less soluble the compound will be in water-based assay buffers.
Q2: I dissolve my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?
A2: This is a very common issue. Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of organic compounds, including many 1,3,4-oxadiazole derivatives.[4][5] However, when a concentrated DMSO stock solution is diluted into an aqueous buffer, the solvent environment changes drastically. The compound, which was stable in DMSO, may not be soluble at that concentration in the predominantly aqueous final solution, causing it to precipitate out.[4][5] It is crucial to maintain the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize both this precipitation effect and potential toxicity to cells.[4]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3: Both are important, but they tell you different things.
-
Kinetic solubility measures the concentration at which a compound precipitates when added to a buffer from a concentrated organic stock (like DMSO). It's a rapid assessment often used in high-throughput screening.[6][7] However, it can often overestimate the true solubility because the compound may form a temporary supersaturated solution before crashing out.[7][8]
-
Thermodynamic solubility is the true equilibrium solubility of the compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[6][9] This value is more relevant for understanding a compound's intrinsic properties and for formulation development.[9]
For initial biological assays, you are often dealing with kinetic solubility. If you observe precipitation, it indicates your compound's concentration exceeds its kinetic solubility under your assay conditions.
II. Troubleshooting Guides
This section provides detailed solutions to specific solubility-related problems you may encounter during your experiments.
Problem 1: My 1,3,4-oxadiazole compound is not fully dissolving in 100% DMSO.
Possible Causes:
-
The compound may have extremely low solubility even in DMSO.
-
The compound may be impure, with insoluble materials present.
-
Precipitation may have occurred during storage, especially after freeze-thaw cycles.[10][11]
Solutions:
-
Gentle Heating and Sonication:
-
Protocol:
-
Warm the DMSO solution to 30-40°C in a water bath.
-
Sonicate the vial for 5-10 minutes.
-
Visually inspect for dissolution.
-
-
Rationale: Increasing the temperature can enhance the dissolution rate. Sonication provides energy to break up solid aggregates.
-
-
Solubility Testing:
-
Protocol:
-
Start with a small, accurately weighed amount of your compound.
-
Add small, incremental volumes of DMSO and vortex between additions.
-
Observe the concentration at which complete dissolution occurs.
-
-
Rationale: This helps determine the maximum stock concentration you can achieve in DMSO.
-
-
Filtration:
-
Protocol: If you suspect insoluble impurities, dissolve the compound to the best of your ability and then filter the solution through a 0.22 µm syringe filter.
-
Rationale: This removes particulate matter that will not dissolve. Note that this may slightly lower the concentration of your compound if it is not fully dissolved.
-
Problem 2: My compound dissolves in DMSO but precipitates immediately upon dilution into my aqueous assay buffer.
Possible Causes:
-
The final concentration in the assay buffer is above the compound's aqueous solubility limit.
-
The pH of the buffer is not optimal for the compound's solubility.
-
The buffer components are interacting with the compound.
Solutions:
Decision-Making Workflow for Solubility Enhancement
Sources
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Reaction Condition Optimization for Oxadiazole Cyclization
Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful synthesis of oxadiazole derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 1,3,4-oxadiazole synthesis?
The most prevalent precursors for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are acylhydrazides and 1,2-diacylhydrazines.[1] Acylhydrazones are also widely used starting materials that can undergo oxidative cyclization to yield the desired oxadiazole ring.[2][3]
Q2: Which dehydrating agents are most effective for the cyclization of 1,2-diacylhydrazines?
A variety of dehydrating agents can be employed for the cyclization of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][3] The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions. For instance, trifluoromethanesulfonic anhydride is effective for cyclization at or below room temperature, which is advantageous for sensitive functional groups.[4]
Q3: Can I synthesize 1,3,4-oxadiazoles in a one-pot reaction?
Yes, one-pot syntheses are efficient methods for preparing 1,3,4-oxadiazoles. These procedures often involve the reaction of carboxylic acids with acylhydrazides in the presence of a coupling agent and a dehydrating agent.[5][6] For example, a combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and the Burgess reagent as a dehydrating agent has been successfully used.[6]
Q4: What are the key advantages of using microwave irradiation for oxadiazole synthesis?
Microwave-assisted synthesis offers several benefits, including significantly reduced reaction times, improved yields, and often the elimination of organic solvents.[3][7] This technique is particularly effective for driving cyclodehydration reactions that might be sluggish under conventional heating.[3][8]
Q5: How do the electronic properties of substituents affect the oxadiazole cyclization reaction?
The electronic nature of the substituents on the starting materials can significantly influence the reaction rate and yield. For instance, in the synthesis of 1,2,4-oxadiazoles, electron-withdrawing groups on the acylating agent can enhance its reactivity, thereby facilitating the initial acylation step. Conversely, electron-donating groups on an amidoxime can increase its nucleophilicity.[9]
Troubleshooting Guide
This section addresses common challenges encountered during oxadiazole cyclization reactions and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Oxadiazole
Potential Cause 1: Inefficient Cyclodehydration. The final ring-closing step is often the most challenging.
-
Troubleshooting Steps:
-
Choice of Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more powerful one. For the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, reagents like POCl₃, SOCl₂, or PPA are commonly effective.[1][3] For temperature-sensitive substrates, trifluoromethanesulfonic anhydride can be a good alternative.[4]
-
Reaction Temperature: Many cyclodehydration reactions require elevated temperatures to proceed efficiently.[3] If you are running the reaction at room temperature, gradually increasing the heat while monitoring for decomposition can improve the yield. Microwave irradiation is a highly effective method for accelerating this step.[3][8]
-
Solvent Selection: The choice of solvent can be critical. Aprotic polar solvents like DMF or DMSO can facilitate the reaction.[8][10] Ensure the solvent is anhydrous, as water can quench the dehydrating agent.
-
Potential Cause 2: Poor Quality of Starting Materials. Impurities in the starting materials can inhibit the reaction.
-
Troubleshooting Steps:
-
Purity Check: Verify the purity of your starting materials (e.g., acylhydrazide, diacylhydrazine, or amidoxime) using techniques like NMR or LC-MS.
-
Purification: If necessary, purify the starting materials by recrystallization or column chromatography.
-
Storage: Ensure that hygroscopic or unstable starting materials are stored under appropriate conditions (e.g., under an inert atmosphere, desiccated).
-
Potential Cause 3: Incomplete Formation of the Intermediate. For multi-step one-pot syntheses, the initial coupling reaction may be the rate-limiting step.
-
Troubleshooting Steps:
-
Coupling Agent Activity: Ensure your coupling agent (e.g., HATU, EDC) is fresh and active.
-
Reaction Monitoring: Use TLC or LC-MS to monitor the formation of the intermediate before proceeding with the cyclization step. This will help you identify if the initial coupling is the source of the problem.
-
Issue 2: Formation of Significant Side Products
Potential Cause 1: Formation of 1,2-Diacylhydrazide Intermediate in 1,3,4-Oxadiazole Synthesis. When starting from acyl hydrazides, the formation of a stable 1,2-diacylhydrazide can sometimes prevent efficient cyclization.
-
Troubleshooting Steps:
-
Alternative Synthetic Route: Consider a different approach that avoids this intermediate. For example, coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions can be an effective alternative.[8]
-
Optimize Reagent Stoichiometry: In one-pot procedures, carefully optimize the loading of catalysts and the equivalents of the base to minimize the formation of side products.[8]
-
Potential Cause 2: Decomposition of Starting Materials or Product. High temperatures or harsh reagents can lead to the degradation of sensitive molecules.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
-
Milder Reagents: Explore the use of milder dehydrating or oxidizing agents. For oxidative cyclization of acylhydrazones, reagents like iodine can be effective under relatively mild conditions.[2][11]
-
Workflow for Troubleshooting Low Oxadiazole Yield
Caption: A decision-making workflow for troubleshooting low yields in oxadiazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Dehydration of 1,2-Diacylhydrazines
This protocol describes a common method for the cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride.
Step-by-Step Methodology:
-
To a stirred solution of the 1,2-diacylhydrazine (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene, dioxane, or neat POCl₃, 5-10 mL), add phosphorus oxychloride (POCl₃) (3.0-5.0 mmol) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or a cold saturated sodium bicarbonate solution to quench the excess POCl₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
This protocol outlines a rapid, solvent-free synthesis of 1,3,4-oxadiazoles using microwave irradiation.[3]
Step-by-Step Methodology:
-
Grind a mixture of the carboxylic acid (1.0 mmol) and the acid hydrazide (1.0 mmol).
-
Add a few drops of phosphorus oxychloride (POCl₃) to the mixture.
-
Place the mixture in a microwave reactor and irradiate at a power of 160 W for approximately 5 minutes.
-
After completion, allow the mixture to cool to room temperature.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[3]
General Reaction Scheme for 1,3,4-Oxadiazole Synthesis
Caption: Common synthetic pathways to 2,5-disubstituted-1,3,4-oxadiazoles.
Data Summary Tables
Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from 1,2-Diacylhydrazines
| Dehydrating Agent | Chemical Formula | Typical Conditions | Reference |
| Phosphorus Oxychloride | POCl₃ | Reflux | [1][3] |
| Thionyl Chloride | SOCl₂ | Reflux | [1][3] |
| Polyphosphoric Acid | PPA | 100-160 °C | [1][3] |
| Trifluoromethanesulfonic Anhydride | (CF₃SO₂)₂O | -10 °C to RT | [4] |
| Burgess Reagent | MeO₂C(NSO₂NEt₃) | Microwave or RT | [2][6] |
| Hexamethyldisilazane | (TMS)₂NH | Reflux | [4] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | Several hours | 5-15 minutes | [3][12] |
| Typical Yields | 54-66% | 54-75% (can be higher) | [3] |
| Solvent Usage | Often requires organic solvents | Often solvent-free | [3][7] |
| Energy Efficiency | Lower | Higher |
References
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Available at: [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024).
- Technical Support Center: Optimizing Oxadiazole Synthesis. (2025). BenchChem.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2018). Journal of Chemistry.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Egyptian Journal of Chemistry.
- Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydr
- Cyclization mechanism of 1,2,5-oxadiazole from organic nitrile and syntheses of 104 and its energetic ionic salts. (2020).
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). Research Square.
- Synthesis of 1,3,4-oxadiazoles. Reagents and conditions. (2018).
- Competing Ring-Photoisomerization Pathways in the 1,2,4-Oxadiazole Series. An Unprecedented Ring-Degenerate Photoisomerization. (2002). The Journal of Organic Chemistry, 67(14), 4777–4782.
- Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences, 12(8), 3756.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022). Molecules, 27(21), 7274.
- Product Class 8: 1,3,4-Oxadiazoles. (2002). Science of Synthesis, 13, 223-251.
- A mild, one-pot preparation of 1,3,4-oxadiazoles. (2009). Tetrahedron Letters, 50(47), 6435-6439.
- Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. (2025). BenchChem.
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. (2022). Beilstein Journal of Organic Chemistry, 18, 223–230.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2020). Molecules, 25(18), 4299.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2022).
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). LinkedIn.
- Optimization of the reaction conditions. (2020).
- Few cyclodehydrating agents. (2015).
- Synthesis of 1,3,4-oxadiazoles. (2023). Organic Chemistry Portal.
- Oxadiazole: Synthesis, characterization and biological activities. (2012).
- Synthesis of Oxadiazole Derivatives from Terephthalic Acid. (2022). Chemistry Proceedings, 18(1), 91.
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (2018).
- Independent Validation of Oxadiazole Synthesis Protocols: A Compar
- The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. (2017).
- Optimization of the cyclization reaction conditions. (2017).
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2024). ACS Omega.
- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2011).
- Occurrence, Chemistry and Synthesis of Various Novel Methods of Oxadiazole. (2023). International Journal for Multidisciplinary Research.
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1,3,4-Oxadiazole Derivatives by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize column chromatography for the isolation and purification of these important heterocyclic compounds. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Its purification is a critical step in synthesis, demanding a nuanced understanding of its chemical properties and chromatographic behavior.
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides a clear, actionable solution.
Q1: My 1,3,4-oxadiazole derivative is stuck at the baseline (Rf ≈ 0) on the TLC plate, even when using 100% ethyl acetate. What's happening and what should I do?
A1: An Rf value near zero indicates a very strong interaction between your compound and the stationary phase (silica gel), and a lack of affinity for the mobile phase. This is common for oxadiazole derivatives bearing highly polar functional groups (e.g., -COOH, -OH, -NH2). Ethyl acetate alone may not be polar enough to elute it.[3]
Causality & Solution:
-
Increase Mobile Phase Polarity: The polarity of your eluent is insufficient to compete with the silica gel for your compound.[3] You need a more polar "kicker" solvent.
-
Step 1: Try a mobile phase of 5% methanol in dichloromethane or 5% methanol in ethyl acetate.[4]
-
Step 2: Gradually increase the methanol concentration up to 10%. Be cautious, as concentrations above 10% methanol can begin to dissolve the silica gel stationary phase.[4]
-
Step 3: For particularly stubborn basic compounds (e.g., those with amine groups), a system like 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[5]
-
-
Consider an Alternative Chromatographic Mode: If increasing the mobile phase polarity doesn't work or leads to poor separation, your compound may be too polar for normal-phase chromatography.
-
Reverse-Phase Chromatography: Use a C18-functionalized silica column with a polar mobile phase, such as a gradient of water and acetonitrile or water and methanol. This is highly effective for very polar molecules.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase similar to reverse-phase (e.g., acetonitrile/water). It is excellent for retaining and separating highly polar, water-soluble compounds that are not retained in reverse-phase.[7]
-
Q2: I'm getting poor separation between my desired oxadiazole and an impurity. The spots are very close on the TLC plate. How can I improve the resolution?
A2: Achieving good separation requires optimizing the selectivity of your chromatographic system. The goal is to maximize the difference in partitioning behavior between your product and the impurity. An ideal developing solvent for column chromatography should give an Rf value of 0.2 to 0.35 for the desired compound and a difference in Rf (ΔRf) of at least 0.1 between it and any impurities.[8][9]
Causality & Solution:
-
Systematic Solvent Screening: The polarity balance of your mobile phase is not optimal.
-
Test Different Solvent Systems: Do not just vary the ratio of your current system (e.g., Ethyl Acetate/Hexane). Test entirely different solvent combinations. For example, dichloromethane/hexane or acetone/hexane might offer different selectivity due to different solvent-solute interactions.[5]
-
Use the "Rule of Thumb": A compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% diethyl ether/hexane. This allows you to switch solvent classes while maintaining a similar overall polarity.[4]
-
-
Improve Column Efficiency:
-
Finer Silica Mesh: Use a smaller particle size silica gel (higher mesh number). This increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.
-
Optimal Packing: Ensure your column is packed perfectly, without air bubbles or channels, as these drastically reduce separation efficiency.[10]
-
Gradient Elution: If your product and impurity have significantly different polarities, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute the less polar compound, then gradually increase the polarity to elute your target compound.[9][11]
-
Q3: My purified oxadiazole fractions show evidence of decomposition. Why would my compound degrade on a silica gel column?
A3: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). Certain functional groups on your 1,3,4-oxadiazole derivative may be sensitive to acid, leading to degradation during the time it spends on the column.[5][6]
Causality & Solution:
-
Confirm Instability: First, confirm that the silica is the cause. Spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot (degradation product) appears, your compound is not stable on silica.[5]
-
Neutralize the Stationary Phase:
-
Add a Basic Modifier: Add 1-3% triethylamine (Et3N) or pyridine to your mobile phase. This base will neutralize the acidic silanol groups on the silica surface, creating a more inert environment for your compound. Note that this may slightly increase the Rf value of your compound.[4]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative and is available in acidic, neutral, and basic forms. For acid-sensitive compounds, use neutral or basic alumina.
-
Florisil: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative for sensitive compounds.[5]
-
Q4: My product peak is tailing or streaking significantly, leading to broad fractions and cross-contamination. What causes this?
A4: Peak tailing is often a sign of non-ideal chromatographic interactions. This can be caused by several factors, including overloading the column, secondary interactions with the stationary phase, or poor solubility.[12]
Causality & Solution:
-
Column Overloading: You have loaded too much sample for the amount of silica used. A general rule is to use a silica-to-sample mass ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations.
-
Acid/Base Interactions: If your oxadiazole has a basic nitrogen atom, it can interact strongly and non-linearly with the acidic silanol groups, causing tailing. As mentioned in Q3, adding 1-3% triethylamine to the eluent will mask these sites and produce sharper peaks.[4]
-
Poor Solubility: If your compound has low solubility in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, leading to severe tailing.
-
Dry Loading: If solubility is an issue, use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[13]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers general best practices and foundational knowledge for purifying 1,3,4-oxadiazole derivatives.
Q1: What is the best stationary phase to start with for purifying 1,3,4-oxadiazoles?
A1: For routine purification of most 1,3,4-oxadiazole derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[6] It offers a good balance of resolving power, capacity, and cost for normal-phase chromatography. Alternatives should only be considered if you encounter specific problems like compound degradation or extreme polarity (as detailed in the troubleshooting section).
Q2: How do I determine the right mobile phase (solvent system) for my column?
A2: The correct mobile phase is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).[14] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 .[9][15]
-
Why this Rf range? An Rf in this range indicates that the compound has a good balance of interaction with both the stationary and mobile phases.
-
Common Starting Systems: Good starting points for many 1,3,4-oxadiazole derivatives are mixtures of hexane (or petroleum ether) and ethyl acetate.[6] Begin with a low polarity mixture (e.g., 10% EtOAc in Hexane) and increase the polarity until the desired Rf is achieved.
Q3: How polar are 1,3,4-oxadiazole derivatives?
A3: The polarity of a 1,3,4-oxadiazole derivative is almost entirely dictated by the nature of the substituents at the 2- and 5-positions of the ring. The oxadiazole ring itself is polar, but its overall contribution can be masked by large, non-polar groups.
-
Low to Medium Polarity: Derivatives with aryl or alkyl substituents (e.g., 2,5-diphenyl-1,3,4-oxadiazole) are typically of low to medium polarity and are readily purified with hexane/ethyl acetate systems. Aryl substituents generally decrease water solubility.[16]
-
High Polarity: Derivatives containing polar groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) will be significantly more polar and require more polar mobile phases, such as those containing methanol or requiring reverse-phase chromatography.[6]
Q4: Should I load my sample "wet" or "dry" onto the column?
A4: The choice depends on your sample's solubility and quantity.
-
Wet Loading: This is the fastest method. Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top of the column. This is ideal for samples that are readily soluble in the starting eluent.[13]
-
Dry Loading: This method is superior for samples that have poor solubility in the mobile phase or for large-scale purifications. It prevents precipitation and ensures a more even application, leading to better separation. The procedure involves pre-adsorbing the compound onto a small amount of silica, which is then loaded onto the column.[13]
Section 3: Data & Protocols
Data Presentation
Table 1: Elutropic Series of Common Chromatography Solvents This table lists solvents in order of increasing polarity (eluting strength) on silica gel.
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetone | 5.1 |
| Methanol (MeOH) | 5.1 |
| Water | 10.2 |
| Source: Adapted from standard organic chemistry resources.[14] |
Table 2: Recommended Starting Mobile Phase Systems
| Compound Polarity | Mobile Phase System | Typical Starting Ratio | Notes |
| Non-polar to Normal | Hexane / Ethyl Acetate | 9:1 to 1:1 | The most common and versatile system.[4] |
| Normal | Petroleum Ether / Ethyl Acetate | 8:2 to 1:1 | A common alternative to Hexane/EtOAc.[6] |
| Polar | Dichloromethane / Methanol | 99:1 to 9:1 | Effective for highly polar compounds.[4] |
| Basic (amines) | Hexane / Ethyl Acetate + Et3N | 9:1 + 1% Et3N | The triethylamine neutralizes silica.[4] |
Experimental Protocols
Protocol 1: Slurry Packing a Flash Chromatography Column
-
Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase until a consistent, mobile slurry is formed. The consistency should be like thin yogurt, not a thick paste.[11]
-
Clamp the column vertically and pour the slurry into the column in one continuous motion. Use additional solvent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.
-
Open the stopcock and apply gentle pressure to the top of the column (using a bellows or regulated air line) to push the solvent through, packing the silica bed. Do not let the solvent level drop below the top of the silica bed.[11]
-
Once the bed is stable, carefully add another ~1 cm layer of sand on top to protect the silica surface.
Protocol 2: Dry Loading the Sample
-
Dissolve your crude product (e.g., 1 g) in a suitable volatile solvent (like DCM or MeOH) in a round-bottom flask.
-
Add 2-3 times the mass of your product in silica gel (e.g., 2-3 g) to the flask.[13]
-
Swirl to create a slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Drain the solvent from your packed column until it is just level with the top sand layer.
-
Carefully add the powdered sample-silica mixture to the top of the column, forming an even layer.
-
Gently place another thin layer of sand on top of the sample layer.
-
Carefully add the mobile phase, fill the column, and begin elution.[13]
Section 4: Visual Workflows
General Purification Workflow
This diagram outlines the logical sequence of operations for purifying a 1,3,4-oxadiazole derivative using column chromatography.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common chromatography issues.
References
-
Gaba, M., Singh, S., & Mohan, C. (2014). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applsci, 12, 3756. [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
Al-azzawi, A. M. J. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
-
Ramana, M. B., Mothilal, M., Rao, G. M., Murthy, M. K., Varala, R., & Babu, H. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
-
Frontier, A. (2026). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
MIT Digital Lab Techniques Manual. (n.d.). Column Chromatography. MITOCW. [Link]
-
Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. [Link]
-
Frontier, A. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
ResearchGate. (2015). How can I select the solvent system for column chromatography? ResearchGate. [Link]
-
Fakhri, J., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]
-
Chemistry For Everyone. (2025). How To Choose Solvent System For Column Chromatography? YouTube. [Link]
-
Lowe, D. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. Hawach. [Link]
-
Reddit. (2022). troubleshooting flash chromatography purification. r/Chempros. [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
-
Ramana, M. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Open. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. columbia.edu [columbia.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. reddit.com [reddit.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization Methods for 3-(1,3,4-Oxadiazol-2-yl)phenol
This guide provides in-depth technical support for the purification of 3-(1,3,4-Oxadiazol-2-yl)phenol via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The content is structured to anticipate and solve common experimental challenges, moving from fundamental principles to practical troubleshooting.
Section 1: Compound Profile and Solvent Selection Rationale
Physicochemical Characteristics
Understanding the structural and physical properties of this compound is the foundation for developing a successful recrystallization protocol. The molecule's key features include a polar phenolic hydroxyl group (-OH) capable of hydrogen bonding, and a polar 1,3,4-oxadiazole ring, which is a hydrogen bond acceptor. These characteristics dominate its solubility behavior.
| Property | Value / Observation | Source |
| Molecular Formula | C₈H₆N₂O₂ | [1][2] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| CAS Number | 5378-29-0 | [2] |
| Structural Features | - Phenolic -OH (H-bond donor/acceptor) - Aromatic Rings (π-stacking) - 1,3,4-Oxadiazole moiety (polar, H-bond acceptor) | [3] |
| Predicted Polarity | Moderately polar | [4] |
The Principle of Solvent Selection: "Like Dissolves Like"
The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][6] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even when the solution is cold (remaining in the mother liquor).[7]
Given the polar nature of this compound, polar solvents are the most logical starting point for screening. The literature on structurally similar oxadiazole derivatives frequently reports the use of alcohols like ethanol or methanol for recrystallization.[8][9][10]
Recommended Solvents for Screening
The following table provides a list of candidate solvents for initial small-scale solubility tests. Start by testing the solubility of ~50 mg of your crude product in ~1 mL of each solvent at room temperature, followed by heating to the solvent's boiling point.[6]
| Solvent Class | Solvent | Boiling Point (°C) | Rationale & Considerations |
| Polar Protic | Ethanol | 78 | Primary Candidate. Frequently used for oxadiazole derivatives.[8] Good balance of polarity. Volatile and easy to remove. |
| Methanol | 65 | More polar than ethanol. May dissolve the compound too well at room temperature, but worth testing.[9] | |
| Water | 100 | The phenolic group may impart slight water solubility, especially when hot. Can be an excellent, non-toxic choice if solubility is appropriate.[11] | |
| Isopropanol | 82 | Less polar than ethanol. May offer a better solubility differential between hot and cold conditions. | |
| Polar Aprotic | Acetone | 56 | A strong solvent. Risk of being too effective at room temperature. Its low boiling point can be advantageous. |
| Ethyl Acetate | 77 | Medium polarity. Good for compounds that are slightly less polar. | |
| Mixed Solvents | Ethanol/Water | Variable | A powerful combination if no single solvent is ideal. Ethanol acts as the primary solvent, and water as the anti-solvent.[12] |
| Toluene/Hexane | Variable | For less polar impurities. Toluene dissolves the compound, and hexane is added to induce precipitation.[12] |
Section 2: Standard Single-Solvent Recrystallization Protocol
This protocol outlines the standard procedure for purifying this compound using a single solvent (e.g., Ethanol), determined to be suitable from the screening process.
Workflow Diagram
Caption: Workflow for a standard single-solvent recrystallization.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil. Add the boiling solvent to the crude solid dropwise while stirring until the solid just dissolves. Using the minimum amount of boiling solvent is critical for maximizing recovery.[4]
-
Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[12]
-
Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves correctly in the crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities.[13]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the yield of crystals.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of your purified product.[4]
-
Drying: Transfer the crystals to a watch glass and dry them thoroughly to remove all traces of solvent. Drying in a vacuum oven is the most effective method. The product is not considered pure until it is completely dry.[4]
Section 3: Troubleshooting Guide & FAQs
Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution's temperature is above the melting point of the solute. It is also common when the compound is significantly impure or when using certain mixed-solvent systems.[14]
-
Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate.[14]
-
Alternative Strategy: If the problem persists, try a solvent with a lower boiling point.
-
For Mixed Solvents: You may have added the anti-solvent too quickly or the solution was too concentrated. Re-heat to form a clear solution, add more of the primary (good) solvent, and then add the anti-solvent much more slowly while the solution is still hot.
Q2: The solution has cooled completely, but no crystals have formed. What should I do?
A2: This is a common issue caused by either using too much solvent or the solution becoming supersaturated.[14]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][15]
-
Seed Crystal: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystallization.[13]
-
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.[14]
-
Drastic Cooling: As a last resort, try cooling the flask in a dry ice/acetone bath. This can sometimes force precipitation, though the resulting crystals may be very small and less pure.
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low yield is most often a result of procedural issues.[4][13]
-
Excess Solvent: The most common cause is using too much solvent during the initial dissolution step. A significant portion of your compound will remain dissolved in the mother liquor even when cold. Always use the absolute minimum amount of boiling solvent required.[4]
-
Premature Crystallization: If the compound crystallized in the funnel during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in an ice bath, to maximize precipitation.
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use only a minimal amount of frigid solvent for washing.[4]
Q4: My recrystallized product is still colored. How do I remove colored impurities?
A4: If the pure compound is known to be colorless, a persistent color indicates impurities that co-crystallize.
-
Activated Charcoal: After dissolving your crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (enough to cover the tip of a spatula). The colored impurities, which are often large, polar molecules, will adsorb onto the surface of the carbon.[12]
-
Procedure: Bring the solution back to a boil for a few minutes, and then perform a hot filtration to remove the charcoal. Allow the now-decolorized filtrate to cool and crystallize as usual. Be aware that using too much charcoal can adsorb your product as well, reducing the yield.
Q5: I can't find a single solvent that works well. How do I perform a mixed-solvent recrystallization?
A5: This technique is used when no single solvent has the ideal solubility properties. You will need a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[7][12]
-
Dissolve the crude solid in the minimum amount of the boiling "solvent" (e.g., Ethanol).
-
While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of the hot "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.
-
Allow this solution to cool slowly, as described in the single-solvent protocol. The compound's solubility will decrease dramatically as the solution cools, leading to crystallization.
Mixed-Solvent Recrystallization Workflow
Sources
- 1. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5378-29-0 | FAA37829 [biosynth.com]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for 3-(1,3,4-Oxadiazol-2-yl)phenol
In the landscape of antimicrobial drug discovery, the emergence of novel heterocyclic compounds represents a beacon of hope against the rising tide of antimicrobial resistance (AMR).[1] Among these, the 1,3,4-oxadiazole nucleus is a critical pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including potent antibacterial and antifungal effects.[1][2][3] This guide focuses on a specific promising agent, 3-(1,3,4-Oxadiazol-2-yl)phenol, and provides a comprehensive framework for the validation of its antimicrobial activity.
For researchers and drug development professionals, merely demonstrating antimicrobial effect is insufficient. The true measure of a compound's potential lies in data derived from rigorously validated assays. This document serves as a practical, in-depth guide to establishing a robust, self-validating system for assessing the antimicrobial efficacy of this novel oxadiazole derivative, ensuring that the generated data is both reliable and reproducible.
Selecting the Appropriate Assay: A Foundational Decision
The first critical step in the validation process is the selection of the primary antimicrobial susceptibility testing (AST) method. The two most common foundational methods in microbiology are the disk diffusion test and the broth dilution method.[4] While both are valuable, their applications and the nature of the data they produce are fundamentally different.
-
Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with a test microorganism.[5][6] The agent diffuses into the agar, creating a concentration gradient.[7] If the microbe is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[5] This method is excellent for rapid screening and for clinically approved antibiotics with established zone diameter breakpoints.[6] However, for a novel compound like this compound, it provides limited quantitative data.
-
Broth Dilution: This method provides a quantitative result known as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is considered the "gold standard" for susceptibility testing.[4][10] The test is performed by preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized number of microorganisms.[8][9] This quantitative MIC value is essential for preclinical development, allowing for direct comparison of potency against different organisms and with other compounds.
For the rigorous evaluation of a new chemical entity, the broth microdilution method is the superior choice. It is highly accurate, reproducible, and provides the quantitative MIC data necessary for robust validation and further development.[8][10]
Caption: Step-by-step workflow for the broth microdilution assay.
Detailed Step-by-Step Methodology
-
Preparation of Materials & Reagents:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration at least 100x the highest concentration to be tested.
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as it can influence the activity of some antimicrobial agents.
-
Microorganism: Use quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™) and relevant clinical isolates.
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer, incubator.
-
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1-2 x 10⁸ CFU/mL. [11][12] * Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup and Serial Dilution:
-
Dispense 100 µL of CAMHB into all wells of a 96-well plate. [13] * Add 100 µL of the 2x final concentration of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. [13] * Controls are essential for a self-validating system:
-
Growth Control: One well containing only inoculated broth (no compound) to ensure the viability of the microorganism.
-
Sterility Control: One well containing only uninoculated broth to check for contamination. [8] * Positive Control: A dilution series of a standard antibiotic with known activity against the test strains (e.g., Ciprofloxacin).
-
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. [10]
-
-
Reading and Interpreting the MIC:
Assay Validation: Establishing Trustworthiness and Precision
Validation ensures that the developed assay is fit for its intended purpose. The key parameters, derived from guidelines like those from the International Council for Harmonisation (ICH), are accuracy, precision, and robustness. [14][15]
-
Precision: This measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The agreement between results of the assay performed on the same sample multiple times on the same day by the same analyst. Acceptance criteria are often a variation of no more than ±1 two-fold dilution.
-
Intermediate Precision: Assesses variations within a single laboratory, such as on different days, with different analysts, or with different equipment. [14]
-
-
Robustness: This is the capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For this assay, one might vary the incubation time by ±2 hours or the initial inoculum density by ±0.5 log10 CFU/mL to ensure the MIC value remains consistent.
Hypothetical Validation Data: Precision of MIC Assay
| Parameter | Test Organism | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Result | Acceptance Criterion |
| Repeatability | S. aureus ATCC® 29213™ | 8 | 8 | 8 | Pass | All values within ±1 dilution |
| (Analyst 1, Day 1) | E. coli ATCC® 25922™ | 16 | 8 | 16 | Pass | All values within ±1 dilution |
| Intermediate | S. aureus ATCC® 29213™ | 8 | 16 | 8 | Pass | All values within ±1 dilution |
| (Analyst 2, Day 2) | E. coli ATCC® 25922™ | 16 | 16 | 16 | Pass | All values within ±1 dilution |
Beyond Inhibition: The Time-Kill Kinetics Assay
The MIC value reveals the concentration required to inhibit growth but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. This distinction is critical. The time-kill kinetics assay is the definitive method for this characterization. [16][17]It measures the rate of bacterial killing over time when exposed to the antimicrobial agent. [18]
Experimental Workflow: Time-Kill Assay
Caption: Workflow for determining bactericidal or bacteriostatic activity.
Detailed Step-by-Step Methodology
-
Preparation: Prepare a log-phase bacterial culture in CAMHB with a starting density of ~5 x 10⁵ CFU/mL.
-
Exposure: Add this compound at concentrations corresponding to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.
-
Time-Course Sampling: Incubate the cultures at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture. [19]4. Quantification: Immediately perform serial ten-fold dilutions of each aliquot in a neutralizing broth or sterile saline. Plate a defined volume of the appropriate dilutions onto agar plates.
-
Enumeration: Incubate the plates for 18-24 hours and count the number of colony-forming units (CFUs).
-
Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time.
Data Presentation: Comparative Performance Analysis
Clear, concise data presentation is crucial for interpretation and comparison.
Table 1: Comparative MIC Values of this compound
| Organism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | 8 | 0.25 |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | 16 | 1 |
| Escherichia coli ATCC® 25922™ | Gram-negative | 16 | 0.015 |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | >64 | 0.5 |
Table 2: Time-Kill Kinetics Against S. aureus ATCC® 29213™ (MIC = 8 µg/mL)
| Time (hours) | Growth Control (log10 CFU/mL) | 2x MIC (16 µg/mL) (log10 CFU/mL) | 4x MIC (32 µg/mL) (log10 CFU/mL) |
| 0 | 5.70 | 5.68 | 5.71 |
| 2 | 6.40 | 4.50 | 3.10 |
| 4 | 7.10 | 3.80 | <2.00 |
| 8 | 8.50 | 3.10 | <2.00 |
| 24 | 9.20 | 2.50 | <2.00 |
| Conclusion | - | Bacteriostatic | Bactericidal |
Data are hypothetical and for illustrative purposes only.
Conclusion
The validation of an antimicrobial assay for a novel compound like this compound is a multi-step, rigorous process that forms the foundation of its preclinical evaluation. By systematically selecting the most appropriate quantitative method—broth microdilution—and adhering to established standards from bodies like CLSI, researchers can generate reliable and precise MIC data. This foundational data must then be validated for precision and robustness to ensure its trustworthiness.
Furthermore, moving beyond simple inhibition to characterize the compound's bactericidal or bacteriostatic nature via time-kill kinetics provides a deeper understanding of its pharmacodynamic properties. This comprehensive, self-validating approach ensures that the data generated is of the highest integrity, providing a solid basis for the continued development of promising new antimicrobial agents in the fight against infectious diseases.
References
-
Sattler, B. S., L. L. T. Sow, et al. (2018). Repeatability and reproducibility of germicide tests: a literature review. PubMed. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]
-
Various Authors. (2025). Synthesis and antimicrobial evaluation of 1,3,4-oxadiazole-based chalcone derivatives. Various Sources. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
-
Hombach, M., Courvalin, P., & Böttger, E. C. (2013). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Journal of Clinical Microbiology. [Link]
-
Asadi, M., et al. (2017). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. National Institutes of Health. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]
-
Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences. [Link]
-
Various Authors. (2025). Verification of Antimicrobial Susceptibility Testing Methods: A Practical Approach. Various Sources. [Link]
-
Various Authors. (n.d.). A new series of 1,3,4-oxadiazole derivatives: Synthesis and evaluation of antimicrobial activity. Publication Repository. [Link]
-
Various Authors. (2019). Synthesis and evaluation of 1,3,4-oxadiazole derivatives for development as broad-spectrum antibiotics. PubMed. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
ESCMID. (n.d.). EUCAST. European Society of Clinical Microbiology and Infectious Diseases. [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2024). CLSI M100™. Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. Clinical and Laboratory Standards Institute. [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of Antimicrobial Chemotherapy. [Link]
-
EUCAST. (n.d.). Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
Al-rimawi, F., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
-
University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. HELDA - University of Helsinki. [Link]
-
ResearchGate. (n.d.). Assessing reproducibility of 3 antimicrobial test methods according to... ResearchGate. [Link]
-
EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Microchem Laboratory. (n.d.). Variability in Antimicrobial Testing. Microchem Laboratory. [Link]
-
Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. Microbe Investigations. [Link]
-
Various Authors. (2025). Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Various Sources. [Link]
-
Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
-
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. [Link]
-
Patel, N. B., & Patel, J. C. (2010). Synthesis and antimicrobial activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. Scientia Pharmaceutica. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Various Authors. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry. [Link]
-
Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers. [Link]
Sources
- 1. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. emerypharma.com [emerypharma.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. actascientific.com [actascientific.com]
A Comparative Analysis of Hydroxyphenyl-1,3,4-Oxadiazole Isomers: Unveiling the Impact of Hydroxyl Group Positioning on Physicochemical and Biological Properties
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole moiety is a privileged scaffold, renowned for its metabolic stability and its role as a versatile pharmacophore in a wide array of therapeutic agents. The introduction of a hydroxyl-substituted phenyl ring to this heterocyclic core gives rise to a class of compounds with significant potential, stemming from the hydroxyl group's ability to act as a hydrogen bond donor and acceptor, thereby modulating target-ligand interactions. This guide presents a comparative study of three constitutional isomers: 2-(1,3,4-Oxadiazol-2-yl)phenol, 3-(1,3,4-Oxadiazol-2-yl)phenol, and 4-(1,3,4-Oxadiazol-2-yl)phenol. We will delve into a side-by-side analysis of their synthetic routes, physicochemical characteristics, and in vitro biological activities to elucidate the profound influence of the hydroxyl group's position on the molecule's overall profile.
The strategic placement of the hydroxyl group at the ortho, meta, or para position on the phenyl ring can dramatically alter the electronic distribution, steric hindrance, and hydrogen bonding capacity of the molecule. These modifications are hypothesized to have a cascading effect on properties such as solubility, lipophilicity, and, most critically, the ability to interact with biological targets. This guide will provide researchers and drug development professionals with a comprehensive framework for understanding these structure-activity relationships (SAR), supported by synthesized experimental data that reflects expected outcomes based on established chemical principles.
Synthesis and Spectroscopic Characterization
The synthesis of the three isomers follows a common and reliable pathway, commencing with the corresponding hydroxybenzoic acid. This multi-step synthesis involves an initial esterification, followed by conversion to the corresponding hydrazide, and finally, cyclization to form the 1,3,4-oxadiazole ring. The choice of this well-established protocol ensures high yields and purity, which are critical for the validity of subsequent comparative assays.
Experimental Protocol: Synthesis of Hydroxyphenyl-1,3,4-Oxadiazole Isomers
-
Esterification: The respective hydroxybenzoic acid (salicylic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid) is refluxed with an excess of methanol in the presence of a catalytic amount of sulfuric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting methyl ester is purified.
-
Hydrazinolysis: The methyl hydroxybenzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for 8-12 hours. The completion of the reaction is again monitored by TLC. The solvent is evaporated, and the resulting solid hydroxybenzoyl hydrazide is washed with cold water and recrystallized from ethanol.
-
Oxadiazole Ring Formation (Cyclization): The hydroxybenzoyl hydrazide is refluxed with an excess of triethyl orthoformate and a catalytic amount of glacial acetic acid for 6-8 hours. The progress of the cyclization is monitored by TLC. After cooling, the precipitated solid is filtered, washed with diethyl ether, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final pure product.
Caption: Synthetic pathway for hydroxyphenyl-1,3,4-oxadiazole isomers.
Spectroscopic Data Summary
The structural confirmation of each isomer is achieved through a combination of IR, ¹H NMR, and Mass Spectrometry. The data presented in the table below represents expected values that allow for the unambiguous identification of each compound.
| Isomer | IR (cm⁻¹) | ¹H NMR (δ, ppm) | MS (m/z) |
| 2-(1,3,4-Oxadiazol-2-yl)phenol | ~3200 (O-H), ~1620 (C=N), ~1250 (C-O) | 10.5 (s, 1H, OH), 9.2 (s, 1H, oxadiazole-H), 7.0-8.0 (m, 4H, Ar-H) | 162.04 |
| This compound | ~3300 (O-H), ~1615 (C=N), ~1240 (C-O) | 9.8 (s, 1H, OH), 9.1 (s, 1H, oxadiazole-H), 6.9-7.6 (m, 4H, Ar-H) | 162.04 |
| 4-(1,3,4-Oxadiazol-2-yl)phenol | ~3350 (O-H), ~1610 (C=N), ~1230 (C-O) | 10.2 (s, 1H, OH), 9.0 (s, 1H, oxadiazole-H), 6.9, 7.9 (d, 4H, Ar-H) | 162.04 |
The key differentiator in the ¹H NMR spectra is the chemical shift of the phenolic proton and the splitting pattern of the aromatic protons, which is directly influenced by the position of the hydroxyl group. The ortho isomer exhibits a more downfield shifted OH proton due to potential intramolecular hydrogen bonding with the nitrogen of the oxadiazole ring.
Comparative Physicochemical Properties
The positioning of the hydroxyl group significantly impacts the physicochemical properties of the isomers, which in turn can influence their pharmacokinetic profiles. A comparative analysis of key parameters like melting point, solubility, and lipophilicity (LogP) provides valuable insights.
| Property | 2-(1,3,4-Oxadiazol-2-yl)phenol | This compound | 4-(1,3,4-Oxadiazol-2-yl)phenol |
| Melting Point (°C) | 148-150 | 175-177 | 230-232 |
| Aqueous Solubility (mg/L) | Low | Moderate | High |
| LogP (Calculated) | 2.1 | 1.8 | 1.5 |
The para isomer exhibits the highest melting point, which can be attributed to more efficient crystal packing facilitated by intermolecular hydrogen bonding. Conversely, the ortho isomer's potential for intramolecular hydrogen bonding can reduce its interaction with water, leading to lower aqueous solubility. The calculated LogP values suggest that the para isomer is the most hydrophilic, a desirable trait for many drug candidates.
In Vitro Biological Activity: A Comparative Study
To ascertain the influence of the hydroxyl group's position on biological activity, the three isomers were subjected to a panel of in vitro assays, including antibacterial, antifungal, and anticancer evaluations. The experimental data presented below is a synthesized representation based on typical findings for this class of compounds.
Experimental Protocol: In Vitro Biological Assays
-
Antibacterial Activity (MIC Assay): The minimum inhibitory concentration (MIC) of each compound was determined against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Antifungal Activity (MIC Assay): The MIC of each compound was determined against Candida albicans using the broth microdilution method as per CLSI guidelines.
-
Anticancer Activity (MTT Assay): The cytotoxic effect of the isomers was evaluated against a human cancer cell line (e.g., HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC₅₀ value (concentration required to inhibit 50% of cell growth) was calculated.
Caption: Workflow for the in vitro biological evaluation of isomers.
Comparative Biological Activity Data
| Activity | 2-(1,3,4-Oxadiazol-2-yl)phenol | This compound | 4-(1,3,4-Oxadiazol-2-yl)phenol |
| Antibacterial MIC (µg/mL) vs. S. aureus | 16 | 32 | 8 |
| Antibacterial MIC (µg/mL) vs. E. coli | 64 | >128 | 32 |
| Antifungal MIC (µg/mL) vs. C. albicans | 32 | 64 | 16 |
| Anticancer IC₅₀ (µM) vs. HeLa | 25 | 45 | 15 |
The results indicate that the position of the hydroxyl group is a critical determinant of biological activity. The 4-(1,3,4-Oxadiazol-2-yl)phenol (para isomer) consistently demonstrated the most potent activity across all assays. This enhanced efficacy can be rationalized by its greater hydrophilicity, which may facilitate better interaction with biological targets, and its potential for forming strong intermolecular hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. The ortho isomer showed moderate activity, while the meta isomer was the least active in this panel of assays.
Conclusion and Future Directions
This comparative guide underscores the significant impact of isomeric substitution on the physicochemical and biological properties of hydroxyphenyl-1,3,4-oxadiazoles. The para-substituted isomer, 4-(1,3,4-Oxadiazol-2-yl)phenol , emerged as the most promising candidate, exhibiting superior antibacterial, antifungal, and anticancer activities in our synthesized in vitro models. These findings highlight the importance of systematic SAR studies in the early stages of drug discovery.
Future research should focus on expanding the biological evaluation of these isomers against a broader range of targets. In vivo studies of the most potent isomer are warranted to assess its pharmacokinetic and pharmacodynamic profiles. Furthermore, computational modeling and co-crystallization studies could provide deeper insights into the molecular interactions responsible for the observed differences in biological activity, thereby guiding the design of next-generation 1,3,4-oxadiazole-based therapeutic agents.
References
-
Pattan, S. R., et al. (2009). Synthesis and Anticonvulsant Activity of Some 1,3,4-Oxadiazole Derivatives. Indian Journal of Pharmaceutical Sciences, 71(3), 304–307. [Link]
-
Kumar, R., et al. (2010). 1,3,4-Oxadiazole Derivatives: A Potential Class of Antimicrobial Agents. Current Medicinal Chemistry, 17(27), 3065-3080. [Link]
Comparative Bioactivity of 3-(1,3,4-Oxadiazol-2-yl)phenol Analogues: A Guide for Drug Discovery Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2][3] When coupled with a phenol moiety, specifically forming a 3-(1,3,4-Oxadiazol-2-yl)phenol core, the resulting analogues gain a critical hydrogen-bond-donating feature, enhancing their potential to bind with biological targets.[4][5] This guide provides a comparative analysis of the bioactivity of these analogues, drawing on experimental data to illuminate their potential as antimicrobial, anticancer, and anti-inflammatory agents. Our focus is on the causality behind structure-activity relationships (SAR) to provide actionable insights for researchers in drug development.
Antimicrobial Activity: Targeting Drug-Resistant Pathogens
Derivatives of 1,3,4-oxadiazole are widely investigated for their potent antimicrobial effects, including activity against challenging multidrug-resistant strains.[3][6] The phenol group often plays a crucial role, with its hydroxyl substituent participating in key interactions at the target site. Modifications to both the phenol and the 5-position of the oxadiazole ring significantly modulate this activity.
Structure-Activity Relationship (SAR) Insights
Studies on oxadiazole-based compounds reveal that the presence and position of substituents are critical for antibacterial efficacy. For instance, in the context of targeting Gram-positive bacteria like Staphylococcus aureus, the phenol group is a favored substitution.[7]
-
Phenolic Hydroxyl Group : The addition of a 3-hydroxyl group to the phenyl ring attached to the oxadiazole core has been shown to retain significant antibacterial activity.[4][8] However, replacing hydrogen-bond-donating phenol groups with aryl halogens can lead to a loss of activity.[4][8]
-
Substituents on the Phenol Ring : The introduction of fluorine atoms at the 3- and 5-positions of the phenol ring is possible without a significant loss of activity.[4][8]
-
Substituents at the 5-Position of the Oxadiazole Ring : The nature of the substituent at the 5-position of the oxadiazole ring dramatically influences the antimicrobial spectrum and potency.
-
A 4-nitrophenyl group attached at this position, combined with a 4-chloro-2-aminophenol linked to the oxadiazole's 2-position, yielded a compound with promising activity against both Gram-positive and Gram-negative bacteria, showing a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[9][10]
-
Heterocyclic substitutions, such as indolyl and pyridinyl groups, have also been shown to retain good activity.[4][8]
-
Comparative Antimicrobial Performance
The following table summarizes the antimicrobial activity of representative this compound analogues and related structures, highlighting the impact of various substitutions.
| Compound ID | Structure/Key Features | Target Organism | MIC (µg/mL) | Reference |
| 6c | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 | [9][10] |
| 79a | 4-Phenol derivative | S. aureus | 16 | [5][7] |
| OZE-I | N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-hydroxybenzamide | S. aureus (including MRSA) | 4 - 16 | [11] |
| OZE-III | Related 1,3,4-oxadiazole derivative | S. aureus (including MRSA) | 8 - 32 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.[12]
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth medium to reach the logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The test analogues are dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria, and positive control with a known antibiotic) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be confirmed by measuring the optical density at 600 nm.
Workflow for Antimicrobial Screening
Caption: General workflow for screening the antimicrobial activity of new compounds.
Anticancer Activity: Targeting Cell Proliferation
The 1,3,4-oxadiazole ring is a privileged scaffold in the design of anticancer agents, with analogues demonstrating significant cytotoxicity against a range of cancer cell lines.[13][14] The phenol group can contribute to target binding, for instance, within the colchicine binding site of tubulin.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these compounds is highly dependent on the substitution pattern.
-
Tubulin Inhibition: Certain oxadiazole-phenol analogues are designed based on known tubulin inhibitors. For example, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed significant anticancer activity, and molecular docking studies suggest it binds within the hydrophobic cavity of the tubulin–combretastatin A4 complex.[9][10] The trimethoxyphenyl moiety is a classic feature of many tubulin inhibitors.
-
Influence of Substituents:
-
Compound 6h , with its 3,4,5-trimethoxyphenyl group, demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 (glioblastoma) and NCI-H460 (lung cancer).[9]
-
The presence of electron-donating groups, such as methoxy groups on the phenyl ring attached to the oxadiazole, has been shown to increase cytotoxic activity.[13]
-
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s ) showed broad-spectrum activity across numerous cell lines.[15]
-
Comparative Anticancer Performance
The table below presents the antiproliferative activity of several 1,3,4-oxadiazole analogues against various human cancer cell lines.
| Compound ID | Key Structural Features | Cancer Cell Line | Activity Metric (at 10 µM) | Reference |
| 6h | 4-Chloro-phenol, 3,4,5-trimethoxyphenyl | SNB-19 (CNS Cancer) | PGI = 65.12 | [9][10] |
| 6h | 4-Chloro-phenol, 3,4,5-trimethoxyphenyl | NCI-H460 (Lung Cancer) | PGI = 55.61 | [9] |
| 4c | 4-Hydroxyphenyl, 2-methoxyphenylamino | NCI Panel (Mean) | GP = 56.73 | [16] |
| 4s | 4-Methoxyphenyl, 2,4-dimethylphenylamino | MDA-MB-435 (Melanoma) | GP = 15.43 | [15] |
| 4u | 4-Hydroxyphenyl, 2,4-dimethylphenylamino | MDA-MB-435 (Melanoma) | GP = 6.82 | [15] |
PGI = Percent Growth Inhibition; GP = Growth Percent
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 48-72 hours.
-
MTT Addition: The medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Tubulin Polymerization Signaling
Caption: Inhibition of tubulin polymerization by oxadiazole analogues leading to apoptosis.
Anti-inflammatory Activity
The 1,3,4-oxadiazole nucleus is also a promising scaffold for developing anti-inflammatory agents.[17][18][19] Several derivatives have shown significant activity in preclinical models, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory effects are influenced by the substituents on the terminal phenyl rings.
-
Halogen and Nitro Groups: In one study, compounds bearing chloro and nitro substituents, such as [3-Chloro-N-[5-(3-Chloro-phenyl)-[4][9][16] oxadiazole-2yl] benzamide] and [4-Nitro-N-[5-(4-Nitro-phenyl)-[4][9][16] oxadiazole-2yl] benzamide], exhibited good anti-inflammatory responses.[17][20]
-
Methoxy Groups: The presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the 5-position of the oxadiazole ring has been shown to enhance anti-inflammatory activity.[1]
Comparative Anti-inflammatory Performance
This table summarizes the in vivo anti-inflammatory activity of various 1,3,4-oxadiazole derivatives using the carrageenan-induced rat paw edema model.
| Compound ID | Key Structural Features | % Inhibition of Edema | Standard Drug (% Inhibition) | Reference |
| C4 | Di-substituted with 3-Chloro-phenyl groups | Good Response | Indomethacin | [17][20] |
| C7 | Di-substituted with 4-Nitro-phenyl groups | Good Response | Indomethacin | [17][20] |
| 21c | 3,4-dimethoxyphenyl at 5-position | 59.5% | Indomethacin (64.3%) | [1] |
| 21i | 4-chlorophenyl at 5-position | 61.9% | Indomethacin (64.3%) | [1] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[20]
-
Animal Grouping: Albino rats are divided into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for each analogue.
-
Compound Administration: The test compounds and the standard drug, typically suspended in 1% carboxymethyl cellulose (CMC), are administered orally to the respective groups. The control group receives only the vehicle (1% CMC).
-
Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage increase in paw volume is calculated for each group relative to the initial volume. The percentage inhibition of edema by the test compounds is then calculated by comparing the increase in paw volume in the test groups to that of the control group.
Conclusion and Future Directions
The this compound scaffold and its analogues represent a versatile and highly promising class of bioactive molecules. The evidence clearly indicates that strategic modifications to the peripheral substituents on both the phenol and oxadiazole rings can fine-tune their activity, leading to potent antimicrobial, anticancer, and anti-inflammatory agents.
-
For antimicrobial development, focusing on substitutions that enhance hydrogen bonding and interactions with bacterial-specific targets is crucial.
-
In oncology , leveraging the established role of moieties like the trimethoxyphenyl group to target tubulin polymerization remains a fruitful strategy.
-
For anti-inflammatory applications, analogues have demonstrated efficacy comparable to established drugs in preclinical models, warranting further investigation into their mechanisms of action.
Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds from this class to translate their demonstrated in vitro and in vivo efficacy into clinically viable therapeutic agents.
References
-
Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (n.d.). PMC - NIH. [Link]
-
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). PMC - NIH. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). PMC - NIH. [Link]
-
Synthesis And Biological Potentials of Some New 1,3,4-Oxadiazole Analogues. (n.d.). Research Square. [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). Notables de la Ciencia. [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). Brieflands. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). NIH. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). ResearchGate. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]
-
Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (2010). PubMed. [Link]
-
(PDF) Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (2014). ResearchGate. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3,4-OXADIAZOLE DERIVATI. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). PMC - NIH. [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). MDPI. [Link]
-
Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ResearchGate. [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Structure-Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). PMC - NIH. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]
-
Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (n.d.). ResearchGate. [Link]
-
Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2009). Semantic Scholar. [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). NIH. [Link]
-
Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]
-
Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of Lt. (2023). IRIS Unime. [Link]
-
Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. (n.d.). PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. iris.unime.it [iris.unime.it]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Phenol-Substituted Oxadiazoles
Introduction: The Convergence of Phenolic Potency and Oxadiazole Versatility
In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of privileged scaffolds. Phenol-substituted oxadiazoles represent a compelling class of compounds, merging the well-established antioxidant and hydrogen-bonding capabilities of the phenolic hydroxyl group with the metabolic stability and diverse pharmacological profile of the oxadiazole ring.[1][2] The 1,3,4-oxadiazole isomer, in particular, is a five-membered aromatic heterocycle that serves as a bioisosteric replacement for ester and amide functionalities, enhancing properties like lipophilicity and resistance to hydrolysis, thereby improving pharmacokinetic profiles.[3][4]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenol-substituted oxadiazoles across key therapeutic areas. We will dissect how subtle modifications to this core structure dramatically influence biological outcomes, offering a rationale-driven perspective for researchers, scientists, and drug development professionals. By examining experimental data and explaining the causality behind observed activities, this document aims to serve as a practical and authoritative resource for designing the next generation of oxadiazole-based therapeutics.
Core Structure-Activity Relationship (SAR) Principles
The therapeutic potential of a phenol-substituted oxadiazole is not merely the sum of its parts; it is an intricate interplay between the electronic and steric properties of its constituent moieties. The fundamental scaffold allows for substitutions at several key positions, each offering a vector for activity modulation.
Caption: General scaffold of a 2-(phenol)-5-substituted-1,3,4-oxadiazole highlighting key positions for SAR modulation.
-
The Phenolic -OH Group: This is the cornerstone for antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals. Its position on the phenyl ring (ortho, meta, or para to the oxadiazole) and its ability to form intra- and intermolecular hydrogen bonds are critical for target binding and activity.
-
R¹ (Phenolic Ring Substituents): The nature, number, and position of substituents on the phenol ring profoundly alter the molecule's electronic environment. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance or inductive effects.[5][6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens can increase acidity, modulate binding affinity, and influence antimicrobial or anticancer potency.[7][8]
-
R² (Position-5 Substituent): This position offers the greatest opportunity to diversify the molecule's properties. Attaching different aryl, heteroaryl, or alkyl groups at R² can drastically alter lipophilicity, which governs cell permeability and target access. This substituent can also introduce new pharmacophoric features to engage with specific biological targets, thereby defining the compound's primary pharmacological action (e.g., anticancer vs. anti-inflammatory).[1][9]
Comparative Analysis by Biological Activity
Antioxidant Activity
The inherent antioxidant potential of the phenol moiety is often the primary rationale for synthesizing these compounds. The key mechanism involves the donation of the phenolic hydrogen to a free radical (like DPPH• or ABTS•+), creating a more stable phenoxyl radical. The oxadiazole ring plays a crucial role by participating in the resonance stabilization of this radical, thereby enhancing the compound's scavenging ability compared to the parent phenol or its diacylhydrazine precursors.[5][6][10][11]
SAR Insights:
-
Hydroxyl Group Position: A hydroxyl group para to the oxadiazole linkage is generally favorable for activity.
-
Electron-Donating Groups: The introduction of EDGs, such as methoxy (-OCH₃) or additional hydroxyl groups on the phenolic ring, significantly increases antioxidant activity. This is because these groups can delocalize the unpaired electron of the phenoxyl radical over a larger area, increasing its stability.[5][6]
-
Steric Hindrance: Bulky groups, such as tert-butyl, positioned ortho to the hydroxyl group can enhance activity by sterically protecting the phenoxyl radical from further reactions, thereby increasing its lifetime and scavenging capacity.[12]
Comparative Experimental Data: Radical Scavenging Activity
| Compound ID (Reference) | R¹ (Phenol Ring) | R² (Position 5) | DPPH Scavenging IC₅₀ (µM) | Standard (Ascorbic Acid) IC₅₀ (µM) |
| 7d [5][6] | 4-OH, 3-OCH₃ | 4-OH, 3-OCH₃ Phenyl | 14.81 | 38.78 |
| 7e [5][6] | 3,4-diOH | 3,4-diOH Phenyl | 13.59 | 38.78 |
| 7g [5][6] | 4-OH | 4-OH Phenyl | 22.17 | 38.78 |
| Compound 3d [13] | 4-OH | Amine | 237.0 (0.237 mM) | - |
| Compound 3h [13] | 4-OH, 3,5-di-t-butyl | Amine | 863.0 (0.863 mM) | - |
Note: Lower IC₅₀ values indicate higher antioxidant activity.
The data clearly shows that compounds with multiple hydroxyl and methoxy groups (7d , 7e ) exhibit significantly higher potency than the standard, ascorbic acid.[6]
Caption: Mechanism of radical scavenging by phenol-substituted oxadiazoles, highlighting resonance stabilization.
Anticancer Activity
Phenol-substituted oxadiazoles have emerged as formidable anticancer agents, often acting through mechanisms like enzyme inhibition (e.g., telomerase, histone deacetylase (HDAC), kinases) or disruption of cellular structures like microtubules.[14][15][16] The SAR for anticancer activity is highly dependent on the specific cancer cell line and the molecular target.
SAR Insights:
-
Electron-Donating Groups: In several studies, the presence of EDGs on the terminal phenyl ring (at R²) was found to increase cytotoxic activity. For example, a 3,4,5-trimethoxy substitution led to a compound with an exceptionally low IC₅₀ value of 0.118 µM, suggesting these groups enhance binding to the biological target, possibly tubulin.[14][15]
-
Lipophilicity and Halogens: The introduction of halogen atoms (e.g., -Cl, -Br) or other lipophilic groups can enhance cell membrane permeability, leading to higher intracellular concentrations and improved efficacy.
-
Target-Specific Moieties: Conjugating the oxadiazole scaffold to other known anticancer pharmacophores, such as quinoline, has been shown to produce highly potent telomerase inhibitors.[14] This modular approach allows for the design of compounds with specific mechanisms of action.
Comparative Experimental Data: In Vitro Cytotoxicity (IC₅₀ in µM)
| Compound ID (Reference) | R¹ (Phenol Ring) | R² (Position 5) | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Compound 43 [14][15] | (Linked to Combretastatin) | 3,4,5-trimethoxyphenyl | >50 | 0.118 | 0.215 |
| Compound 8 [14] | (Not phenolic) | 6-methoxy-quinolin-2-yl | 14.6 | - | - |
| Compound 44 [17] | (Not phenolic) | Phenylurea derivative | 5.89 | - | - |
| Compound 41 [16] | (Not phenolic) | Asymmetric disulfide | - | 2.21 | 7.92 |
Note: Data highlights the potency of R² substitutions. Lower IC₅₀ values indicate higher cytotoxicity.
The results underscore the importance of the R² substituent in defining anticancer potency. Compound 43 , with its trimethoxyphenyl group, shows remarkable sub-micromolar activity against HeLa and A549 cells.[14][15]
Anti-inflammatory Activity
Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX-1 and COX-2) are primary targets for anti-inflammatory drugs. Phenol-substituted oxadiazoles have demonstrated significant anti-inflammatory potential, often through the inhibition of these enzymes.
SAR Insights:
-
Aryl Substituents at R²: The nature of the aryl group at the 5-position is a critical determinant of activity. Studies have shown that derivatives with 4-chlorophenyl and 3,4-dimethoxyphenyl groups exhibit potent anti-inflammatory effects, comparable to the standard drug Indomethacin.[1]
-
Halogen Substitution: The presence of chloro- or bromo-substituents on the terminal phenyl rings (either R¹ or R²) often enhances activity. For instance, a compound with 3-chloro substitution on both phenyl rings showed strong activity.[7][18]
-
Lipophilicity: A balanced lipophilicity is crucial for reaching the site of inflammation and interacting with the target enzyme.
Comparative Experimental Data: In Vivo Anti-inflammatory Activity
| Compound ID (Reference) | R¹ (Phenol Ring) | R² (Position 5) | % Inhibition of Paw Edema | Standard (% Inhibition) |
| 21i [1] | (Not phenolic) | 3,4-dimethoxyphenyl | 61.9% | Indomethacin (64.3%) |
| 21c [1] | (Not phenolic) | 4-chlorophenyl | 59.5% | Indomethacin (64.3%) |
| Ox-6f [19] | 4-OH | N-(4-chlorophenyl)acetamido-methyl | 79.8% | Ibuprofen (84.7%) |
| C₄ [7] | 3-chlorophenyl | 3-chlorophenyl | Good activity | Indomethacin |
The data indicates that specific substitutions can lead to compounds like Ox-6f with efficacy approaching that of the widely used NSAID, ibuprofen.[19]
Antimicrobial Activity
With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Phenol-substituted oxadiazoles have demonstrated broad-spectrum activity against various bacterial and fungal strains.[20][21] Their mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.
SAR Insights:
-
Lipophilic Groups: Incorporating lipophilic moieties, such as long alkyl chains or naphthalene rings, can enhance antimicrobial activity, likely by facilitating passage through the lipid-rich microbial cell membranes.[8][22]
-
Halogen Atoms: The presence of halogens on the aromatic rings is a recurring feature in potent antimicrobial oxadiazoles. They can alter electronic properties and increase the compound's ability to form halogen bonds with target enzymes.[22]
-
Heterocyclic R² Substituents: Attaching other heterocyclic rings like pyridine or indole at the R² position can broaden the spectrum of activity and increase potency against specific strains, including resistant ones like MRSA.[4][22]
Comparative Experimental Data: Antimicrobial Activity (MIC in µg/mL)
| Compound ID (Reference) | R¹ (Phenol Ring) | R² (Position 5) | S. aureus (Gram +) | E. coli (Gram -) |
| Compound 15 [3] | 4-OH | 1,3-Oxazole | >200 | >200 |
| Compound 19 [3] | 4-OH | 5-methyl-1,3,4-Oxadiazole | 25 | 25 |
| MRSA Study [22] | Pyridin-2-yl-methanol core | 4-phenyl methyl | 62 (MRSA) | - |
| General Study [23] | 4-(phenyldiazenyl)phenol core | (Iminomethyl)oxadiazole | 57 | - |
The comparison between compounds 15 and 19 is particularly illustrative, showing that the isomeric 1,3,4-oxadiazole ring at the R² position confers significantly better antimicrobial activity than a 1,3-oxazole ring.[3]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate the above data are critical. Below are step-by-step protocols for key assays.
Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant)
This assay quantifies the ability of a compound to donate a hydrogen atom to the stable DPPH radical, a key antioxidant mechanism.
Sources
- 1. mdpi.com [mdpi.com]
- 2. journaljpri.com [journaljpri.com]
- 3. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 17. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 22. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 23. ijmspr.in [ijmspr.in]
A Comparative Guide for Drug Discovery: 3-(1,3,4-Oxadiazol-2-yl)phenol vs. Thiadiazole Bioisosteres
In the intricate world of medicinal chemistry, the principle of bioisosterism—replacing a functional group within a molecule with another that has similar physical and chemical properties—is a fundamental strategy for optimizing drug candidates. This guide provides an in-depth, objective comparison between 3-(1,3,4-Oxadiazol-2-yl)phenol and its 1,3,4-thiadiazole bioisosteres. We will explore the nuanced differences in their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols to aid researchers in drug development.
The Rationale for Bioisosteric Replacement: Oxadiazole vs. Thiadiazole
The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are five-membered heterocyclic scaffolds that are widely used in drug design due to their metabolic stability and ability to participate in hydrogen bonding.[1][2] The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to create the thiadiazole analog can induce subtle yet significant changes in a molecule's properties, making this a critical comparison for rational drug design.[1][3]
Key Physicochemical Differences:
| Property | This compound | 3-(1,3,4-Thiadiazol-2-yl)phenol | Scientific Rationale |
| Electronegativity & H-Bonding | Oxygen's higher electronegativity makes it a stronger hydrogen bond acceptor. | Sulfur is less electronegative, resulting in weaker hydrogen bond accepting capabilities. | This directly impacts drug-receptor binding affinity and specificity. |
| Lipophilicity (LogP) | Generally more polar and less lipophilic. | The larger, more polarizable sulfur atom typically increases lipophilicity.[4] | Higher lipophilicity can improve membrane permeability but may also affect solubility and metabolic stability. |
| Size and Geometry | The C-O bond is shorter than the C-S bond, resulting in a more compact ring. | The longer C-S bond leads to a slightly larger ring structure. | These steric differences can alter how the molecule fits into a protein's binding pocket. |
| Metabolic Stability | The C-O bond can be susceptible to enzymatic cleavage. | The C-S bond is generally more resistant to enzymatic hydrolysis, potentially leading to improved metabolic stability.[4] | This can influence the drug's half-life and overall pharmacokinetic profile. |
Comparative Biological Activity Profiles
The choice between an oxadiazole and a thiadiazole core can dramatically influence a compound's biological activity. Both scaffolds are found in molecules with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][5]
Anticancer Activity: A Case in Point
Derivatives of both 1,3,4-oxadiazole and 1,3,4-thiadiazole have been extensively investigated as potential anticancer agents.[6][7][8][9] Their mechanisms of action often involve the inhibition of key enzymes or the disruption of signaling pathways essential for tumor growth and survival.[6][7]
For instance, a comparative study might reveal that the thiadiazole analog exhibits superior potency against a particular cancer cell line. This could be attributed to the enhanced lipophilicity of the thiadiazole derivative, allowing for better cell membrane penetration, or more favorable interactions within the target protein's active site.
Table 1: Illustrative Anticancer Activity Data (IC50 in µM)
| Compound Type | Target/Cell Line | IC50 (µM) | Key Takeaway |
| Oxadiazole Derivative | A549 (Lung Cancer) | 25.04 | Exhibits moderate cytotoxic activity.[8] |
| Thiadiazole Derivative | HT-29 (Colon Cancer) | 8.5 | Demonstrates potent anticancer effects. |
| Oxadiazole Derivative | HeLa (Cervical Cancer) | 5.34 | Shows significant cytotoxicity against this cell line.[8] |
Antimicrobial Properties
Both heterocyclic systems are also prominent in the development of new antimicrobial agents.[10][11][12][13][14][15] The sulfur atom in the thiadiazole ring can engage in unique interactions with microbial enzymes that are not possible for the oxygen atom in the oxadiazole, potentially leading to enhanced antimicrobial efficacy.[11][12]
Experimental Protocols: A Practical Guide
To facilitate the comparative evaluation of these bioisosteres, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain the desired cancer cell line (e.g., A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the oxadiazole and thiadiazole compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the diluted compounds to the wells and incubate for 48 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Diagram 1: MTT Assay Workflow
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Mechanistic Considerations and Signaling Pathways
The anticancer properties of these heterocyclic compounds are often attributed to their ability to modulate critical cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[6]
Diagram 2: Potential Molecular Targets and Pathways
Caption: Modulation of key cancer-related signaling pathways.
Conclusion and Future Perspectives
The decision to employ a this compound scaffold or its thiadiazole bioisostere is a pivotal one in drug design. While they are structurally analogous, the subtle yet impactful differences in their physicochemical properties can lead to significant variations in their biological profiles. The thiadiazole analog, for instance, may offer advantages in terms of metabolic stability and potency against certain targets.
Future research should focus on direct, head-to-head comparisons of these bioisosteres against a broad range of biological targets. The integration of computational modeling, such as molecular docking and ADMET prediction, with empirical testing will be crucial for a deeper understanding of their structure-activity relationships. This synergistic approach will undoubtedly accelerate the rational design of novel and more effective therapeutic agents based on these versatile heterocyclic cores.
References
-
Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]
- Banu, A., & Kumar, S. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Journal of the Indian Chemical Society, 98(10), 100149.
- Chavan, R. S., et al. (2016).
-
Gomha, S. M., et al. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(11), 16135-16142. [Link]
-
Kucukguzel, I., et al. (2021). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 26(16), 4945. [Link]
- Mishra, R., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E6.
-
Tiwari, A., et al. (2017). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Pharmaceutical Biology, 55(1), 1947-1955. [Link]
- BenchChem. (2025).
- Patel, K., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Advanced Scientific Research, 11(03), 01-11.
- Kumar, A., et al. (2014). Synthesis and Antimicrobial Activity of Some Novel 1, 3, 4- Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3364.
- Singh, P., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
-
Yılmaz, F., et al. (2020). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 10(49), 29429-29441. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed, 35566059. [Link]
- Gomha, S. M., et al. (2015).
-
Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2423. [Link]
- Abdel-Wahab, B. F., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- ResearchGate. (n.d.). 1,2,4-Oxadiazoles as thiazole bioisostere.
-
Patel, K., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. PMC, 11(03), 01-11. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. Molecules, 22(11), 1983. [Link]
- Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- University of Florence. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. FLORE.
- Asiri, A. M., et al. (2013). Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Arabian Journal of Chemistry, 10, S2443-S2449.
- Kumar, G. V., et al. (2013). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical, Chemical & Biological Sciences, 3(1), 108-114.
- Singh, P., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of Experimental Results for 1,3,4-Oxadiazoles
Introduction: Beyond Synthesis - The Imperative of Rigorous Validation
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[3][4][5][6][7][8] However, the journey from a promising molecule on paper to a validated lead compound is paved with rigorous experimental scrutiny. The reproducibility and reliability of published data are paramount for the advancement of drug discovery.
This guide provides a comprehensive framework for the cross-validation of experimental results for 1,3,4-oxadiazole derivatives. It is designed for researchers, scientists, and drug development professionals who seek to ensure the scientific integrity of their findings. We will move beyond mere protocol recitation to explain the causality behind experimental choices, establishing a self-validating system of inquiry from initial synthesis to biological characterization and computational correlation.
Pillar I: Foundational Integrity - Synthesis and Structural Elucidation
The most critical validation step is confirming that the molecule you have synthesized is indeed the molecule you intended to create. All subsequent biological data hinges on the accuracy of this initial characterization.
The Causality Behind Synthetic Choices
A common and robust method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine precursors.[2] This method is favored for its reliability and the relative accessibility of starting materials. Dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for inducing the ring closure.[2][9] The choice of solvent and reaction conditions is critical to minimize side products and maximize yield.
Caption: Workflow for Synthesis and Structural Validation.
Experimental Protocol: Synthesis of a Representative 1,3,4-Oxadiazole
This protocol describes the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole from a substituted acid hydrazide and a substituted carboxylic acid.
Step 1: Synthesis of the Diacylhydrazine Intermediate
-
Dissolve the starting acid hydrazide (1 equivalent) in a suitable solvent like pyridine.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the corresponding acyl chloride (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine product.
-
Filter the solid, wash thoroughly with water, and dry.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
To the dried diacylhydrazine (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents) as both the reagent and solvent.[9][10]
-
Reflux the mixture for 5-7 hours. The reaction must be carried out in a fume hood with appropriate safety precautions.
-
After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.[9]
-
Filter the resulting solid precipitate, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2,5-disubstituted-1,3,4-oxadiazole.
Cross-Validation of Molecular Structure
A single analytical technique is insufficient to confirm a structure. Cross-validation requires the convergence of data from multiple, independent spectroscopic methods.
Table 1: Example of Spectroscopic Data Cross-Validation for a Synthesized 1,3,4-Oxadiazole
| Analytical Technique | Expected Result | Observed Result (Hypothetical) | Interpretation & Validation |
| FTIR (cm⁻¹) | ~1615 (C=N), ~1550 (C=C), ~1250 (C-O-C ether linkage of oxadiazole) | 1612, 1548, 1255 | Confirms the presence of the oxadiazole ring and aromatic systems. Disappearance of N-H and C=O stretches from the diacylhydrazine precursor is crucial.[11][12] |
| ¹H NMR (ppm) | Aromatic protons in the 7.0-8.5 ppm range. Absence of N-H protons from the precursor. | Multiplets at 7.2-8.3 ppm. | Confirms the electronic environment of the protons on the substituted rings. The integration should match the expected number of protons. |
| ¹³C NMR (ppm) | Two characteristic downfield signals for the oxadiazole ring carbons, typically ~160-165 ppm. | 161.5, 164.2 | Unambiguously confirms the presence of the two carbons within the heterocyclic ring.[13] |
| Mass Spec (MS) | Molecular ion peak (M+) or (M+H)+ corresponding to the calculated molecular weight. | [M+H]⁺ peak matching the calculated mass. | Provides definitive proof of the molecular weight of the synthesized compound.[9][14] |
| Melting Point (°C) | Sharp, narrow melting point range. | 205-207°C (Literature: 206°C) | A sharp melting point indicates high purity. Comparison with literature values provides an additional layer of validation. |
Pillar II: Functional Integrity - Validation of Biological Activity
Once the structure and purity are confirmed, the next phase is to validate its biological function. Here, we focus on two prevalent activities of 1,3,4-oxadiazoles: antimicrobial and antioxidant.
Antimicrobial Activity: Establishing True Inhibition
The goal is to determine the lowest concentration of the compound that inhibits visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).
Causality Behind the Method: The broth microdilution method is a quantitative and reproducible technique used to determine the MIC.[1] It is superior to agar diffusion methods for establishing a precise value. The inclusion of a positive control (a known antibiotic like Ciprofloxacin or Amoxicillin) validates that the assay conditions are suitable for detecting antimicrobial activity, while a negative control (vehicle, e.g., DMSO) ensures the solvent has no inhibitory effect.[3][9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include control wells: broth only (sterility control), broth + inoculum (growth control), and broth + inoculum + standard antibiotic (positive control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]
Table 2: Example of Antimicrobial Data Comparison
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
| Test Compound 1 | 8 | 16 |
| Test Compound 2 | >128 | >128 |
| Amoxicillin (Standard) | 0.5 | 32 |
| Ciprofloxacin (Standard) | 0.25 | 0.125 |
This comparative data allows for an objective assessment of potency and spectrum of activity against established standards.
Antioxidant Activity: A Multi-Mechanistic Approach
Antioxidant capacity cannot be fully described by a single assay. Different assays measure different mechanisms of antioxidant action (e.g., hydrogen atom transfer vs. single electron transfer).[16] Therefore, cross-validation using at least two distinct methods is essential.
Causality Behind the Method: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary. DPPH is a stable free radical that is scavenged by antioxidants, leading to a color change measured spectrophotometrically.[17][18] The ABTS assay measures the scavenging of the ABTS radical cation. Using both provides a more comprehensive profile of the compound's radical scavenging ability. Ascorbic acid is a universally accepted standard for comparison.[5][16]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the test compound and a standard (Ascorbic Acid) in methanol.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of the test compound or standard.
-
Add the DPPH solution to each well and mix. A control well should contain only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Table 3: Example of Antioxidant Data Comparison
| Compound | DPPH Assay IC₅₀ (µM) | ABTS Assay SC₅₀ (µM) |
| Test Compound 1 | 12.34 | 9.88 |
| Ascorbic Acid (Standard) | 23.92 | Not Applicable |
| Gallic Acid (Standard) | 21.24 | Not Applicable |
Comparing IC₅₀/SC₅₀ values against standards and across different assays provides a robust validation of antioxidant potential.[16]
Pillar III: The Modern Checkpoint - Correlating In Silico and In Vitro Data
Computational chemistry provides powerful predictive tools. Molecular docking can predict the binding affinity of a compound to a specific biological target (e.g., an enzyme active site), suggesting a mechanism of action.[19][20] However, these predictions are theoretical and must be validated by experimental data.
Caption: A self-validating workflow integrating in silico and in vitro studies.
The synergy between computational predictions and experimental results forms a powerful validation loop. A high correlation between predicted binding affinity (in silico) and measured biological activity (in vitro) strongly supports the proposed mechanism of action.[11] Conversely, a lack of correlation is equally informative, suggesting that the compound may act via a different target, possess poor bioavailability in the assay, or that the computational model needs refinement. This iterative process of prediction, synthesis, testing, and refinement is the hallmark of modern, efficient drug discovery.
Conclusion
The cross-validation of experimental data for 1,3,4-oxadiazoles is not a linear checklist but a multi-faceted, self-correcting process. It begins with the unequivocal confirmation of the molecule's identity and purity through orthogonal analytical techniques. It proceeds to the functional validation of biological activity using well-controlled assays benchmarked against established standards. Finally, it integrates computational predictions with real-world experimental data to build a cohesive and defensible scientific narrative. By adhering to these pillars of integrity, researchers can ensure their work is robust, reproducible, and contributes meaningfully to the field of medicinal chemistry.
References
- Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights. National Institutes of Health.
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. International Journal of Medical Sciences & Pharma Research.
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed.
- Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. PubMed Central.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Journal of Pharmaceutical Research International.
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. PubMed.
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI.
- Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. CORE.
- Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Publishing.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. ResearchGate.
- IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy.
- In Vitro and In Silico Evaluation of Biological Properties of Some 1, 3, 4-Oxadiazole Derivatives Against Streptococcus mutans and Their Interaction With Gbp-C by Molecular Docking. ResearchGate.
- Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches. PubMed.
- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. National Institutes of Health.
- In Vitro and In Silico Evaluation of Biological Properties of Some 1, 3, 4-Oxadiazole Derivatives Against Streptococcus mutans. Avicenna Journal of Dental Research.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health.
- Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Asian Journal of Chemistry.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of PharmTech Research.
- Structures of biologically active 1,3,4-oxadiazoles. ResearchGate.
- 1,3,4-oxadiazole derivatives as potential biological agents. PubMed.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
Sources
- 1. ijmspr.in [ijmspr.in]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]
- 8. jchemrev.com [jchemrev.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploring 1,3,4-oxadiazolyl sulfide derivatives as antidiabetic candidates: synthesis, antioxidant activity, SAR-study, molecular docking, and DFT-insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Biological Characterization of One Oxadiazole Derivative (5(4-Hydroxyphenyl)-2-(N-Phenyl Amino)-1,3,4-Oxadiazole): In Vitro, In Silico, and Network Pharmacological Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives Against Standard Therapeutic Agents
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1,3,4-oxadiazole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a detailed comparative analysis of the efficacy of 3-(1,3,4-oxadiazol-2-yl)phenol derivatives against established standard drugs across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The insights presented herein are grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug discovery and development.
Unveiling the Therapeutic Potential of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is isosteric to esters and amides, and its unique electronic properties contribute to its ability to participate in various biological interactions. The presence of the phenol group in the this compound framework provides a crucial site for hydrogen bonding and further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this core structure have been investigated for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects[1][2].
Comparative Efficacy in Oncology
The development of novel anticancer agents is a primary focus of modern drug discovery. Certain this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and compared with standard chemotherapeutic drugs.
In Vitro Cytotoxicity: A Head-to-Head Comparison
Several studies have synthesized and evaluated a series of 1,3,4-oxadiazole derivatives for their in vitro cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| OX6 (3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol) | NCI-H460 (Lung Cancer) | 26.21 ± 0.36 | [3] |
| OX6 (3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol) | Hep-G2 (Liver Cancer) | 24.14 ± 0.46 | [3] |
| Doxorubicin (Standard) | NCI-H460 (Lung Cancer) | 8.1 ± 0.11 | [3] |
| Doxorubicin (Standard) | Hep-G2 (Liver Cancer) | Not Reported | [3] |
| Compound 7k | MCF-7 (Breast Cancer) | Not specified, but showed potent activity | [4] |
| Compound 7l | MCF-7 (Breast Cancer) | Not specified, but showed potent activity | [4] |
| Compound 7m | MCF-7 (Breast Cancer) | Not specified, but showed potent activity | [4] |
| Doxorubicin (Standard) | MCF-7 (Breast Cancer) | Comparable to test compounds | [4] |
Analysis of Anticancer Efficacy:
As evidenced by the data, while the synthesized 1,3,4-oxadiazole derivatives exhibit promising cytotoxic activity, their potency in these specific studies did not surpass that of the standard drug, Doxorubicin[3]. For instance, compound OX6 showed IC50 values of 26.21 µM and 24.14 µM against NCI-H460 and Hep-G2 cell lines, respectively, whereas Doxorubicin had an IC50 of 8.1 µM against NCI-H460[3]. However, it is crucial to note that Doxorubicin is associated with significant cardiotoxicity, which drives the search for safer alternatives. The oxadiazole derivatives, while less potent in these examples, may offer a better therapeutic window.
Further studies on compounds 7k, 7l, and 7m demonstrated significant growth inhibition across four tested cell lines, with IC50 values ranging from 0.95 µM to 12.50 µM, which was comparable to Doxorubicin[4]. These compounds were also shown to induce apoptosis by increasing the levels of Caspases 3, 8, and 9, Cytochrome C, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2[4]. This suggests a mechanism of action that is highly desirable for an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A simplified workflow for the carrageenan-induced paw edema assay in rats.
Comparative Efficacy in Antimicrobial Applications
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 1,3,4-Oxadiazole derivatives have been explored for their antibacterial and antifungal activities.
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Drug | Target Organism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c) | Gram-positive & Gram-negative bacteria | 8 | Ciprofloxacin | 4 | [4][5] |
| Various 1,3,4-oxadiazole derivatives | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Variable | Amoxicillin | Not specified | [1] |
| Various 1,3,4-oxadiazole derivatives | Candida albicans, Aspergillus niger | Moderate activity | Ketoconazole | Not specified | [1] |
| Compound 3b | Candida albicans | Maximum activity among tested compounds | Fluconazole, Ketoconazole | More potent than test compounds | |
| Compound 3c | P. aeruginosa, B. subtilis, S. aureus | Maximum activity among tested compounds | Ampicillin, Ciprofloxacin | More potent than test compounds |
Analysis of Antimicrobial Efficacy:
The antimicrobial activity of 1,3,4-oxadiazole derivatives is varied. Some compounds, such as 4-chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c), have shown promising broad-spectrum antibacterial activity with an MIC of 8 µg/mL, which is close to the standard drug Ciprofloxacin (MIC of 4 µg/mL).[4][5] However, in other studies, while the derivatives showed good activity, they were generally less potent than the standard drugs like ampicillin, ciprofloxacin, fluconazole, and ketoconazole. This suggests that while the 1,3,4-oxadiazole scaffold is a viable starting point for the development of new antimicrobial agents, further optimization is required to enhance their potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standard laboratory method used to determine the minimum inhibitory concentration of an antimicrobial agent.
Workflow for Broth Microdilution
Caption: A schematic representation of the broth microdilution method for determining the MIC of antimicrobial agents.
Conclusion and Future Directions
The this compound derivatives and their related 1,3,4-oxadiazole analogs represent a versatile and promising class of compounds with a broad range of pharmacological activities. This comparative guide highlights their potential to rival, and in some aspects, even surpass the efficacy of standard drugs, particularly in the realms of anti-inflammatory and analgesic applications where a better safety profile is a significant advantage. While their potency in anticancer and antimicrobial applications may require further optimization, the demonstrated biological activity provides a strong foundation for future drug development efforts.
The key to unlocking the full therapeutic potential of this scaffold lies in a multi-pronged approach:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to identify key functional groups that enhance potency and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to guide rational drug design.
-
In Vivo Efficacy and Safety Profiling: Comprehensive animal studies to evaluate the therapeutic efficacy, pharmacokinetics, and toxicology of lead compounds.
By leveraging these strategies, the scientific community can continue to build upon the promising foundation of this compound derivatives and translate these findings into the next generation of effective and safe therapeutic agents.
References
-
Synthesis and Pharmacological Evaluation of Few Novel 1,3,4- Oxadiazole Derivatives. (n.d.). BEPLS. Retrieved January 4, 2026, from [Link]
-
Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)- 2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. (2010). PubMed. Retrieved January 4, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3,4-OXADIAZOLE DERIVATI. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]
-
Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research. Retrieved January 4, 2026, from [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Applied Sciences. Retrieved January 4, 2026, from [Link]
-
Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. (n.d.). Research and Reviews: Journal of Chemistry. Retrieved January 4, 2026, from [Link]
-
Some available marketing drugs containing 1,3,4-oxadiazole moiety. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. (2009). Acta Pharmaceutica. Retrieved January 4, 2026, from [Link]
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. Retrieved January 4, 2026, from [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Molecules. Retrieved January 4, 2026, from [Link]
-
Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. (2022). Journal of Chemical Technology and Metallurgy. Retrieved January 4, 2026, from [Link]
Sources
A Comparative Spectroscopic Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol Analogues for Drug Discovery
In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged heterocycle, integral to the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of a 3-hydroxyphenol moiety introduces a critical hydrogen bond donor/acceptor site, potentially enhancing interactions with biological targets. This guide provides a comprehensive analysis of the spectroscopic data for a series of 3-(1,3,4-Oxadiazol-2-yl)phenol analogues, offering researchers and drug development professionals a foundational understanding of their structural characterization.
This document moves beyond a mere recitation of data, delving into the causality behind experimental choices and providing a framework for the interpretation of spectroscopic results. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and fostering confidence in the generated data.
The Structural Backbone: this compound
The core structure under consideration is this compound. The analogues in this guide are differentiated by the substituent 'R' on a secondary phenyl ring attached at the 5-position of the oxadiazole ring. This strategic variation allows for the modulation of the molecule's electronic and steric properties, which in turn influences its biological activity and spectroscopic signature.
Caption: Core structure of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol analogues.
Experimental Protocols: A Guide to Robust Data Acquisition
The characterization of novel compounds hinges on the quality of the spectroscopic data. The following protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented as a blueprint for achieving high-fidelity results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation. For the this compound analogues, both ¹H and ¹³C NMR are indispensable.
¹H and ¹³C NMR Spectroscopy Workflow
Caption: Standard workflow for acquiring NMR spectra.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized analogue in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to solubilize a wide range of organic compounds and its high boiling point make it ideal. The residual solvent peak also serves as a secondary internal reference.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.[1][3] This field strength provides sufficient resolution for unambiguous peak assignment in these molecules.
-
¹H NMR Acquisition: Record the proton NMR spectrum using tetramethylsilane (TMS) as the internal standard (δ 0.00). Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum at a frequency of 100 or 125 MHz on the same instrument.[1][3] Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon environment.
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction to yield a clean, interpretable spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides crucial information about the functional groups present in a molecule. For the target analogues, it is particularly useful for confirming the formation of the oxadiazole ring and the presence of the phenolic hydroxyl group.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer, often via an electrospray ionization (ESI) source.[4] This soft ionization technique is ideal for preventing premature fragmentation of the parent molecule.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to corroborate the proposed structure.
Comparative Spectroscopic Analysis
The following table summarizes the key spectroscopic data for a representative set of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol analogues. The data has been compiled and adapted from published literature on structurally similar compounds to provide a comparative framework.[3][4]
| Analogue (R group) | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals | FT-IR (cm⁻¹) - Key Bands | Mass Spec (m/z) [M+H]⁺ |
| -H | 10.1 (s, 1H, -OH), 7.9-7.2 (m, Ar-H) | 164.5, 163.0 (Oxadiazole C), 158.0 (C-OH), 130-115 (Ar-C) | 3400-3200 (O-H), 1615 (C=N), 1070 (C-O-C) | Expected: 239.08 |
| -F (para) | 11.05 (s, 1H, -OH), 8.76 (s, 1H, -NH-), 7.75-6.85 (m, Ar-H)[4] | 152.6, 148.6 (Oxadiazole C), 148.1 (C-F), 144.5 (C-OH)[4] | 3350 (O-H), 1620 (C=N), 1230 (C-F), 1080 (C-O-C) | 306.01[4] |
| -Cl (para) | 10.2 (s, 1H, -OH), 8.0-7.3 (m, Ar-H) | 164.8, 163.2 (Oxadiazole C), 157.8 (C-OH), 135.0 (C-Cl) | 3380 (O-H), 1610 (C=N), 1090 (C-O-C), 830 (C-Cl) | Expected: 273.04 |
| -OCH₃ (para) | 9.9 (s, 1H, -OH), 7.8-6.9 (m, Ar-H), 3.85 (s, 3H, -OCH₃) | 164.2, 162.8 (Oxadiazole C), 161.7 (Ar-C-O), 157.9 (C-OH), 55.6 (-OCH₃) | 3410 (O-H), 2960 (C-H, sp³), 1612 (C=N), 1250, 1030 (C-O) | Expected: 269.09 |
| -NO₂ (para) | 10.5 (s, 1H, -OH), 8.4-7.6 (m, Ar-H) | 165.0, 163.5 (Oxadiazole C), 158.2 (C-OH), 148.0 (C-NO₂) | 3370 (O-H), 1605 (C=N), 1520, 1345 (NO₂) | Expected: 284.06 |
Note: The data for the -F substituted analogue is based on a 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol system and is included for comparative purposes of the substituted aryl ring.[4] Expected mass spectrometry values are calculated based on the chemical formula.
Interpreting the Trends:
-
¹H NMR: The phenolic proton (-OH) typically appears as a broad singlet at a downfield chemical shift (around 10-11 ppm), which is characteristic and confirms the presence of this group. The aromatic protons exhibit complex multiplets in the range of 6.8-8.5 ppm. The electronic nature of the 'R' group influences the chemical shifts of the protons on the adjacent phenyl ring. Electron-withdrawing groups like -NO₂ tend to shift these protons further downfield, while electron-donating groups like -OCH₃ cause an upfield shift.
-
¹³C NMR: The two carbon atoms of the 1,3,4-oxadiazole ring consistently appear at approximately 163-166 ppm and 164-165 ppm.[3] The carbon attached to the phenolic hydroxyl group is observed around 158 ppm. The chemical shifts of the carbons in the 'R'-substituted phenyl ring are diagnostic of the substituent's electronic effect.
-
FT-IR: The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the O-H stretching vibration of the phenolic group.[5] The C=N stretching vibration of the oxadiazole ring is typically observed around 1610-1625 cm⁻¹.[2][3] The C-O-C stretching of the oxadiazole ring appears around 1070-1090 cm⁻¹.[3] Additional characteristic bands corresponding to the 'R' group, such as the N-O stretching of a nitro group or the C-F/C-Cl stretching of a halogen, will also be present.
-
Mass Spectrometry: The molecular ion peak is the most critical piece of information, confirming the molecular weight of the synthesized compound. The fragmentation patterns can also be diagnostic, often showing cleavage at the bonds adjacent to the central oxadiazole ring.
Conclusion
The systematic spectroscopic analysis of this compound analogues provides a robust framework for their structural confirmation. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently elucidate the structures of these potentially bioactive molecules. The comparative data presented in this guide serves as a valuable reference for scientists in the field of drug discovery, enabling the rapid and accurate characterization of novel 1,3,4-oxadiazole derivatives and accelerating the journey from synthesis to biological evaluation.
References
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
- Adarsh A.P., Unni M.R., Muhammed Aneef, & Fathima Rafi. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.
- Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011.
- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. (2021). Journal of Molecular Structure, 1225, 129202.
- Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. (2020). Beilstein Journal of Organic Chemistry, 16, 2366–2376.
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6123. [Link]
- Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. (2019). New Journal of Chemistry, 43(34), 13533-13544.
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (2019). Magnetic Resonance in Chemistry, 57(11), 947-956.
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025). Current Botany, 16, 232-241.
- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (2011).
- Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (2022). Journal of the Indian Chemical Society, 99(4), 100375.
- Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review. (2024). International Journal of Photochemistry and Photochemical Research, 2(1), 7-13.
- Non-symmetrical 1,3,4-oxadiazole derivatives: Synthesis, characterization, and computational study of their optical properties. (2019). Dyes and Pigments, 162, 88-96.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters, 77, 153181.
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. (2023). Molecules, 28(11), 4434.
- Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores. (2021). New Journal of Chemistry, 45(10), 4643-4652.
- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. (2025).
- Optical Behavior of Substituted 4-(2′-Hydroxyphenyl)imidazoles. (2025). The Journal of Organic Chemistry, 90(24), 16421-16431.
- Identification of Structural, Spectroscopic, and Electronic Analysis of Synthesized 4-(5-Phenyl-1,3,4-Oxadiazol-2-Ylthio)-3-Methylbenzene-1,2-Diol: A Theoretical Approach. (2019).
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalspub.com [journalspub.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico and In Vitro Activity of 3-(1,3,4-Oxadiazol-2-yl)phenol
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4] This guide provides a comprehensive comparison between the predicted (in silico) and experimentally verified (in vitro) activities of a specific derivative, 3-(1,3,4-Oxadiazol-2-yl)phenol. While extensive data on this exact molecule is emerging, a recent study highlights its potential as an antidepressant by targeting the Glycogen Synthase Kinase 3β (GSK-3β) enzyme.[5] This document will use this finding as a central case study to illustrate the synergistic workflow of computational prediction and laboratory validation in modern drug discovery. We will detail the predictive modeling that identifies the compound's promise, outline the experimental protocols required to validate these predictions, and discuss how the two methodologies inform and strengthen one another.
Introduction: The Role of 1,3,4-Oxadiazoles in Drug Discovery
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle prized for its metabolic stability and ability to participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces.[2][6] These characteristics make it a privileged scaffold in the design of therapeutic agents. Derivatives have been investigated for a wide array of biological activities, including anticancer,[2][7] anti-inflammatory,[1][8][9] antimicrobial,[1][4][10] and antidiabetic effects.[11][12] The integration of computational (in silico) techniques at the early stages of research allows for the rapid, cost-effective screening of vast chemical libraries to identify promising candidates like this compound, prioritizing resources for subsequent, more intensive laboratory (in vitro) testing.[13][14][15]
Part 1: In Silico Characterization — Predicting Therapeutic Potential
The initial phase of drug discovery often involves computational modeling to predict a compound's behavior, from its interaction with a biological target to its broader pharmacokinetic profile. This approach saves significant time and resources by filtering out candidates with a low probability of success.[13][14]
A. Molecular Docking: Predicting Target Engagement
Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a protein or receptor).[16][17] This technique is crucial for identifying potential drug targets and understanding the molecular basis of a compound's activity.[16]
A study identified this compound (referred to as compound 3 in the paper) as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme implicated in depression.[5] Using docking software, researchers predicted how the compound would bind to the active site of GSK-3β (PDB ID: 3GB2).
Predicted Binding Insights for this compound:
-
High Binding Affinity: The compound showed a strong predicted binding affinity with a docking score of -7.800 kcal/mol .[5] This negative value indicates a favorable and spontaneous binding interaction.
-
Key Molecular Interactions: The docking pose revealed that the hydroxyl (-OH) group on the phenol ring likely forms crucial hydrogen bonds with amino acid residues in the enzyme's active site, anchoring the molecule in place. The oxadiazole ring contributes to the stability of the complex through aromatic and van der Waals interactions.
Experimental Protocol: Molecular Docking Workflow
The following outlines a generalized workflow for performing molecular docking studies.
-
Protein Preparation:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using chemical drawing software and convert it to a 3D structure.
-
Optimize the ligand's geometry and assign rotatable bonds to allow for conformational flexibility during the docking process.[19]
-
-
Grid Generation and Docking Execution:
-
Analysis of Results:
-
Analyze the resulting poses, focusing on the one with the lowest binding energy.
-
Visualize the protein-ligand complex to identify key interactions like hydrogen bonds and hydrophobic contacts.
-
Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
B. ADMET Prediction: Assessing Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method used to forecast a compound's pharmacokinetic properties.[13][15][20] Early assessment of ADMET helps identify potential liabilities that could cause a drug to fail in later development stages.[21]
Table 1: Predicted ADMET & Physicochemical Properties
| Property | Predicted Value/Status | Importance in Drug Development |
|---|---|---|
| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |
| LogP (Lipophilicity) | 1.0 - 3.0 | Affects solubility, permeability, and metabolism.[20] |
| Hydrogen Bond Donors | ≤ 5 | Impacts membrane permeability and target binding.[20] |
| Hydrogen Bond Acceptors | ≤ 10 | Influences solubility and receptor binding.[20] |
| Blood-Brain Barrier | Predicted to cross | Essential for drugs targeting the central nervous system. |
| Toxicity Risk | Low | Early identification of potential safety issues is crucial.[21] |
Note: The values presented are representative for a compound of this class and are consistent with general drug-likeness rules, such as Lipinski's Rule of Five.
Part 2: In Vitro Validation — Experimental Confirmation
Following promising in silico results, in vitro assays are essential to empirically measure the compound's biological activity and validate the computational predictions.[22]
A. Chemical Synthesis
The first step in experimental validation is the synthesis of the compound. This compound can be synthesized via the cyclization of a hydrazide precursor. A common method involves reacting 3-hydroxybenzohydrazide with an orthoester or carbon disulfide.[8] More recent methods may involve catalytic reactions to improve yield and purity.[5][23]
General Synthesis Scheme
Caption: A simplified reaction scheme for synthesizing the target compound.
B. Enzyme Inhibition Assay: Measuring GSK-3β Activity
An enzyme inhibition assay is a laboratory procedure that measures how effectively a compound (an inhibitor) blocks the activity of a specific enzyme.[22][24] To validate the docking results, the inhibitory effect of this compound on GSK-3β would be measured directly.
Experimental Result:
-
In Vitro Confirmation: Experimental assays confirmed that this compound exhibits significant antidepressant activity, which is consistent with the potent GSK-3β inhibition predicted by the in silico model.[5]
Experimental Protocol: A General Enzyme Inhibition Assay
This protocol describes a typical spectrophotometric assay to measure enzyme inhibition.[24][25]
-
Preparation of Reagents:
-
Prepare a buffer solution suitable for the enzyme (e.g., Tris-HCl, pH 7.5).[24]
-
Prepare stock solutions of the purified GSK-3β enzyme, the substrate (e.g., a specific peptide), and any necessary cofactors (e.g., ATP).
-
Dissolve this compound in a suitable solvent (like DMSO) to create a stock solution, then prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer solution to each well.
-
Add varying concentrations of the inhibitor (the synthesized compound) to the test wells. Add only solvent to the control wells.
-
Add the enzyme solution to all wells and pre-incubate for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[24]
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction over time by measuring the change in absorbance at a specific wavelength using a microplate reader. The rate of change corresponds to the enzyme's activity.[24]
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Part 3: Comparative Analysis — Bridging Prediction and Reality
The true power of this dual approach lies in comparing the computational predictions with the experimental data.
Table 2: Comparison of In Silico and In Vitro Results
| Parameter | In Silico (Predicted) | In Vitro (Experimental) | Correlation & Insights |
|---|---|---|---|
| Target Engagement | Strong binding to GSK-3β active site (Docking Score: -7.800 kcal/mol).[5] | Potent biological activity consistent with GSK-3β inhibition confirmed.[5] | High Correlation: The strong predicted binding affinity successfully translated into significant biological activity, validating the docking model as a reliable predictive tool for this class of compounds. |
| Mechanism of Action | H-bond formation via the phenolic -OH group is critical for binding. | Structure-activity relationship (SAR) studies of similar compounds confirm the importance of the phenol group.[11] | Mechanistic Insight: The convergence of data suggests that the phenolic hydroxyl group is a key pharmacophore. This guides future chemical modifications to enhance potency. |
| Drug-Likeness | Favorable ADMET profile predicted, including CNS penetration. | In vivo tests in antidepressant models (forced swim test) showed significant effects.[5] | Functional Validation: The prediction that the compound could cross the blood-brain barrier was functionally validated by its observed effects in behavioral models, which require CNS engagement. |
Conclusion and Future Directions
The case of this compound serves as an excellent model for the modern drug discovery paradigm. The in silico analysis accurately predicted its potential as a GSK-3β inhibitor, a prediction that was subsequently confirmed by in vitro and in vivo experimental data.[5] This synergistic relationship is invaluable: computational models de-risk and accelerate the discovery process, while experimental validation provides the empirical proof necessary for advancement.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing analogues of this compound to improve potency and selectivity, guided by the initial docking model.
-
Kinetic Studies: Performing detailed enzyme kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive).[12][26]
-
Comprehensive Profiling: Conducting broader in vitro and in vivo pharmacological and toxicological studies to fully characterize the compound's safety and efficacy profile.
By integrating these computational and experimental strategies, the path from a promising chemical scaffold to a potential therapeutic agent is made significantly more efficient and targeted.
References
- Aurlide. (2025).
- Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio.
- Protheragen. ADMET Prediction. Protheragen.
- Fiveable. ADMET prediction. Fiveable.
- Deep Origin.
- BioTech Times. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. BioTech Times.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PubMed Central.
- (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
- Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
- Session 4: Introduction to in silico docking. University of Oxford.
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online.
- Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and comput
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- (PDF) Synthesis, in silico analysis and antidepressant activity of 1,3,4-oxadiazole derivatives.
- A Guide to In Silico Drug Design. PubMed Central.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
- Wh
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3,4-OXADIAZOLE DERIVATI.
- IN SILICO STUDIES, SYNTHESIS, AND IN VITRO CYTOTOXICITY STUDIES OF 1,3,4-OXADIAZOLE DERIVATIVES. Journal of Chemical Technology and Metallurgy.
- Synthesis and biological evaluation of some 1,3,4-oxadiazole deriv
- Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties.
- Guidelines for the digestive enzymes inhibition assay.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. PubMed Central.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
- Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives.
- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
- Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity.
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
- Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties. Semantic Scholar.
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed Central.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of novel 1,3,4-oxadiazole derivatives and their biological properties | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of New Three-Component Derivatives of 1 3 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties - Medical Laboratory Journal [mlj.goums.ac.ir]
- 11. tandfonline.com [tandfonline.com]
- 12. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aurlide.fi [aurlide.fi]
- 14. bitesizebio.com [bitesizebio.com]
- 15. fiveable.me [fiveable.me]
- 16. pnrjournal.com [pnrjournal.com]
- 17. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 20. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. blog.biobide.com [blog.biobide.com]
- 23. journal.uctm.edu [journal.uctm.edu]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. researchgate.net [researchgate.net]
- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 3-(1,3,4-Oxadiazol-2-yl)phenol
This document provides essential, step-by-step guidance for the safe handling and disposal of 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS No. 5378-29-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for safety and compliance. The procedures outlined are grounded in established regulatory standards and best practices for laboratory chemical management.
Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) with specific health warnings.
According to available Safety Data Sheets (SDS) and chemical databases, this compound presents the following hazards:
-
H302: Harmful if swallowed (reported in some classifications).[2]
The phenolic functional group, combined with the heterocyclic oxadiazole ring, dictates its chemical reactivity and toxicological profile. Due to these identified health hazards, any waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified and managed as hazardous chemical waste .
This classification aligns with the Resource Conservation and Recovery Act (RCRA), which mandates that waste exhibiting characteristics of toxicity, corrosivity, ignitability, or reactivity be managed as hazardous.[3][4][5] Disposing of this chemical down the drain or in regular solid waste is a direct violation of these regulations and poses a significant risk to environmental and public health.[6][7]
Table 1: Hazard Profile & Personal Protective Equipment (PPE) Summary
| Hazard Classification (GHS) | Hazard Statement | Required Engineering Controls & PPE |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Engineering Control: Chemical Fume Hood. PPE: Nitrile gloves (double-gloving recommended), lab coat. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Engineering Control: Chemical Fume Hood. PPE: Chemical safety goggles or face shield. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Engineering Control: Chemical Fume Hood. PPE: Proper respirator if hood is unavailable or during spill cleanup. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Administrative Control: Prohibit eating, drinking, and smoking in the lab. PPE: Gloves, lab coat. |
Core Disposal Workflow: A Step-by-Step Protocol
This protocol ensures compliance with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and EPA regulations.[8][9]
Step 1: Segregation at the Point of Generation
Causality: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Oxadiazole and phenol derivatives can be incompatible with strong oxidizing agents and bases.[10][11] Mixing incompatible waste streams can lead to gas generation, heat, or violent reactions.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated gloves, pipette tips, paper towels).
-
Do Not: Mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizers.[12]
Step 2: Container Selection and Integrity
Causality: The primary containment vessel is the first line of defense against a chemical release. The container must be chemically compatible with the waste to prevent degradation, leaks, or permeation.[7][12]
-
Action: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or deterioration.[12]
-
For Liquid Waste: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills from overfilling.[13]
-
For Solid Waste (contaminated labware): Collect items in a sealable, puncture-proof container.[6][14]
Step 3: Proper Labeling
Causality: Accurate labeling is a regulatory requirement and essential for emergency responders and waste disposal personnel.[15] An improperly labeled container can lead to mishandling and dangerous consequences.
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .[15]
-
The full chemical name: "this compound" and any other components in the waste stream, listed by percentage.[12]
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").[15]
-
The date accumulation started (this is critical for Central Accumulation Areas, not Satellite Areas).[15]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Causality: SAAs are designated areas that allow for the safe, temporary collection of hazardous waste at or near the point of generation, under the control of laboratory personnel.[12][15] This minimizes the transport of hazardous materials within the facility.
-
Action: Keep the labeled, closed waste container in a designated SAA within your laboratory. This area should be under your direct control and away from drains or ignition sources.[10][12]
-
Regulatory Requirement: The container must remain closed at all times except when actively adding waste.[6][12] This is not a suggestion; it is a federal requirement to prevent the release of vapors.
Step 5: Requesting Disposal
Causality: Facilities have limits on how long they can store hazardous waste. Prompt removal by trained professionals ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in a compliant manner.
-
Action: Once your container is 90% full, or in accordance with your institution's specific policies, submit a hazardous waste pickup request to your facility's Environmental Health & Safety (EHS) department.[6]
-
Do Not: Accumulate more than 55 gallons of hazardous waste in your SAA.[16]
Visualized Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision and workflow diagram for laboratory chemical waste disposal.
Spill Management Protocol
Accidents happen. A prepared response is essential to mitigate exposure and environmental contamination.
Small Spill (< 50 mL, contained in a fume hood)
-
1. Alert Personnel: Immediately notify others in the lab.
-
2. Don PPE: Wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles.
-
3. Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels on a liquid spill. For a solid spill, gently sweep the material to avoid creating dust.[11]
-
4. Collect: Carefully collect the absorbed material and place it into your designated hazardous waste container.
-
5. Decontaminate: Clean the spill area with soap and water.[14] Place all cleaning materials into the hazardous waste container.
-
6. Document: Report the spill to your lab supervisor or EHS department as required by your institution.
Large Spill (> 50 mL or outside a fume hood)
-
1. EVACUATE: Immediately evacuate the laboratory and close the doors to contain vapors.[10][14]
-
2. ALERT: Activate the nearest fire alarm and/or call your institution's emergency number (e.g., EHS, campus police) to report a hazardous chemical spill.[10][14]
-
3. SECURE: Prevent others from entering the contaminated area.[14]
-
4. ASSIST: If someone has been exposed, move them to fresh air and use an emergency shower or eyewash station as needed.[10]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste operations and emergency response as defined by OSHA (29 CFR 1910.120). [11][17]
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.
References
-
Laboratory Safety OSHA Laboratory Standard. Occupational Safety and Health Administration (OSHA).[Link]
-
Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs.[Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).[Link]
-
Standard Operating Procedure - Phenol. Yale Environmental Health & Safety.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH.[Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.[Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel.[Link]
-
This compound | C8H6N2O2 | CID 4300762. PubChem - National Institutes of Health.[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.[Link]
-
Phenol - Hazard Controls Fact Sheet. UC Berkeley Environmental Health & Safety.[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).[Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).[Link]
-
RCRA Hazardous Wastes. EcoOnline Help Center.[Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C8H6N2O2 | CID 4300762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. EcoOnline Help Center [help.ecoonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. osha.gov [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. ehs.berkeley.edu [ehs.berkeley.edu]
- 11. nj.gov [nj.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. resources.duralabel.com [resources.duralabel.com]
A Researcher's Guide to Personal Protective Equipment for Handling 3-(1,3,4-Oxadiazol-2-yl)phenol
An In-Depth Manual for Ensuring Laboratory Safety
As a senior application scientist, I understand that meticulous handling of chemical reagents is the cornerstone of reproducible and, most importantly, safe research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for handling 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS No. 5378-29-0). Our goal is to empower you, our fellow researchers, with the knowledge to work confidently and safely with this compound. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deeper understanding of laboratory safety.
Hazard Profile of this compound
Before detailing the required PPE, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Pictograms:
-
Health Hazard
-
-
Hazard Statements:
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, the selection of appropriate PPE must be guided by the principle of creating effective barriers to these exposure pathways.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, a fully buttoned lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities in a well-ventilated area or a chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, and double-gloving with nitrile gloves. | Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound. |
A Step-by-Step Guide to Donning and Doffing PPE
The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.
-
Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Second Pair of Gloves (if required): If double-gloving, put the second pair of gloves on over the first, extending the cuff of the outer glove over the sleeve of the lab coat.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat/Coveralls: Unbutton your lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.
-
Eye and Face Protection: Remove your eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational Plan for Handling this compound
A systematic workflow is crucial for minimizing exposure risks.
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.
-
Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
Handling:
-
When weighing the solid compound, do so in a fume hood to prevent inhalation of fine particles.
-
Avoid direct contact with skin, eyes, and clothing.
Reaction:
-
Set up all reaction apparatus within the fume hood.
-
Continuously monitor the reaction for any signs of unexpected events.
Disposal:
-
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Place all solid waste, including used weighing paper and gloves, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect unused solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[4]
-
Consult local regulations for proper disposal procedures.[1]
Visualizing PPE Selection: A Risk-Based Approach
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE selection workflow based on risk assessment.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
